5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-11-6-2-3-9-7(4-6)8(10)5-12-9;/h2-4,8H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUUXUVRCJLTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745114 | |
| Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109926-36-5 | |
| Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride
Introduction
5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is a substituted benzofuran derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural similarity to known psychoactive compounds and potential as a precursor or intermediate in the synthesis of novel therapeutic agents necessitates a thorough understanding of its fundamental physicochemical properties. The benzofuran core is a prevalent motif in numerous biologically active natural products and synthetic drugs.[1] The addition of a methoxy and an amine group to this scaffold creates a molecule with specific characteristics that influence its solubility, stability, and interaction with biological systems.
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering both established data and standardized methodologies for its characterization. The protocols described herein are designed to be self-validating, promoting experimental rigor and reproducibility.
Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties dictate its behavior in various environments and are critical for formulation, toxicology, and pharmacokinetic studies.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₉H₁₂ClNO₂ | Molbase |
| Molecular Weight | 201.65 g/mol | Molbase |
| Appearance | Solid (form may vary) | - |
| Melting Point | 182-188 °C | Chemicalbook |
| Solubility | Soluble in water and polar protic solvents such as methanol and ethanol. Sparingly soluble in nonpolar aprotic solvents. (Predicted based on structure) | General Chemical Principles |
| pKa | Not experimentally determined in available literature. Estimated to be in the range of 8-10 for the primary amine, typical for similar structures. | - |
Experimental Protocols
The following section details the step-by-step methodologies for the determination of key physicochemical properties of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[2][3] For a pure crystalline solid, the melting range is typically narrow.
Methodology: Capillary Method [2][3][4]
-
Sample Preparation: Ensure the sample is completely dry and in a fine powder form. Introduce a small amount of the powder into a capillary tube, ensuring a packed column height of 2.5-3.5 mm.[3][4]
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a steady rate of approximately 10-20 °C per minute for a rapid preliminary determination. For an accurate measurement, repeat with a fresh sample, heating rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first droplet of liquid is observed (onset) and the temperature at which the entire sample has melted (completion). The melting range is the difference between these two temperatures.[3]
Caption: Workflow for Melting Point Determination.
Solubility Determination
Solubility is a critical parameter for drug development, influencing bioavailability and formulation. As an amine hydrochloride, the title compound is expected to be more soluble in polar solvents.[5]
Methodology: Isothermal Equilibrium Method [5]
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the selected solvent (e.g., water, methanol, ethanol, acetone) in sealed vials.
-
Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[6]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the vials to ensure a clear separation of the solid and liquid phases.[5]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent.[6]
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7] For 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, ¹H and ¹³C NMR are essential.
Methodology: ¹H and ¹³C NMR [8][9][10]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a hydrochloride salt) in a clean NMR tube.[8][9]
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes locking onto the deuterium signal of the solvent, shimming to optimize magnetic field homogeneity, and tuning the probe.[9][11]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective protons and carbons in the molecule. The spectrum of a related compound, 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl, shows characteristic signals for the methoxy group and aromatic protons, which can be used as a reference for interpretation.[7][12]
b. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]
Methodology: KBr Pellet or ATR [14][15]
-
KBr Pellet Method: [14]
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
-
Attenuated Total Reflectance (ATR) Method: [14][15]
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
-
Expected Absorptions: Look for characteristic peaks corresponding to N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether and dihydrofuran ring).
c. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[16][17]
Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI) [17][18]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling with a gas chromatograph. For less volatile or thermally labile compounds like hydrochloride salts, ESI is preferred.[18][19]
-
Ionization: The sample is ionized. In EI, high-energy electrons bombard the sample, often causing fragmentation.[18][19] ESI is a softer ionization technique that typically produces the protonated molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).[17]
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For this compound, fragmentation may involve cleavage of the side chain or rearrangements within the benzofuran ring system.
Caption: General Workflow for Spectroscopic Analysis.
Stability Assessment
Understanding the stability of a compound under various conditions is crucial for its storage and handling.
Methodology: ICH Guideline Approach [20][21]
-
Sample Preparation: Prepare multiple batches of the compound.
-
Storage Conditions: Store the samples under different conditions as per ICH guidelines, including long-term (e.g., 25 °C/60% RH), intermediate (e.g., 30 °C/65% RH), and accelerated (e.g., 40 °C/75% RH) conditions.[21]
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing).
-
Analysis: Analyze the samples at each time point for appearance, assay, degradation products, and other relevant parameters using validated stability-indicating methods (typically HPLC).
-
Data Evaluation: Evaluate the data to determine the shelf-life and recommended storage conditions.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride. While some specific data points require empirical determination, the provided methodologies offer robust and standardized approaches for characterization. A thorough investigation of these properties is a prerequisite for any further research or development involving this compound, ensuring data quality, safety, and the potential for successful application in the scientific and pharmaceutical arenas.
References
-
Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
-
Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]
-
Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology NMR Center. Retrieved from [Link]
-
Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]
-
Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSC Chemistry. Retrieved from [Link]
-
Melting Range or Temperature (Apparatus and Determination). (2011, June 24). Pharmaguideline. Retrieved from [Link]
-
Melting Point Test. (n.d.). CD Formulation. Retrieved from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022, December 4). National Institutes of Health. Retrieved from [Link]
-
Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]
-
Mass Spectrometry. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry in Organic Chemistry // HSC Chemistry. (2021, July 9). YouTube. Retrieved from [Link]
-
Step-by-step procedure for NMR data acquisition. (n.d.). UTHSCSA. Retrieved from [Link]
-
A Beginner's Guide to Mass Spectrometry. (2023, February 9). ACD/Labs. Retrieved from [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (n.d.). DEA.gov. Retrieved from [Link]
-
5-Methoxy-2-benzofuran-1(3H)-one. (n.d.). National Institutes of Health. Retrieved from [Link]
-
NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
How Does FTIR Analysis Work? (2022, December 22). Innovatech Labs. Retrieved from [Link]
-
Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0137654). (n.d.). NP-MRD. Retrieved from [Link]
-
H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). (n.d.). ResearchGate. Retrieved from [Link]
- Method for determining solubility of a chemical compound. (n.d.). Google Patents.
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
-
1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved from [Link]
-
The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.). Retrieved from [Link]
-
Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]
-
COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003, December 17). European Medicines Agency. Retrieved from [Link]
-
13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0166783). (n.d.). NP-MRD. Retrieved from [Link]
-
5-Methoxy-1,3-dihydroisobenzofuran. (n.d.). PubChem. Retrieved from [Link]
-
Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3-dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine in rats. (n.d.). PubMed. Retrieved from [Link]
-
FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
3-benzofurancarboxylic acid, 5-methoxy-2-((thioureido)methyl)-, ethyl ester, hydrobromide. (n.d.). FooDB. Retrieved from [Link]
-
Electron ionization mass spectra of (a) 5-(2-aminopropyl). (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. Melting Point Test - CD Formulation [formulationbio.com]
- 4. thinksrs.com [thinksrs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dea.gov [dea.gov]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. researchgate.net [researchgate.net]
- 13. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. edinst.com [edinst.com]
- 16. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 17. fiveable.me [fiveable.me]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. ema.europa.eu [ema.europa.eu]
5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, a compound for which detailed pharmacological data is not yet prevalent in public-domain scientific literature. Drawing upon established principles of neuropharmacology and structure-activity relationships (SAR) of analogous chemical entities, this document delineates a hypothesized mechanism of action centered on monoaminergic systems. We further present detailed, field-proven experimental protocols to rigorously test these hypotheses, offering a roadmap for researchers and drug development professionals. This guide is structured to provide not just a theoretical framework but also the practical means to validate it, adhering to the highest standards of scientific integrity.
Introduction and Structural Analysis
5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is a molecule belonging to the dihydrobenzofuran class, featuring a primary amine at the 3-position and a methoxy group at the 5-position of the benzofuran ring system. The hydrochloride salt form enhances its solubility in aqueous media, a critical attribute for experimental and physiological applications.
The core structure, a dihydrobenzofuran ring, is a privileged scaffold in medicinal chemistry, often associated with a range of biological activities. The primary amine and methoxy substitutions are key pharmacophoric elements that suggest a potential interaction with neurotransmitter systems, particularly those involving monoamines like serotonin (5-HT), dopamine (DA), and norepinephrine (NE). The structural similarity to known psychoactive compounds, such as certain substituted amphetamines and tryptamines, warrants a thorough investigation into its effects on monoamine transporters and receptors.
A Hypothesized Mechanism of Action: Monoamine Releaser and Reuptake Inhibitor
Based on its structural features, we postulate that 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride functions as a monoamine releasing agent and/or a reuptake inhibitor. This hypothesis is predicated on the following structural analogies:
-
The Phenethylamine Backbone: The core structure can be viewed as a conformationally constrained analog of phenethylamine, a foundational structure for many monoaminergic drugs. This constraint may influence its selectivity and potency at different monoamine transporters.
-
The Primary Amine: The presence of a primary amine is a critical feature for interaction with the substrate binding sites of monoamine transporters, namely the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
-
The Methoxy Group: The 5-methoxy substitution, particularly on a benzofuran ring, is known to enhance affinity for certain serotonin receptor subtypes, most notably the 5-HT2A receptor.
Therefore, the primary hypothesis is that this compound exhibits a multi-target engagement profile, potentially acting as a releasing agent and/or reuptake inhibitor at SERT, DAT, and NET, with possible direct agonist activity at specific serotonin receptors.
Experimental Validation: A Step-by-Step Approach
To elucidate the precise mechanism of action, a tiered experimental approach is recommended. The following protocols are designed to systematically test the central hypothesis.
Tier 1: In Vitro Receptor and Transporter Binding Assays
The initial step is to determine the binding affinity of the compound for a panel of relevant molecular targets. This is crucial for identifying the primary interaction sites.
Protocol: Radioligand Binding Assay
-
Objective: To determine the equilibrium dissociation constant (Ki) of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride at human SERT, DAT, and NET, as well as a panel of key serotonin and dopamine receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D1, D2).
-
Materials:
-
Cell membranes expressing the target transporter or receptor (e.g., from HEK293 cells).
-
Radioligands specific for each target (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).
-
Test compound: 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.
-
Assay buffer, scintillation fluid, filter mats, and a scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Calculate the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Expected Outcome: This assay will provide quantitative data on the binding affinity of the compound for the primary monoamine transporters and key receptors, indicating its potential sites of action.
Tier 2: In Vitro Functional Assays
Once binding affinity is established, it is essential to determine the functional activity of the compound at these targets. Is it an inhibitor, a substrate (releaser), or an agonist/antagonist?
Protocol: Neurotransmitter Uptake Assay
-
Objective: To determine if 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride inhibits the reuptake of serotonin, dopamine, and norepinephrine into synaptosomes or cells expressing the respective transporters.
-
Materials:
-
Synaptosomes prepared from rat brain tissue or cell lines stably expressing SERT, DAT, or NET.
-
Radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]DA, [³H]NE).
-
Test compound and known uptake inhibitors (e.g., fluoxetine, GBR 12909, desipramine).
-
-
Procedure:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or a known inhibitor.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period to allow for uptake.
-
Terminate uptake by rapid filtration and washing.
-
Measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 for the inhibition of neurotransmitter uptake.
-
Protocol: Neurotransmitter Release Assay
-
Objective: To determine if 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride can induce the release of pre-loaded neurotransmitters from synaptosomes or cells.
-
Materials:
-
Synaptosomes or cells expressing the transporters.
-
Radiolabeled neurotransmitters.
-
Test compound and known releasing agents (e.g., p-chloroamphetamine, amphetamine).
-
-
Procedure:
-
Load the synaptosomes or cells with a radiolabeled neurotransmitter.
-
Wash the cells to remove excess unincorporated neurotransmitter.
-
Expose the cells to varying concentrations of the test compound or a known releaser.
-
Collect the extracellular medium at different time points.
-
Measure the amount of radioactivity released into the medium.
-
-
Data Analysis:
-
Calculate the EC50 for neurotransmitter release.
-
Expected Outcome: These functional assays will differentiate between reuptake inhibition and release, providing a clearer picture of the compound's primary mechanism at the transporter level.
Tier 3: Downstream Signaling and In Vivo Studies
Should the in vitro data suggest significant activity, subsequent studies would be warranted to investigate downstream signaling pathways (e.g., for G-protein coupled receptors) and the in vivo effects on neurotransmitter levels and animal behavior.
Visualization of the Hypothesized Mechanism and Experimental Workflow
To visually summarize the proposed mechanism and the experimental plan to validate it, the following diagrams are provided.
Caption: Hypothesized mechanism of action at the monoaminergic synapse.
Caption: Tiered experimental workflow for mechanism of action elucidation.
Data Interpretation and Concluding Remarks
The data generated from the proposed experimental workflow will provide a comprehensive pharmacological profile of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.
| Potential Outcome | Interpretation |
| High affinity for SERT, DAT, and NET with potent release activity | A non-selective monoamine releasing agent. |
| High affinity and potent inhibition at SERT, with lower activity at DAT/NET | A selective serotonin reuptake inhibitor (SSRI). |
| High affinity for SERT and 5-HT2A receptors, with release at SERT and agonism at 5-HT2A | A hybrid releasing agent/agonist, potentially with psychedelic properties. |
| Low affinity at all tested targets | The primary mechanism of action lies outside the monoaminergic system. |
References
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
-
National Institute on Drug Abuse (NIDA). Principles of Drug Addiction Treatment: A Research-Based Guide (Third Edition). [Link]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride
Introduction
5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is a member of the benzofuran class of compounds, a versatile scaffold that has garnered significant attention in medicinal chemistry. While direct, in-depth research on this specific molecule is nascent, the extensive body of work on its structural analogs provides a strong foundation for predicting its potential biological targets and pharmacological effects. This guide will synthesize the available evidence from related compounds to propose likely mechanisms of action and provide a comprehensive framework for the experimental validation of these hypotheses. Our analysis suggests that the primary targets of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride are likely to be found within the monoaminergic systems of the central nervous system, with potential secondary effects on inflammatory pathways.
The core structure, a dihydrobenzofuran ring with a methoxy and an amine group, is a privileged motif found in a variety of psychoactive and therapeutic agents. The methoxy group's position and the amine substitution are critical determinants of receptor affinity and functional activity[1][2]. This guide will delve into the probable interactions with serotonin and dopamine receptors and transporters, and also explore the potential for anti-inflammatory activity.
Hypothesized Biological Targets and Mechanisms of Action
Based on the pharmacological profiles of structurally similar benzofuran and dihydrobenzofuran derivatives, we can extrapolate the following potential biological targets for 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.
The Serotonergic System: A Primary Hub of Activity
The serotonergic system is a highly probable target for this compound. Numerous benzofuran derivatives exhibit significant affinity for serotonin receptors and the serotonin transporter (SERT)[3][4].
-
Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2B): Analogs of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine have demonstrated potent interactions with various serotonin receptor subtypes. For instance, some benzofuran derivatives show dual affinity for the 5-HT1A receptor and SERT, a profile sought after in the development of novel antidepressants[3][4]. Furthermore, the dihydrobenzofuran scaffold is present in compounds known for their hallucinogenic properties, which are primarily mediated by agonism at the 5-HT2A receptor[1][2]. Activity at the 5-HT2B receptor has also been noted, which can be associated with potential cardiotoxicity[5].
-
Serotonin Transporter (SERT): The structural similarity to monoamine releasers like MDMA suggests that 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride could act as a substrate for SERT, potentially inhibiting serotonin reuptake or even inducing its release[6].
Proposed Signaling Pathway
Caption: Hypothesized interaction with the serotonergic system.
The Dopaminergic and Noradrenergic Systems: Modulating Monoamine Levels
Beyond serotonin, there is evidence to suggest that benzofuran derivatives can also modulate the dopamine and norepinephrine systems.
-
Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): Some analogs have been shown to be effective releasing agents at DAT and NET, in addition to SERT[6]. Autoradiographic studies with compounds like 5-APB, a benzofuran derivative, have confirmed affinity for the dopamine transporter[5]. This suggests that 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride could exhibit stimulant properties by increasing synaptic concentrations of dopamine and norepinephrine.
Inflammatory Pathways: A Novel Therapeutic Avenue
Recent research has highlighted the anti-inflammatory potential of methoxy-substituted 2,3-dihydrobenzofurans.
-
NF-κB Pathway Inhibition: Studies have shown that certain derivatives of this class can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response[7][8]. Inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
Experimental Protocols for Target Validation
To empirically determine the biological targets of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, a tiered approach starting with in vitro binding and functional assays, followed by cell-based and potentially in vivo studies, is recommended.
Radioligand Binding Assays
This is a fundamental first step to determine the affinity of the compound for a panel of receptors and transporters.
Objective: To quantify the binding affinity (Ki) of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride for a range of monoaminergic targets.
Protocol:
-
Target Selection: A comprehensive panel should include, but not be limited to:
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C
-
Monoamine Transporters: SERT, DAT, NET
-
Dopamine Receptors: D1, D2, D3
-
Adrenergic Receptors: α1, α2, β
-
-
Membrane Preparation: Utilize commercially available cell membranes expressing the specific human recombinant receptor or transporter of interest.
-
Radioligand Selection: Choose a high-affinity radioligand for each target (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).
-
Assay Conditions:
-
Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound (5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride).
-
Incubation buffer, temperature, and time should be optimized for each specific target according to established protocols.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target.
-
-
Detection and Analysis:
-
Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Experimental Workflow
Caption: Workflow for radioligand binding assays.
Functional Assays
Once binding affinity is established, it is crucial to determine the functional activity of the compound at the identified targets (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
Objective: To characterize the functional effects of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride at its high-affinity targets.
Protocol Examples:
-
GPCR-Coupled Receptors (e.g., 5-HT1A, 5-HT2A):
-
cAMP Assays: For Gi-coupled receptors like 5-HT1A, measure the inhibition of forskolin-stimulated cAMP production.
-
Calcium Flux Assays: For Gq-coupled receptors like 5-HT2A, measure the mobilization of intracellular calcium using a fluorescent calcium indicator (e.g., Fluo-4).
-
-
Monoamine Transporters (SERT, DAT, NET):
-
Neurotransmitter Uptake Assays: Use synaptosomes or cells expressing the transporter of interest and measure the uptake of a radiolabeled substrate (e.g., [³H]5-HT, [³H]dopamine) in the presence of the test compound.
-
Neurotransmitter Release Assays: Pre-load synaptosomes or cells with a radiolabeled neurotransmitter and then measure the amount of radioactivity released into the supernatant following exposure to the test compound.
-
Cell-Based Assays for Inflammatory Pathways
Objective: To investigate the potential anti-inflammatory effects of the compound.
Protocol:
-
Cell Line: Use a relevant cell line, such as a human monocytic cell line (e.g., THP-1) differentiated into macrophages.
-
Inflammatory Stimulus: Induce an inflammatory response using lipopolysaccharide (LPS).
-
Treatment: Treat the cells with a range of concentrations of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride prior to or concurrently with LPS stimulation.
-
Endpoint Measurement:
-
NF-κB Activation: Measure the nuclear translocation of NF-κB using immunofluorescence or a reporter gene assay.
-
Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
Data Presentation
Table 1: Hypothesized Binding Affinities (Ki) for 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride
| Target | Predicted Affinity (Ki, nM) | Rationale based on Analogs |
| SERT | 1 - 100 | High affinity observed for many benzofuran derivatives[3][4]. |
| 5-HT2A Receptor | 1 - 50 | Dihydrobenzofuran scaffold is common in 5-HT2A agonists[1][2]. |
| DAT | 10 - 500 | Affinity demonstrated by related benzofuran compounds[5]. |
| 5-HT1A Receptor | 10 - 200 | Dual SERT/5-HT1A affinity is a known profile for this class[3]. |
| NET | 50 - 1000 | Often co-targeted with SERT and DAT by monoamine releasers[6]. |
Table 2: Proposed Functional Activity Profile
| Target | Predicted Functional Activity | Assay for Confirmation |
| SERT | Reuptake Inhibitor / Releaser | [³H]5-HT Uptake/Release Assay |
| 5-HT2A Receptor | Agonist | Calcium Flux Assay |
| DAT | Reuptake Inhibitor / Releaser | [³H]Dopamine Uptake/Release Assay |
| 5-HT1A Receptor | Agonist / Partial Agonist | cAMP Assay |
| NF-κB Pathway | Inhibitor | NF-κB Reporter Assay / Cytokine ELISA |
Conclusion
While further direct experimental evidence is required, the existing literature on analogous compounds strongly suggests that 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is a promising candidate for interacting with key targets within the central nervous system, particularly the serotonergic and dopaminergic systems. Its potential as a monoamine reuptake inhibitor or releaser, coupled with possible activity at serotonin receptors, warrants a thorough investigation for its therapeutic potential in neuropsychiatric disorders. Furthermore, the exploration of its anti-inflammatory properties could unveil novel applications. The experimental framework provided in this guide offers a clear and robust path for elucidating the precise pharmacological profile of this intriguing molecule.
References
-
Title: Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat Source: British Journal of Pharmacology URL: [Link]
-
Title: Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity Source: ResearchGate (Request PDF) URL: [Link]
-
Title: Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity Source: PubMed URL: [Link]
-
Title: Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine Derivatives With Rigidified Methoxy Groups Source: Journal of Medicinal Chemistry URL: [Link]
Sources
- 1. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine Hydrochloride: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, a compound of interest in medicinal chemistry and drug development. A comprehensive understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in research and manufacturing settings. This document will detail the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data as they pertain to this specific molecule.
Molecular Structure and Its Spectroscopic Implications
A thorough analysis of the molecular structure of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is the first step in predicting and interpreting its spectroscopic data. The molecule possesses several key features that will give rise to characteristic signals in NMR, IR, and MS.
Caption: Molecular structure of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine Hydrochloride.
Key structural features include:
-
Aromatic Ring: A benzene ring substituted with a methoxy group and fused to a dihydrofuran ring. This will result in distinct signals in the aromatic region of the NMR spectrum.
-
Dihydrofuran Ring: A five-membered heterocyclic ring containing an oxygen atom. The two methylene protons and the single methine proton will exhibit characteristic chemical shifts and coupling patterns.
-
Amine Group: A primary amine group at the 3-position, which will be protonated to form an ammonium salt in the hydrochloride form. This will influence the chemical shifts of adjacent protons and exhibit characteristic IR stretches.
-
Methoxy Group: A methyl group attached to an oxygen atom on the aromatic ring, which will produce a sharp singlet in the ¹H NMR spectrum.
-
Chiral Center: The carbon at the 3-position (C3) is a chiral center, which can lead to diastereotopic protons in the adjacent methylene group (C2), resulting in more complex splitting patterns in the ¹H NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, both ¹H and ¹³C NMR will provide critical structural information. The data presented here is based on analysis of similar structures and predicted chemical shifts.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to each unique proton environment in the molecule.
Experimental Protocol (Typical):
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the acidic protons of the ammonium group may exchange with deuterium in D₂O or CD₃OD, leading to the disappearance of their signals. DMSO-d₆ is often a good choice to observe these exchangeable protons.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of complex splitting patterns.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium group are acidic and often appear as a broad signal at a downfield chemical shift due to the positive charge. The broadness is a result of quadrupolar relaxation and potential exchange with residual water. |
| ~7.0 - 7.2 | Doublet | 1H | Ar-H (H4) | Aromatic proton ortho to the dihydrofuran ring fusion. |
| ~6.8 - 6.9 | Doublet of Doublets | 1H | Ar-H (H6) | Aromatic proton meta to the methoxy group and ortho to the dihydrofuran ring fusion. |
| ~6.7 - 6.8 | Doublet | 1H | Ar-H (H7) | Aromatic proton ortho to the methoxy group. |
| ~4.6 - 4.8 | Triplet or Multiplet | 1H | -CH-NH₃⁺ (H3) | The methine proton at the chiral center will be coupled to the adjacent methylene protons (H2). |
| ~4.2 - 4.5 | Multiplet | 2H | -O-CH₂- (H2) | These methylene protons are diastereotopic due to the adjacent chiral center and are expected to show complex splitting (a pair of doublets of doublets, often appearing as a multiplet). They are coupled to the methine proton (H3). |
| ~3.7 - 3.8 | Singlet | 3H | -O-CH₃ | The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol (Typical):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: The same NMR spectrometer used for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 160 | Ar-C-O (C5) | Aromatic carbon attached to the electron-donating methoxy group, appearing downfield. |
| ~150 - 155 | Ar-C-O (C7a) | Aromatic carbon attached to the dihydrofuran oxygen, also shifted downfield. |
| ~125 - 130 | Ar-C (C4a) | Quaternary aromatic carbon at the ring fusion. |
| ~115 - 120 | Ar-CH (C6) | Aromatic methine carbon. |
| ~110 - 115 | Ar-CH (C4) | Aromatic methine carbon. |
| ~100 - 105 | Ar-CH (C7) | Aromatic methine carbon ortho to the electron-donating methoxy group, appearing more upfield. |
| ~70 - 75 | -O-CH₂- (C2) | Aliphatic carbon attached to the furan oxygen, shifted downfield. |
| ~55 - 60 | -O-CH₃ | Carbon of the methoxy group. |
| ~45 - 50 | -CH-NH₃⁺ (C3) | Aliphatic methine carbon attached to the nitrogen, shifted downfield by the electron-withdrawing ammonium group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Experimental Protocol (Typical):
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100 - 2800 | Strong, Broad | N-H stretch | -NH₃⁺ (Ammonium salt) |
| ~3050 - 3000 | Medium | C-H stretch | Aromatic C-H |
| ~2950 - 2850 | Medium | C-H stretch | Aliphatic C-H (CH₂, CH₃) |
| ~1610, ~1500 | Medium to Strong | C=C stretch | Aromatic ring |
| ~1600 - 1500 | Medium | N-H bend | -NH₃⁺ (Ammonium salt) |
| ~1250 - 1200 | Strong | Asymmetric C-O-C stretch | Aryl ether |
| ~1050 - 1000 | Strong | Symmetric C-O-C stretch | Aryl ether |
| ~1100 - 1050 | Strong | C-O stretch | Dihydrofuran ether |
The broad absorption in the 3100-2800 cm⁻¹ region due to the N-H stretching of the ammonium group is a highly characteristic feature for the hydrochloride salt of an amine.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.
Experimental Protocol (Typical):
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a hydrochloride salt, LC-MS with electrospray ionization (ESI) is generally preferred.
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds, which would generate a prominent protonated molecular ion [M+H]⁺ corresponding to the free base. Electron Ionization (EI) could be used if the free base is sufficiently volatile and thermally stable, but would likely lead to more extensive fragmentation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions.
Expected Mass Spectral Data (ESI-MS):
The molecular formula of the free base (5-Methoxy-2,3-dihydrobenzofuran-3-ylamine) is C₉H₁₁NO₂. The molecular weight is 179.2 g/mol .
-
Protonated Molecular Ion [M+H]⁺: A prominent peak is expected at m/z 180.2, corresponding to the protonated free base.
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 180.2 would provide further structural information. The fragmentation pathways are influenced by the most labile bonds and the stability of the resulting fragment ions.
Sources
An In-depth Technical Guide to the Solubility and Stability of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, focusing on its solubility and stability. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound. It offers detailed experimental protocols for determining aqueous and solvent solubility, as well as for conducting forced degradation studies to elucidate its stability profile. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play. This guide is grounded in authoritative references and aims to be a valuable resource for the development of drug substances and products containing this molecule.
Introduction
5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is a substituted benzofuran derivative with potential applications in pharmaceutical research and development. Its chemical structure, featuring a benzofuran core, a methoxy group, and an amine hydrochloride salt, suggests specific physicochemical properties that are crucial to understand for its effective formulation and delivery as a therapeutic agent. The hydrochloride salt form is often utilized to enhance the solubility and stability of amine-containing compounds. A thorough understanding of its solubility in various media and its stability under different environmental conditions is paramount for developing a safe, effective, and stable pharmaceutical product.
This guide will provide a detailed framework for the systematic evaluation of the solubility and stability of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.
Compound Information:
| Property | Value |
| IUPAC Name | 5-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
| CAS Number | 109926-36-5[1][2][3] |
| Molecular Formula | C₉H₁₂ClNO₂[3] |
| Molecular Weight | 201.65 g/mol [3] |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical structure of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.
Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For orally administered drugs, adequate aqueous solubility is often a prerequisite for absorption. This section outlines the methodologies for determining the solubility of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride in various relevant media.
Theoretical Considerations
The solubility of an amine hydrochloride salt is influenced by several factors, including the pH of the medium, temperature, and the presence of other ions (the common ion effect). As a salt of a weak base and a strong acid, 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is expected to be more soluble in acidic to neutral aqueous solutions where it exists predominantly in its ionized form. In alkaline conditions, it will convert to the free base, which is likely to be less soluble.
Experimental Protocol for Equilibrium Solubility Determination
This protocol describes the isothermal equilibrium method for determining the solubility of the compound.[4]
Objective: To determine the equilibrium solubility of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride in various aqueous buffers and organic solvents at different temperatures.
Materials:
-
5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride
-
Water (HPLC grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Methanol, Ethanol, Acetonitrile (HPLC grade)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride to a series of vials. The excess solid should be visible to ensure saturation.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., water, PBS, SGF, SIF, methanol, ethanol) to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperatures (e.g., 25 °C and 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Data Presentation:
The results should be presented in a clear tabular format.
| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Experimental Value |
| Water | 37 | Experimental Value |
| PBS (pH 7.4) | 37 | Experimental Value |
| SGF (pH 1.2) | 37 | Experimental Value |
| SIF (pH 6.8) | 37 | Experimental Value |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
Visualization of Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Stability Profiling
Stability testing is a crucial component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors.[5] Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.[6]
Forced Degradation Studies
Forced degradation studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[6] These studies are essential for developing and validating stability-indicating analytical methods.[7][8][9]
Objective: To investigate the degradation of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride under various stress conditions and to identify the major degradation products.
Stress Conditions:
-
Hydrolytic Degradation: The compound is exposed to acidic, basic, and neutral aqueous solutions.[10]
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Neutral: Water at 60 °C for 24 hours.
-
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.[9]
-
3% H₂O₂ at room temperature for 24 hours.
-
-
Thermal Degradation: The compound is exposed to high temperatures in the solid state.
-
Solid drug substance at 80 °C for 48 hours.
-
-
Photolytic Degradation: The compound is exposed to light.[9]
-
Solid drug substance and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Experimental Protocol for Forced Degradation
Materials:
-
5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
Calibrated oven, photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress:
-
Hydrolytic: Mix the stock solution with the acidic, basic, or neutral solutions and incubate at the specified temperature and duration. At appropriate time points, withdraw samples and neutralize them (acidic with base, basic with acid) before dilution and analysis.
-
Oxidative: Mix the stock solution with the hydrogen peroxide solution and keep at room temperature. Withdraw samples at specified time points.
-
Thermal: Place the solid drug substance in a vial in a calibrated oven at the specified temperature and duration. After exposure, dissolve the sample in a suitable solvent for analysis.
-
Photolytic: Expose the solid drug substance and a solution of the compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A mass spectrometer coupled to the HPLC can be used to identify the mass of the degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage of degradation and identify the retention times of the degradation products.
Visualization of Stability Testing Decision Tree
Caption: Decision tree for forced degradation studies.
Conclusion
The solubility and stability of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride are fundamental properties that must be thoroughly characterized to support its development as a pharmaceutical agent. This guide has provided a detailed framework and experimental protocols for a comprehensive assessment. The systematic application of these methodologies will yield a robust data package to inform formulation strategies, establish appropriate storage conditions, and ensure the development of a high-quality, safe, and effective drug product. The insights gained from these studies are not merely for regulatory compliance but are foundational to the scientific understanding of the molecule's behavior.
References
-
Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Murdock. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. [Link]
-
NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
EON Biotech. 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride – (109926-36-5). [Link]
-
Molbase. 5-METHOXY-2,3-DIHYDROBENZOFURAN-3-AMINE HCL. [Link]
-
European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]
Sources
- 1. This compound | 109926-36-5 [chemicalbook.com]
- 2. eontrading.uk [eontrading.uk]
- 3. molbase.com [molbase.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. acdlabs.com [acdlabs.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
An In-depth Technical Guide to 5-Methoxy-2,3-dihydrobenzofuran-3-amine (CAS: 109926-36-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2,3-dihydrobenzofuran-3-amine, with CAS number 109926-36-5, is a heterocyclic amine belonging to the dihydrobenzofuran class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic molecules. The structural rigidity and stereochemical properties of the dihydrobenzofuran core, combined with the electronic influence of the methoxy group and the reactivity of the primary amine, make it a versatile building block for the design of novel therapeutic agents. This guide provides a comprehensive overview of the known properties, synthesis, potential applications, and suppliers of this compound, aimed at facilitating its use in research and development.
The benzofuran moiety is recognized as a "privileged structure" in drug discovery, appearing in compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neurological effects.[1] The dihydro- variant maintains a key structural resemblance while allowing for greater conformational flexibility, which can be crucial for optimizing interactions with biological targets.
Physicochemical Properties
While detailed experimental data for 5-Methoxy-2,3-dihydrobenzofuran-3-amine is not extensively published in peer-reviewed literature, key physicochemical properties can be inferred from supplier data and analysis of its structural analogues. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in aqueous media.
| Property | Value | Source |
| CAS Number | 109926-36-5 | Arctom Scientific[2] |
| Molecular Formula | C₉H₁₁NO₂ | Arctom Scientific[2] |
| Molecular Weight | 165.19 g/mol | Arctom Scientific[2] |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt should have improved aqueous solubility. | General chemical principles |
| Storage | Recommended storage at 2-8°C under an inert atmosphere. | Arctom Scientific[2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target compound.
Illustrative Experimental Protocol (Reductive Amination)
Disclaimer: This is a generalized, hypothetical protocol based on standard chemical transformations and should be optimized and validated in a laboratory setting.
-
Oxime Formation: To a solution of 5-methoxy-2,3-dihydrobenzofuran-3-one (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydroxylamine hydrochloride (1.2 eq) and a base like sodium acetate or pyridine (1.5 eq). The reaction mixture is stirred at room temperature or gentle heat until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Intermediate: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude oxime, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Reduction to the Amine: The crude oxime is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., H₂/Pd-C) is carefully added. The reaction is stirred at room temperature until completion.
-
Final Work-up and Purification: The reaction is quenched by the slow addition of water or a dilute acid. The pH is adjusted to basic (e.g., pH 9-10) with an aqueous base like sodium hydroxide. The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 5-Methoxy-2,3-dihydrobenzofuran-3-amine, can then be purified by column chromatography on silica gel.
Potential Biological Activity and Applications
While specific pharmacological data for 5-Methoxy-2,3-dihydrobenzofuran-3-amine is scarce, the broader class of benzofuran and dihydrobenzofuran derivatives has been extensively studied, revealing a wide range of biological activities. These compounds are known to interact with various biological targets, suggesting potential therapeutic applications.
Neurological and Psychiatric Applications
Many benzofuran derivatives exhibit activity at serotonin (5-HT) and dopamine receptors and transporters, which are key targets in the treatment of psychiatric and neurological disorders.[3][4] For instance, structurally related compounds have shown affinity for 5-HT₂A and 5-HT₁A receptors, suggesting potential applications as antidepressants, anxiolytics, or antipsychotics.[5][6] The core structure of 5-Methoxy-2,3-dihydrobenzofuran-3-amine shares features with known psychoactive substances, and some analogues have been investigated for their stimulant and hallucinogenic properties.[4]
Anti-inflammatory and Anticancer Potential
The 2,3-dihydrobenzofuran scaffold has been identified as a privileged structure for the design of inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[1] Furthermore, various substituted benzofurans have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB pathway.[7] Other studies have highlighted the potential of benzofuran derivatives as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[8] The presence of the methoxy and amine groups on the 5-Methoxy-2,3-dihydrobenzofuran-3-amine core provides handles for further chemical modification to explore these therapeutic avenues.
Potential Mechanism of Action Workflow
Caption: Potential biological targets and activities.
Suppliers
5-Methoxy-2,3-dihydrobenzofuran-3-amine (CAS: 109926-36-5) is available from several chemical suppliers that specialize in research chemicals and building blocks for drug discovery. Researchers should inquire about the availability of Certificates of Analysis (CoA) to verify the purity and identity of the compound.
-
Arctom Scientific: Offers the compound under catalog number BD-A833007 and provides basic physicochemical data.[2]
-
BLD Pharm: Lists the compound and its hydrochloride salt (CAS: 1199782-77-8), often with analytical data such as NMR, HPLC, and LC-MS available upon request.[9]
-
2a biotech: Lists the hydrochloride salt under catalog number 2A-0145376.[6]
Conclusion
5-Methoxy-2,3-dihydrobenzofuran-3-amine is a valuable chemical entity with significant potential for the development of novel therapeutic agents, particularly in the areas of neuroscience, inflammation, and oncology. While detailed characterization and biological evaluation of this specific compound are not yet widely published, the rich pharmacology of the dihydrobenzofuran class provides a strong rationale for its further investigation. This guide serves as a foundational resource for researchers, providing an overview of its properties, a plausible synthetic approach, and insights into its potential biological activities, thereby encouraging its exploration in drug discovery programs.
References
-
DEA Microgram Journal. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. [Link]
-
Paixão, D. A., et al. (2012). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3288. [Link]
-
MySkinRecipes. 5-Methoxy-2,3-dihydrobenzofuran-3-amine. [Link]
-
Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. [Link]
-
American Elements. 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid. [Link]
-
Monte, A. P., et al. (1996). Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry, 39(15), 2953–2961. [Link]
-
Jones, C. B., et al. (2023). Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants. Neuropharmacology, 237, 109633. [Link]
-
2a biotech. 5-METHOXY-2,3-DIHYDROBENZOFURAN-3-AMINE HYDROCHLORIDE. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
Xu, F., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8529. [Link]
-
Tron, G. C., et al. (2006). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 14(8), 2669–2677. [Link]
-
DEA Microgram Journal. The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]
-
Riveiro, M. E., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1244–1254. [Link]
-
PubChemLite. 3-benzofurancarboxylic acid, 5-methoxy-2-((thioureido)methyl)-, ethyl ester, hydrobromide. [Link]
-
PubChem. 5-Methoxybenzofuran. [Link]
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dea.gov [dea.gov]
- 4. Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1199782-77-8|5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]
structure elucidation of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride
An In-Depth Technical Guide to the Structure Elucidation of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine Hydrochloride
Prepared by: Senior Application Scientist
Foreword: The Imperative of Unambiguous Structural Confirmation
In the realm of drug development and chemical research, the precise molecular structure of a compound is its fundamental identity. It dictates its physical properties, its biological activity, and its safety profile. The process of structure elucidation is, therefore, not merely a procedural checklist but a logical, multi-faceted investigation designed to build an undeniable case for a molecule's constitution and stereochemistry. This guide provides a comprehensive, field-proven strategy for the definitive structural analysis of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, a chiral molecule with potential applications as a key synthetic intermediate in pharmaceutical research. Our approach is rooted in the principle of a self-validating system, where orthogonal analytical techniques are integrated to ensure the highest degree of scientific integrity and trustworthiness.
Initial Assessment and Physicochemical Profile
Before embarking on advanced spectroscopic analysis, a foundational understanding of the target compound is established.
Proposed Structure:
-
Chemical Name: 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride
-
Molecular Formula: C₉H₁₁NO₂ · HCl[3]
-
Molecular Weight: 201.65 g/mol [3]
A critical feature of this molecule is the stereocenter at the C3 position of the dihydrofuran ring. This chirality necessitates not only the confirmation of the molecular framework but also the determination of its enantiomeric composition, a crucial factor in pharmacology.
The Integrated Spectroscopic Strategy: A Multi-Technique Approach
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine Hydrochloride
Introduction
5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active compounds. The strategic placement of the methoxy and amine functionalities on the dihydrobenzofuran scaffold makes it an attractive starting material for the synthesis of novel therapeutic agents. This document provides a comprehensive, field-proven protocol for the synthesis of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, designed for researchers, scientists, and professionals in drug development. The protocol is structured to not only provide a step-by-step guide but also to offer insights into the chemical principles and experimental rationale that underpin the synthetic strategy.
Synthetic Strategy Overview
The synthesis of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is approached via a robust and efficient two-step sequence starting from the readily available 2-hydroxy-4-methoxyacetophenone. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.
Experimental Protocols
Part 1: Synthesis of 5-Methoxy-2,3-dihydrobenzofuran-3-one
This initial phase focuses on the construction of the key ketone intermediate, 5-Methoxy-2,3-dihydrobenzofuran-3-one, through a two-stage process involving the chlorination of 2-hydroxy-4-methoxyacetophenone followed by an intramolecular cyclization.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Hydroxy-4-methoxyacetophenone | C₉H₁₀O₃ | 166.17 | 10.0 g | 0.0602 |
| Sulfuryl chloride | SO₂Cl₂ | 134.97 | 8.12 g | 0.0602 |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 10.1 g | 0.120 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 2.41 g | 0.0602 |
| Water (deionized) | H₂O | 18.02 | 50 mL | - |
| Hydrochloric acid (HCl), 1M | HCl | 36.46 | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
Step 1a: Synthesis of 2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one
-
Rationale: The initial step involves the alpha-chlorination of the acetophenone. Sulfuryl chloride is an effective reagent for this transformation, proceeding via a radical mechanism initiated by light or heat, or an ionic mechanism in the presence of a catalyst. The reaction is performed in an inert solvent to control reactivity.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0602 mol) of 2-hydroxy-4-methoxyacetophenone in 100 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 8.12 g (0.0602 mol) of sulfuryl chloride dropwise to the stirred solution over a period of 30 minutes. The addition is exothermic, and the temperature should be maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 50 mL of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one as a solid. This intermediate is often used in the next step without further purification.
Step 1b: Intramolecular Cyclization to 5-Methoxy-2,3-dihydrobenzofuran-3-one
-
Rationale: The intramolecular Williamson ether synthesis is employed for the cyclization. The phenoxide, generated in situ by the addition of a base, acts as a nucleophile, displacing the chloride to form the dihydrobenzofuran ring. Methanol is a suitable solvent for this reaction.
Procedure:
-
Dissolve the crude 2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one in 100 mL of methanol in a 250 mL round-bottom flask.
-
Add a solution of 2.41 g (0.0602 mol) of sodium hydroxide in 20 mL of water to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours. Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the remaining aqueous solution, add 50 mL of water and acidify to pH 6 with 1M hydrochloric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 5-Methoxy-2,3-dihydrobenzofuran-3-one.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ketone.
Part 2: Synthesis of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine Hydrochloride
This part details the conversion of the ketone intermediate to the final hydrochloride salt via a one-pot reductive amination.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 5-Methoxy-2,3-dihydrobenzofuran-3-one | C₉H₈O₃ | 164.16 | 5.0 g | 0.0305 |
| Ammonium acetate | CH₃COONH₄ | 77.08 | 11.7 g | 0.152 |
| Sodium borohydride | NaBH₄ | 37.83 | 2.31 g | 0.0610 |
| Methanol (MeOH) | CH₃OH | 32.04 | 150 mL | - |
| Hydrochloric acid (HCl) in diethyl ether (2M) | HCl | 36.46 | As needed | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated sodium bicarbonate solution | NaHCO₃(aq) | - | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step 2a: Reductive Amination
-
Rationale: This one-pot reaction combines the formation of an imine from the ketone and ammonia (from ammonium acetate) with its subsequent reduction by sodium borohydride.[1] The use of a protic solvent like methanol is crucial for both the imine formation and the activity of the reducing agent. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[2][3]
Procedure:
-
In a 500 mL round-bottom flask, dissolve 5.0 g (0.0305 mol) of 5-Methoxy-2,3-dihydrobenzofuran-3-one and 11.7 g (0.152 mol) of ammonium acetate in 150 mL of methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add 2.31 g (0.0610 mol) of sodium borohydride to the cooled solution over 1 hour. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.[4][5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Quench the reaction by the slow addition of 50 mL of water.
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous residue, add 50 mL of saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine as an oil.
Step 2b: Formation of the Hydrochloride Salt
-
Rationale: The free amine is converted to its hydrochloride salt to improve its stability and handling properties.[6][7] The salt is typically a crystalline solid that can be easily purified by filtration.
Procedure:
-
Dissolve the crude amine in a minimal amount of diethyl ether (approximately 50 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Continue stirring for an additional 30 minutes in the ice bath.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride as a white to off-white crystalline solid.
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
-
5-Methoxy-2,3-dihydrobenzofuran-3-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.0-7.2 (m, 1H, Ar-H), 6.5-6.7 (m, 2H, Ar-H), 4.6 (s, 2H, -O-CH₂-), 3.8 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 195.5, 165.0, 158.8, 128.5, 112.0, 108.5, 102.0, 75.0, 55.7.
-
MS (ESI): m/z 165.1 [M+H]⁺.
-
-
5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.8 (br s, 3H, -NH₃⁺), 7.0 (d, J=8.4 Hz, 1H, Ar-H), 6.6 (d, J=2.4 Hz, 1H, Ar-H), 6.5 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 4.8 (t, J=9.2 Hz, 1H), 4.6 (dd, J=9.2, 6.0 Hz, 1H), 4.3 (t, J=9.2 Hz, 1H), 3.7 (s, 3H, -OCH₃).
-
MS (ESI): m/z 166.1 [M-Cl]⁺.
-
Safety Precautions
-
Sodium Borohydride (NaBH₄): Corrosive and water-reactive.[5] It can release flammable gases upon contact with water.[4] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]
-
Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate PPE.
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Use in a well-ventilated area.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care, wearing appropriate PPE.
References
- OSU Chemistry. Sodium Borohydride SOP.
- Sigma-Aldrich.
- University of California.
- Taylor & Francis Online. Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. 2006.
- Springer. A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride.
- NIH. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. 2024.
- Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. 2019.
- YouTube.
- Organic Chemistry Portal.
- ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. 2020.
- Sciencemadness.org. Forming oxalte salts of amines. 2021.
- Taylor & Francis Online. Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. 2006.
- Springer. A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride.
- Organic Chemistry Portal.
- YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. 2016.
- The Hive.
- TÜBİTAK Academic Journals. Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. 2010.
- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. 2002.
- ResearchGate.
- NIH. The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.
- Google Patents. Preparation method of 2, 3-dihydrobenzofuran compound.
- NIH. 5-Methoxy-2-benzofuran-1(3H)-one.
- DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
- CNR-IRIS. Bioorganic & Medicinal Chemistry Letters. 2021.
- Benchchem.
- ResearchGate.
- Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- ResearchGate. How to make a salt of a novel compound?. 2012.
- JOCPR. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- Google Patents. Preparation process of 2-hydroxy-4-methoxybenzophenone.
- Eureka | Patsnap. Method for preparing crude 2-hydroxy-4-methoxybenzophenone.
- Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
- Google Patents. Production of 2-hydroxy-4-methoxyacetophenone.
- RSC Publishing.
- RSC Publishing.
- NIH. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. 2023.
- SciSpace. From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides.
- ResearchGate. Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. 1998.
- Google P
- Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis.
- Molbase. 5-METHOXY-2,3-DIHYDROBENZOFURAN-3-AMINE HCL.
- PubChem. 5-Methoxybenzofuran.
Sources
- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 2. Method for preparing crude 2-hydroxy-4-methoxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GB2193211A - Synthesis of benzofurans - Google Patents [patents.google.com]
- 5. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]
- 6. iris.cnr.it [iris.cnr.it]
- 7. allindianpatents.com [allindianpatents.com]
The Versatile Intermediate: Application Notes for 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine Hydrochloride in Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid, planar structure, combined with the electronic properties of the fused ring system, makes it a privileged scaffold for designing ligands that interact with various biological targets. Within this class of compounds, 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride emerges as a particularly valuable chemical intermediate. Its strategic placement of a primary amine and a methoxy group on the dihydrobenzofuran core provides synthetic handles for diversification, enabling the construction of complex molecular architectures.
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride. We will delve into its chemical properties, explore its application in the synthesis of key pharmaceutical intermediates, and provide detailed, field-proven protocols for its use in common synthetic transformations, with a primary focus on N-acylation reactions. The causality behind experimental choices will be elucidated to ensure not only successful execution but also a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 109926-36-5 | [1][2] |
| Molecular Formula | C₉H₁₂ClNO₂ | [2] |
| Molecular Weight | 201.65 g/mol | [2] |
| Appearance | Off-white to white solid | Inferred from supplier data |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane and ethyl acetate. | General knowledge of hydrochloride salts |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [3][4][5] |
Safety and Handling:
5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[3][4][5][6][7]
Core Application: A Gateway to N-Acylated Dihydrobenzofurans
The primary amine functionality of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine makes it an excellent nucleophile for a variety of chemical transformations. Among the most common and synthetically useful of these is N-acylation, which forms a stable amide bond. This reaction is fundamental in the synthesis of numerous pharmaceuticals and bioactive molecules, allowing for the introduction of diverse side chains that can modulate a compound's pharmacological profile.
The general workflow for the N-acylation of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is depicted below. The initial step typically involves the neutralization of the hydrochloride salt to liberate the free amine, which is the active nucleophile in the subsequent acylation step.
Figure 1: General workflow for the N-acylation of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-acylation of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride using common acylating agents. These protocols are designed to be self-validating, with clear endpoints and purification procedures.
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol describes a standard procedure for the N-acetylation of the title compound using acetyl chloride, a highly reactive acylating agent. The reaction is performed in the presence of a tertiary amine base to neutralize the HCl byproduct and the starting material's hydrochloride salt.
Materials:
-
5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride
-
Acetyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10-15 mL per gram of starting material).
-
Base Addition: To the suspension, add triethylamine (2.2 eq) or DIPEA (2.2 eq). The additional equivalent of base is necessary to neutralize the hydrochloride salt of the starting amine. Stir the mixture at room temperature for 15-20 minutes. A clearer solution should be observed as the free amine is generated.
-
Addition of Acetyl Chloride: Cool the reaction mixture to 0 °C using an ice-water bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 10-15 minutes. It is crucial to maintain a low temperature to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude N-(5-methoxy-2,3-dihydrobenzofuran-3-yl)acetamide by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
-
Causality of Experimental Choices:
-
The use of an anhydrous solvent (DCM) is critical to prevent the hydrolysis of the highly reactive acetyl chloride.
-
Two equivalents of a non-nucleophilic organic base are used to both liberate the free amine from its hydrochloride salt and to scavenge the HCl generated during the acylation reaction.
-
Dropwise addition of acetyl chloride at 0 °C mitigates the exothermic nature of the reaction, preventing potential side reactions and ensuring a controlled process.
Protocol 2: N-Benzoylation using Benzoyl Chloride
This protocol outlines the synthesis of the N-benzoyl derivative, a common transformation in the elaboration of pharmaceutical intermediates.
Materials:
-
5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride
-
Benzoyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Standard aqueous workup solutions as in Protocol 1
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve or suspend 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.
-
Base and Acylating Agent Addition: Add pyridine (2.5 eq) or triethylamine (2.2 eq) to the mixture and stir. Cool the mixture to 0 °C. Slowly add benzoyl chloride (1.1 eq) to the stirring solution.
-
Reaction Progression: Allow the reaction to proceed at room temperature overnight, or until TLC analysis indicates the completion of the reaction.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1. The resulting N-(5-methoxy-2,3-dihydrobenzofuran-3-yl)benzamide can be purified by recrystallization or column chromatography.
Expected Characterization Data for N-Acylated Products:
| Derivative | Expected ¹H NMR Features (in CDCl₃) | Expected ¹³C NMR Features |
| N-acetyl | Singlet for the methoxy group (~3.8 ppm), multiplets for the dihydrofuran ring protons, a singlet for the acetyl methyl group (~2.0 ppm), and a broad singlet for the amide N-H. | Resonances for the methoxy carbon (~55 ppm), aromatic carbons, dihydrofuran carbons, and amide carbonyl (~170 ppm). |
| N-benzoyl | Singlet for the methoxy group (~3.8 ppm), multiplets for the dihydrofuran ring protons, aromatic protons from the benzoyl group, and a broad singlet for the amide N-H. | Resonances for the methoxy carbon, aromatic carbons (both benzofuran and benzoyl), dihydrofuran carbons, and amide carbonyl (~167 ppm). |
Note: Actual chemical shifts may vary. It is essential to perform full characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm the structure of the synthesized products.
Synthetic Utility in Drug Discovery: The Case of Vilazodone
The 2,3-dihydrobenzofuran core is a key structural element in several approved drugs. While 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is not a direct precursor to the antidepressant drug Vilazodone, its structural similarity to key intermediates highlights its potential in the synthesis of analogous compounds. The synthesis of Vilazodone involves the coupling of a piperazine-containing benzofuran moiety with an indole derivative.[1][3][9] The methodologies for amide bond formation detailed in this guide are directly applicable to the synthesis of such complex molecules.
The diagram below illustrates the conceptual relationship between the N-acylation of our title compound and the synthesis of complex pharmaceutical agents.
Figure 2: Conceptual pathway from the intermediate to complex bioactive molecules.
Conclusion and Future Outlook
5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is a potent and versatile chemical intermediate. Its utility, primarily demonstrated through N-acylation reactions, provides a reliable and efficient route to a diverse range of substituted dihydrobenzofurans. The protocols detailed herein are robust and scalable, offering a solid foundation for both academic research and industrial drug development. The principles of activating the amine via basification and subsequent reaction with an acylating agent are fundamental in organic synthesis.
Future applications of this intermediate will likely expand as new synthetic methodologies for the construction of the 2,3-dihydrobenzofuran core are developed.[4][7][10][11] Its role as a building block for creating libraries of novel compounds for high-throughput screening will undoubtedly contribute to the discovery of new therapeutic agents. The combination of its rigid scaffold and the synthetic accessibility of its derivatives ensures that 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride will remain a relevant and valuable tool for the synthetic chemist.
References
- Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone. RSC advances, 9(54), 31485–31490.
- Lupattelli, P., Laurita, T., D'Orsi, R., Chiummiento, L., & Funicello, M. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Synthesis, 52(10), 1451–1477.
- Das, P., Srivastava, B., Joseph, S., Nizar, H., & Prasad, M. (2014). Amidation and N-Boc Deprotection Process Improvement for the Preparation of 5-(1-Piperazinyl)benzofuran-2-carboxamide, a Key Intermediate of Vilazodone. Organic Process Research & Development, 18(2), 324-329.
- Chiummiento, L., D'Orsi, R., Funicello, M., & Lupattelli, P. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2449.
- Sigma-Aldrich. (2021).
- Fisher Scientific. (2023). Safety Data Sheet for 5-Amino-2,3-dihydrobenzofuran.
- Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans.
- WIPO Patent WO/2016/170542. (2016). Process for preparation of Vilazodone, novel intermediates thereof and novel crystalline form thereof.
- ACS Publications. (2021). Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Organic Process Research & Development.
- Shaikh, A. k., & Varvounis, G. (2014). Fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans. Organic Letters, 16(6), 1478–1481.
- DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1).
- Google Patents. (2011).
- Sci-Hub. (1974). Reactions of substituted hydroxybenzofurans. III. Acylation of 5- and 6-Methoxy-2,3-diphenylbenzofurans. Australian Journal of Chemistry, 27(11), 2499.
- Google Patents. (2013). Preparation method of 2, 3-dihydrobenzofuran compound (CN102942542A).
- PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-65.
- PubMed Central (PMC). (2020). NMR Characterization of Lignans. Molecules, 25(18), 4248.
- Molbase. 5-METHOXY-2,3-DIHYDROBENZOFURAN-3-AMINE HCL.
- ResearchGate. (2022). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants.
- Google Patents. (2016). 5-methoxytryptophan and its derivatives and uses thereof (WO2016115188A1).
- Google Patents. (1993).
- PubChem. N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide.
- ChemicalBook. 5-METHOXY-2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE | 109926-36-5.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 3. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]
- 4. sci-hub.ru [sci-hub.ru]
- 5. researchgate.net [researchgate.net]
- 6. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dea.gov [dea.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
analytical methods for quantification of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride
An In-Depth Guide to the Analytical Quantification of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride
Introduction: The Analytical Imperative for a Novel Benzofuran Derivative
5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is a heterocyclic compound of significant interest within pharmaceutical research and development, often serving as a key intermediate in the synthesis of novel therapeutic agents. The presence of a chiral center, a reactive primary amine, and a methoxy-substituted benzofuran core imparts unique chemical properties that necessitate precise and reliable analytical control. Accurate quantification is paramount throughout the drug development lifecycle—from initial synthesis and purity assessment of the active pharmaceutical ingredient (API) to its formulation in final drug products and subsequent stability testing.
This application note provides a comprehensive guide for researchers, analytical scientists, and quality control professionals, detailing robust and validated methodologies for the quantification of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride. We will explore three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section will delve into the underlying scientific principles, provide detailed step-by-step protocols, and discuss method validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography is the cornerstone for the analysis of non-volatile and thermally labile compounds, making it the premier choice for the quantification of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride. The inherent polarity of the amine hydrochloride and the strong UV chromophore of the benzofuran ring allow for excellent separation and sensitive detection.
Scientific Principle
This method employs reverse-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrochloride salt form ensures good solubility in aqueous-organic mobile phases.[6] By adjusting the mobile phase composition and pH, the retention and peak shape of the polar amine can be optimized. Quantification is achieved by integrating the peak area from the UV chromatogram and correlating it to a calibration curve generated from certified reference standards.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, and pipettes.
-
Reference Standard: 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride (purity ≥ 99.5%).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Monobasic Sodium Phosphate, Phosphoric Acid.
-
Water: Deionized or HPLC grade.
2. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for polar analytes. |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (30:70, v/v) | The buffer controls the ionization state of the amine, ensuring a single ionic species for sharp, symmetrical peaks. Acetonitrile provides the necessary elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Enhances reproducibility by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity needs.[7] |
| Detector | UV at 290 nm | Benzofuran derivatives exhibit strong absorbance around this wavelength.[8] A PDA detector can be used to confirm peak purity. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
3. Solution Preparation
-
Buffer Preparation (25 mM, pH 3.0): Dissolve 3.0 g of monobasic sodium phosphate in 1 L of water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Mobile Phase Preparation: Mix 300 mL of Acetonitrile with 700 mL of the prepared phosphate buffer. Filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard, transfer to a 50 mL volumetric flask, and dissolve in the mobile phase.
-
Calibration Standards (10–100 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase.[9]
4. Sample Preparation
-
Accurately weigh a quantity of the sample powder equivalent to about 25 mg of the analyte.
-
Transfer to a 25 mL volumetric flask, add approximately 20 mL of mobile phase, and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature, dilute to volume with the mobile phase, and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Workflow Diagram
Caption: HPLC quantification workflow for 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine HCl.
Method Validation Summary
All validation procedures should adhere to ICH Q2(R2) guidelines.[2]
| Parameter | Method | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interference at the analyte's retention time. Peak purity index > 0.995. |
| Linearity | 5-point calibration curve (e.g., 10-100 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Spike recovery at 80%, 100%, and 120% of the target concentration. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (n=6) and intermediate precision (different day/analyst). | RSD ≤ 2.0%.[4] |
| LOD & LOQ | Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). | LOD: ~0.1 µg/mL; LOQ: ~0.3 µg/mL (Typical). |
| Robustness | Vary flow rate (±10%), pH (±0.2), and mobile phase composition (±2%). | System suitability parameters remain within limits. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the primary method, GC-MS serves as a powerful orthogonal technique, especially for identifying and quantifying volatile impurities. Due to the non-volatile nature of the amine hydrochloride salt, a crucial derivatization step is required to increase its volatility and thermal stability.[10]
Scientific Principle
The primary amine group of the analyte is chemically modified (derivatized) to replace the active hydrogen atoms with nonpolar, thermally stable groups. A common approach is acylation with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA). The resulting trifluoroacetyl derivative is volatile and chromatographs well on a standard nonpolar GC column. The mass spectrometer provides high selectivity and sensitivity, allowing for confirmation of the analyte's identity based on its unique mass spectrum and fragmentation pattern.
Experimental Protocol
1. Instrumentation and Materials
-
GC-MS system with an autosampler.
-
Reference Standard and sample as described for HPLC.
-
Reagents: N-methyl-bis(trifluoroacetamide) (MBTFA), Ethyl Acetate (anhydrous).
-
Heating block or oven.
2. GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column providing good separation for a wide range of compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas, standard for GC-MS. |
| Injector | 250 °C, Splitless mode | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A temperature gradient to separate the derivative from solvent and byproducts. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source | 230 °C, Electron Ionization (EI) at 70 eV | Standard EI conditions for generating reproducible mass spectra. |
| MS Scan Range | 40–450 amu | Covers the expected mass of the derivatized analyte and its fragments. |
3. Derivatization and Sample Preparation
-
Standard/Sample Preparation: Accurately weigh ~1 mg of standard or sample into a 2 mL autosampler vial.
-
Add 500 µL of Ethyl Acetate and 100 µL of MBTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Workflow with Derivatization
Caption: GC-MS quantification workflow including the essential derivatization step.
Method 3: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantifying a pure substance in solution.[11] While it lacks the specificity of chromatographic methods, it is highly suitable for routine assays of the bulk drug substance where interfering impurities are not expected.
Scientific Principle
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The benzofuran moiety in the analyte molecule contains a conjugated π-electron system that absorbs UV radiation at a characteristic wavelength (λmax). By measuring the absorbance of a sample solution at its λmax and comparing it to a calibration curve prepared from standards, the concentration can be accurately determined.[12]
Experimental Protocol
1. Instrumentation and Materials
-
Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Reference Standard and sample as described for HPLC.
-
Solvent: Methanol (spectroscopic grade).
2. Method Development and Execution
-
Determination of λmax: Prepare a ~10 µg/mL solution of the reference standard in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is approximately 290 nm.[8]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Calibration Standards (2–12 µg/mL): Prepare a series of at least five standards by diluting the stock solution with methanol.
-
Sample Preparation: Prepare a sample solution with an expected final concentration within the calibration range (e.g., 10 µg/mL) using methanol as the solvent.
-
Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Use methanol to zero the instrument (as a blank).
-
Measure the absorbance of each calibration standard and the sample solution.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of the sample solution from its absorbance using the regression equation of the calibration curve.
-
UV-Vis Spectrophotometry Workflowdot
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The 2,3-Dihydrobenzofuran Scaffold in Modern Drug Design
For: Researchers, scientists, and drug development professionals.
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged structures." The 2,3-dihydrobenzofuran scaffold is a quintessential example of such a framework. Comprising a benzene ring fused to a dihydrofuran ring, this heterocyclic system offers a semi-rigid architecture that is exquisitely suited for molecular recognition by a diverse array of biological macromolecules.[1][2][3]
Its prevalence in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities—including antiviral, anti-inflammatory, anticancer, and neuroprotective properties—underscores its significance.[3][4][5][6] The structural rigidity of the fused ring system reduces the entropic penalty upon binding to a target, while the numerous available positions for substitution provide a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties. These attributes make the 2,3-dihydrobenzofuran core an ideal starting point for fragment-based and diversity-oriented synthesis in drug discovery campaigns.[3][7]
Therapeutic Landscape: A Scaffold of Diverse Biological Activities
The true power of the 2,3-dihydrobenzofuran structure lies in its versatility. By strategically modifying its substitution patterns, medicinal chemists have successfully targeted a wide range of proteins and pathways implicated in human disease.
Anti-inflammatory and Anticancer Agents
Inflammation is a critical pathological component of numerous diseases, including cancer. The 2,3-dihydrobenzofuran scaffold has proven to be a fertile ground for developing potent anti-inflammatory agents.
-
Prostaglandin Synthesis Inhibition: Derivatives of 2,3-dihydrobenzofuran-2-one have been identified as powerful anti-inflammatory agents that function by inhibiting prostaglandin synthesis.[8][9] Certain compounds in this class, such as 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, demonstrated potency exceeding that of the established non-steroidal anti-inflammatory drug (NSAID) diclofenac.[8]
-
mPGES-1 and COX-2 Inhibition: Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2.[4] Furthermore, the scaffold has been used as a platform to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of pro-inflammatory prostaglandin E2.[1]
-
Angiogenesis Inhibition: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Specific substitution patterns on the benzofuran scaffold have yielded compounds that show remarkable selectivity in inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC), a key process in angiogenesis, without affecting cancer cells directly.[10][11]
Neuroprotective and CNS-Targeting Compounds
The unique structure of 2,3-dihydrobenzofuran has been leveraged to create compounds that interact with key targets in the central nervous system (CNS).
-
Alzheimer's Disease: The scaffold is a core component of molecules designed to inhibit the formation of amyloid-β (Aβ) fibrils, a pathological hallmark of Alzheimer's disease.[5] Studies have shown that substitutions at positions 2, 3, and 5 are particularly important for achieving neuroprotective activity.[5]
-
NMDA Receptor Modulation: Derivatives of trans-2,3-dihydrobenzofuran have been found to exhibit protective effects against epileptic seizures, suggesting they act as negative allosteric modulators (NAMs) of N-methyl-D-aspartate (NMDA) receptors.[12]
-
Serotonin 5-HT2 Receptor Probes: By creating conformationally restricted analogues of hallucinogenic phenethylamines, researchers have used the 2,3-dihydrobenzofuran scaffold to probe the binding conformations of ligands at serotonin 5-HT2 receptors, which are important targets for psychedelic drugs and psychiatric medications.[13][14]
Metabolic and Cardiovascular Disease
-
PPARα Agonists: A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been developed as highly potent and subtype-selective peroxisome proliferator-activated receptor α (PPARα) agonists.[15][16] These compounds displayed excellent cholesterol- and triglyceride-lowering activity in animal models, making them promising candidates for the treatment of dyslipidemia, a major risk factor for coronary heart disease.[15][16]
-
SERCA2a Activators: Structure-activity relationship (SAR) studies have led to the discovery of potent dihydrobenzofuran analogs that can activate the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), a critical protein for cardiac muscle relaxation, presenting a potential therapeutic strategy for heart failure.[17]
Other Emerging Applications
-
Cannabinoid Receptor 2 (CB2) Agonists: A series of 2,3-dihydro-1-benzofuran derivatives have been designed as potent and selective CB2 agonists, which have shown efficacy in animal models of neuropathic pain.[18]
-
Antileishmanial Agents: Synthetic analogues of natural dihydrobenzofuran neolignans have demonstrated significant potential as treatments for Leishmaniasis, a parasitic disease.[19] Quantitative structure-activity relationship (QSAR) models have been developed to guide the synthesis of new derivatives with improved activity.[19]
| Compound Class | Therapeutic Target | Biological Activity | Key Findings |
| Dihydrobenzofuran-2-ones | Prostaglandin Synthesis | Anti-inflammatory | More potent than diclofenac in inhibiting acute inflammation.[8] |
| Fluorinated Dihydrobenzofurans | COX-2 / iNOS | Anti-inflammatory / Anticancer | Inhibit expression of inflammatory mediators and proliferation of HCT116 colorectal cancer cells.[4] |
| 2-Aryl Dihydrobenzofurans | Aβ Fibrillization | Neuroprotection (Anti-Alzheimer's) | Substitution at positions 2, 3, and 5 is critical for activity.[5] |
| Dihydrobenzofuran-2-carboxylic Acids | PPARα | Hypolipidemic | Potent and selective agonists for treating dyslipidemia.[15][16] |
| Substituted Dihydrobenzofurans | Cannabinoid Receptor 2 (CB2) | Analgesic | Active in animal models of neuropathic pain.[18] |
| 2-Phenyl-dihydrobenzofurans | Leishmania species | Antiprotozoal | Promising antileishmanial potential.[19] |
Synthetic Strategies & Protocols
The utility of the 2,3-dihydrobenzofuran scaffold is enhanced by the development of robust and versatile synthetic methodologies. Transition metal-catalyzed reactions, in particular, have become a cornerstone for constructing this heterocyclic core.[20]
Caption: General Synthetic Strategy for 2,3-Dihydrobenzofurans.
Protocol 1: Enantioselective Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans
This protocol describes a highly enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which provides excellent regio- and enantiocontrol.[21] This method is valued for its high functional group tolerance and scalability.
Rationale: Palladium catalysis is a powerful tool for C-C and C-O bond formation. This tandem reaction first involves an intermolecular Heck reaction to form a π-allylpalladium intermediate, which then undergoes an intramolecular Tsuji-Trost allylic substitution (cyclization) to yield the desired 2,3-dihydrobenzofuran core. The use of a chiral phosphine ligand (e.g., TY-Phos) is critical for inducing high enantioselectivity.
Materials:
-
o-Bromophenol derivative (1.0 eq)
-
1,3-Diene derivative (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)2] (5 mol%)
-
Chiral Ligand (e.g., TY-Phos) (10 mol%)
-
Cesium Carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Nitrogen or Argon atmosphere setup (Schlenk line or glovebox)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), add Pd(OAc)2 (5 mol%) and the chiral ligand (10 mol%).
-
Add anhydrous, degassed 1,4-dioxane and stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the catalyst complex.
-
Add the o-bromophenol derivative (1.0 eq), the 1,3-diene derivative (1.5 eq), and Cs2CO3 (2.0 eq).
-
Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 2,3-dihydrobenzofuran.
-
Characterize the product using NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.
Self-Validation: The protocol's success is validated by achieving high yield and high enantioselectivity (>90% ee), which is confirmed by chiral HPLC analysis against a racemic standard.
Protocol 2: In Vitro Screening for Anti-inflammatory Activity (COX-2 Inhibition Assay)
This protocol outlines a standard fluorescence-based assay to screen newly synthesized 2,3-dihydrobenzofuran derivatives for their ability to inhibit COX-2.
Rationale: This assay measures the peroxidase activity of COX. The enzyme converts a substrate (e.g., Amplex Red) in the presence of arachidonic acid into a highly fluorescent product (resorufin). An inhibitor will reduce the rate of resorufin formation, which can be quantified using a fluorescence plate reader.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Amplex Red reagent (fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Test compounds (2,3-dihydrobenzofuran derivatives)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em ≈ 540/590 nm)
Procedure:
-
Prepare a stock solution of the test compounds and celecoxib in DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer.
-
In a 96-well plate, add the assay buffer.
-
Add the test compounds at various concentrations. Include wells for a "no-inhibitor" control (vehicle, e.g., 1% DMSO) and a positive control (celecoxib).
-
Add the COX-2 enzyme and heme to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare the substrate solution by mixing Amplex Red, HRP, and arachidonic acid in assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37 °C.
-
Measure the fluorescence intensity kinetically over 10-20 minutes.
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Structure-Activity Relationships (SAR) and Lead Optimization
Systematic SAR studies have revealed key structural elements that govern the biological activity of the 2,3-dihydrobenzofuran scaffold.
-
For PPARα Agonism: A carboxylic acid headgroup at position 2 is a critical pharmacophore. The stereochemistry at this position is also crucial for potent activity.[15][16]
-
For Anti-inflammatory/Anticancer Activity: The presence of halogen atoms (e.g., fluorine, chlorine) and a carboxyl or hydroxyl group on the benzofuran ring can enhance biological effects.[4][8]
-
For CB2 Agonism: A carboxamide moiety at position 6 is important, while moving it to position 5 results in a dramatic loss of activity. The stereochemistry at the asymmetric carbon at position 3 is also determinative, with the S-enantiomer being the active form in tested compounds.[18]
Caption: Workflow for Lead Optimization of Dihydrobenzofuran-Based Compounds.
Conclusion and Future Perspectives
The 2,3-dihydrobenzofuran scaffold is a testament to the power of privileged structures in drug discovery. Its combination of structural rigidity, synthetic tractability, and chemical versatility has secured its place as a cornerstone in medicinal chemistry.[2][20] Future applications will likely focus on designing multi-target ligands for complex diseases like cancer and neurodegeneration, and further exploring its potential in treating infectious and metabolic diseases. The continued development of novel synthetic methods will undoubtedly expand the accessible chemical space, paving the way for the next generation of 2,3-dihydrobenzofuran-based therapeutics.
References
-
Shi, G., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry. [Link]
-
Daniele, M., et al. (2014). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]
-
Kaur, H., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]
-
Riemma, M., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Carrasco, H., et al. (2022). A QSAR Study for Antileishmanial 2-Phenyl-2,3-dihydrobenzofurans. Molecules. [Link]
-
Singh, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. ResearchGate. [Link]
-
Dapkekar, N., & Satyanarayana, G. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Asian Journal of Organic Chemistry. [Link]
-
Hijazi, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]
-
Jensen, J., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. [Link]
-
Tran, J., et al. (2024). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Journal of Medicinal Chemistry. [Link]
-
González-Ramírez, J. E., et al. (2020). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry. [Link]
-
González-Ramírez, J. E., et al. (2020). Some benzofuran scaffolds with neuroprotective AD bioactivities. ResearchGate. [Link]
-
Shi, G. Q., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPAR.alpha. Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry. [Link]
-
Jensen, J., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ResearchGate. [Link]
-
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
-
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
-
Chen, Y., et al. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. ResearchGate. [Link]
-
Various Authors. (n.d.). Clinically approved drugs containing the benzofuran scaffold. ResearchGate. [Link]
-
Al-Hussain, S. A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]
-
Coaviche-Yoval, F., et al. (2024). 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. ResearchGate. [Link]
-
Chen, Y., et al. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Monte, A. P., et al. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. Journal of Medicinal Chemistry. [Link]
-
Monte, A. P., et al. (1991). 2,3-Dihydrobenzofuran analogs of hallucinogenic phenethylamines. Journal of Medicinal Chemistry. [Link]
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A QSAR Study for Antileishmanial 2-Phenyl-2,3-dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
Application Notes & Protocols for In Vivo Studies with 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies for the novel compound 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride. Given its structural features, which suggest potential interaction with the serotonergic system, this guide emphasizes a scientifically rigorous, ethically sound, and hypothesis-driven approach to characterizing its pharmacodynamic, behavioral, and safety profile in rodent models. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the causal logic behind experimental choices to ensure data integrity and reproducibility.
Compound Profile & Rationale for In Vivo Investigation
Chemical Identity and Pharmacological Hypothesis
This compound is a synthetic molecule featuring a dihydrobenzofuran core. This structural motif is present in various psychoactive substances, and its amine and methoxy substitutions are common in compounds targeting monoamine systems. Structurally, it shares features with analogs of known serotonergic agents, suggesting a high probability of interaction with serotonin (5-HT) receptors. Specifically, compounds with similar backbones have been investigated for their affinity for serotonin receptors.[1] The primary hypothesis is that this compound acts as a modulator, likely an agonist or partial agonist, of 5-HT receptors, particularly the 5-HT1A and/or 5-HT2A subtypes, which are critical mediators of mood, anxiety, and perception.[2][3]
In vivo studies are therefore essential to move beyond theoretical predictions and in vitro binding assays to understand how this compound affects complex physiological and behavioral processes in a living organism. Such studies are critical for elucidating its potential as a therapeutic agent (e.g., anxiolytic, antidepressant) or for characterizing its profile as a novel psychoactive substance (NPS).[4][5]
Foundational Principles of Preclinical In Vivo Design
A robust preclinical study design is paramount for generating reliable and translatable data.[6][7] Before initiating any experimental work, the following principles must be integrated into the protocol.
-
Ethical Considerations (The 3Rs): All animal experiments must adhere to strict ethical guidelines, such as those established by local Institutional Animal Care and Use Committees (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework.[8] This guide focuses on Refinement (minimizing animal distress) and Reduction (using appropriate statistical power to minimize animal numbers).
-
Experimental Unit and Sample Size: The experimental unit is typically the individual animal. Sample size should be determined a priori using power analysis to ensure that the study is sufficiently powered to detect a meaningful effect without using an excessive number of animals.
-
Randomization and Blinding: To mitigate selection bias, animals must be randomly assigned to treatment groups. Furthermore, experimenters conducting the assays and analyzing the data should be blinded to the treatment conditions to prevent observer bias.[6]
-
Controls: The inclusion of appropriate control groups is non-negotiable for data interpretation.
-
Vehicle Control: Animals receive the same formulation (vehicle) without the active compound, administered via the same route and volume. This group controls for effects of the vehicle and the administration procedure itself.
-
Positive Control: A well-characterized reference compound with a known effect on the target system (e.g., a known anxiolytic like diazepam or a 5-HT2A agonist like DOI) should be included. This validates the assay's sensitivity and provides a benchmark for the test compound's efficacy.
-
Preliminary Studies: Safety, Tolerability, and Dosing
The initial phase of in vivo testing is dedicated to establishing a safe and effective dose range. These preliminary studies are crucial to avoid confounding toxicity with specific pharmacological effects in subsequent behavioral assays.
Formulation and Route of Administration
The hydrochloride salt form of the compound suggests good aqueous solubility. The initial vehicle should be sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). The chosen route of administration significantly impacts bioavailability and pharmacokinetics.
| Route | Advantages | Disadvantages | Considerations |
| Intraperitoneal (IP) | Rapid absorption, high bioavailability, precise dosing.[9] | Invasive, can cause stress and local irritation. | Recommended for initial screening due to reliability. |
| Oral Gavage (PO) | Clinically relevant route, less invasive than IP. | Stressful restraint required, subject to first-pass metabolism.[10] | Important for later-stage development if oral administration is intended. |
| Subcutaneous (SC) | Slower, more sustained absorption. | Can cause local tissue irritation, variable absorption. | Useful for achieving more stable plasma concentrations. |
For initial characterization, intraperitoneal (IP) injection is recommended for its reproducibility and rapid onset.
Protocol: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD)
Objective: To identify a range of doses that are well-tolerated and to determine the maximum tolerated dose (MTD), defined as the highest dose that does not produce overt signs of toxicity or more than a 15-20% loss in body weight.[11]
Methodology:
-
Animal Model: Use a single rodent species (e.g., male C57BL/6J mice, 8-10 weeks old).
-
Group Allocation: Assign animals to 5-6 groups (n=3-5 per group), including a vehicle control.
-
Dose Selection: Use a logarithmic dose progression (e.g., 1, 3, 10, 30, 100 mg/kg). This wide range helps identify both no-effect and toxic levels.[11]
-
Administration: Administer a single IP injection of the assigned dose.
-
Monitoring: Observe animals continuously for the first 30 minutes, then at 1, 2, 4, and 24 hours post-dose, and daily for up to 7 days.[11]
-
Data Collection: Record clinical signs of toxicity (see Serotonin Syndrome table below), body weight, and any mortality.
The results from the DRF study will inform the dose selection for the main behavioral experiments. Doses for behavioral testing should be sub-toxic and ideally span a range that produces a clear dose-response curve.
Monitoring for Serotonin Syndrome
Given the compound's potential serotonergic activity, it is critical to monitor for signs of serotonin syndrome, an acute state of excessive serotonin activity.[12]
| Symptom Category | Observable Sign in Rodents | Scoring (0-3) |
| Autonomic | Piloerection, salivation | 0=absent, 3=severe |
| Neuromuscular | Tremor, hindlimb abduction, Straub tail | 0=absent, 3=severe |
| Behavioral | Head weaving, flat body posture, backward walking | 0=absent, 3=severe |
A cumulative score should be calculated at each observation point. The presence of these signs, especially at lower doses, is a strong indicator of potent serotonergic activity.
Core Behavioral and Pharmacodynamic Protocols
The following section details validated behavioral assays to probe the anxiolytic, antidepressant, and potential hallucinogen-like properties of the compound. An experimental workflow diagram is presented below.
Caption: General workflow for in vivo characterization.
Open Field Test (OFT)
Rationale: The OFT is a fundamental assay used to assess general locomotor activity and anxiety-like behavior in a novel environment.[13] It is crucial for determining if the compound has sedative or stimulant effects, which could confound the results of other behavioral tests.
Protocol:
-
Apparatus: A square arena (e.g., 40x40x40 cm for mice) with automated infrared beam tracking or video analysis software.
-
Procedure: a. Habituate animals to the testing room for at least 60 minutes before the test. b. Administer the compound or vehicle IP 30 minutes prior to testing. c. Place the mouse in the center of the arena and allow it to explore freely for 10-15 minutes. d. Clean the arena thoroughly with 70% ethanol between animals.
-
Primary Endpoints:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center Zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing Frequency: A measure of exploratory behavior.
-
Elevated Plus Maze (EPM) Test
Rationale: The EPM is a widely used and validated test for screening anxiolytic and anxiogenic compounds.[13][14] The test is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
-
Procedure: a. Administer the compound or vehicle IP 30 minutes prior to testing. b. Place the mouse in the center of the maze, facing an open arm. c. Allow the animal to explore for 5 minutes. The session is recorded for later analysis.
-
Primary Endpoints:
-
Percentage of Time Spent in Open Arms: Anxiolytic compounds typically increase this value.
-
Percentage of Open Arm Entries: Another measure of anxiety; anxiolytics increase this value.
-
Total Arm Entries: A measure of general activity, used to ensure that effects are not due to sedation or hyperactivity.
-
Forced Swim Test (FST)
Rationale: The FST is a common screening tool for antidepressant-like activity.[15][16] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," which is reduced by antidepressant treatments.
Protocol:
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: a. Administer the compound or vehicle IP 30 minutes prior to the test. b. Place the mouse gently into the water for a 6-minute session. c. Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement other than that required to keep the head above water.
-
Primary Endpoint:
-
Duration of Immobility: Antidepressant compounds are expected to decrease immobility time.
-
Head-Twitch Response (HTR) Assay
Rationale: The HTR is a rapid, involuntary head movement in rodents that is considered a reliable behavioral proxy for 5-HT2A receptor activation.[17] It is a specific and sensitive assay for identifying compounds with hallucinogen-like potential.
Protocol:
-
Procedure: a. Administer the compound or vehicle IP. b. Immediately after injection, place the mouse in a clean, standard cage for observation. c. Manually or automatically count the number of head twitches over a 30-60 minute period.
-
Primary Endpoint:
-
Total Number of Head Twitches: A dose-dependent increase in head twitches strongly suggests 5-HT2A receptor agonism.
-
Caption: Decision tree for interpreting primary behavioral outcomes.
Data Analysis and Interpretation
-
Data Distribution: First, assess data for normality (e.g., using the Shapiro-Wilk test).
-
Group Comparisons:
-
For comparing multiple dose groups to a single control group, use a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).
-
For comparing two groups (e.g., vehicle vs. a single dose), use a Student's t-test.
-
-
Significance: A p-value of <0.05 is typically considered statistically significant.
Conclusion and Future Directions
This guide outlines a systematic and robust framework for the initial in vivo characterization of this compound. By following these protocols, researchers can generate reliable data on the compound's safety profile, dose-response relationship, and behavioral effects related to anxiety, depression, and 5-HT2A receptor activity.
Positive findings from this initial screening phase should be followed by more advanced studies, such as:
-
Chronic Dosing Studies: To assess therapeutic potential in models of chronic stress or depression.[18]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate plasma and brain concentrations of the compound with its behavioral effects.
-
Receptor Occupancy Studies: To confirm target engagement in the brain.
-
Drug Discrimination Studies: To compare its subjective effects to known psychoactive drugs.[19]
By employing this rigorous, multi-faceted approach, the scientific community can effectively and ethically elucidate the pharmacological profile of this novel compound.
References
-
Chesler, K. C., Motz, C. T., Bales, K. L. et al. (2022). Voluntary oral dosing for precise experimental compound delivery in adult rats. Laboratory Animals, 56(2), 147-156. [Link]
-
Broekkamp, C. L., Berendsen, H. H., Jenck, F., & van Delft, A. M. (1989). Animal models for anxiety and response to serotonergic drugs. Psychopathology, 22(Suppl. 1), 2-12. [Link]
-
Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2011). Animal models of serotonergic psychedelics. ACS Chemical Neuroscience, 2(10), 591-608. [Link]
-
Bhandari, R., Kaur, G., & Singh, B. (2019). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. International Journal of Pharmaceutical Sciences and Drug Research, 11(4), 235-241. [Link]
-
Heesters, J. G. (2013). A validated animal model for the Serotonin Syndrome. University of Groningen. [Link]
-
Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]
-
Boston University IACUC. (2022). Administration of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]
-
Percie du Sert, N., & Macleod, M. R. (2020). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg. [Link]
-
Karger Publishers. (1989). Animal Models for Anxiety and Response to Serotonergic Drugs. Retrieved from [Link]
-
Junaid, M., Al-Suhaimi, E. A., & Al-Kahtani, M. A. (2023). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 12(1), 1-11. [Link]
-
Stiedl, O., Misane, I., Spiess, J., & Ogren, S. O. (2000). Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. Journal of Psychopharmacology, 14(1), 11-28. [Link]
-
Li, Y., Sim, A. Y., & O'Neill, C. L. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
-
Li, Y., Sim, A. Y., & O'Neill, C. L. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]
-
BioBoston Consulting. (2024). Best Practices For Preclinical Animal Testing. Retrieved from [Link]
-
Bailey, K. R., & Crawley, J. N. (2009). Behavioral methods to study anxiety in rodents. In The Oxford Handbook of Neuropsychopharmacology. Oxford University Press. [Link]
-
Atcha, Z., & Eskenazi, C. (2018). Oral dosing of rodents using a palatable tablet. Psychopharmacology, 235(5), 1541-1549. [Link]
-
Schifano, F., & Orsolini, L. (Eds.). (2017). Novel Psychoactive Drugs. Frontiers Media SA. [Link]
-
Halter, S., Haschimi, B., & Brandt, S. D. (2022). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. International Journal of Molecular Sciences, 23(21), 13354. [Link]
-
DEA Diversion Control Division. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1). [Link]
-
Nichols, D. E., Hoffman, A. J., & Oberlender, R. A. (1986). Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats. Journal of Medicinal Chemistry, 29(11), 2209-2213. [Link]
Sources
- 1. dea.gov [dea.gov]
- 2. Animal models for anxiety and response to serotonergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 14. criver.com [criver.com]
- 15. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. herbmedpharmacol.com [herbmedpharmacol.com]
- 17. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Handling and Storage Guidelines for Hydrochloride Salts of Amine Compounds
Abstract
This document provides in-depth guidelines for the proper handling and storage of hydrochloride (HCl) salts of amine compounds, a class of substances prevalent in the pharmaceutical and chemical research industries. The conversion of basic amines into their HCl salt form is a common strategy to enhance properties such as solubility, stability, and ease of handling.[1][2][3] However, these salts possess unique chemical characteristics that necessitate specific storage conditions and handling protocols to maintain their integrity, ensure the safety of laboratory personnel, and guarantee the reliability of experimental outcomes. This note covers the fundamental chemical principles, potential degradation pathways, detailed protocols for storage and handling, and methodologies for stability assessment.
Introduction: The Rationale for Amine Hydrochloride Salts
Amines are a cornerstone of organic chemistry and are integral to the structure of many active pharmaceutical ingredients (APIs). In their free base form, many amines are oily, volatile, have a strong odor, and can be susceptible to oxidation. The formation of a hydrochloride salt, by reacting the basic amine with hydrochloric acid, converts the amine into a more stable, crystalline solid.[1][3][4][5] This transformation offers several key advantages for researchers and drug development professionals:
-
Enhanced Water Solubility: The ionic nature of the salt form significantly increases aqueous solubility, which is crucial for drug delivery and formulation.[1][3]
-
Improved Stability: Salts are generally more resistant to oxidative degradation and are less volatile than the corresponding free base.[1]
-
Ease of Handling: Crystalline solids are easier to weigh, transfer, and formulate compared to liquids or oils.[6]
-
Reduced Odor: The conversion to a salt typically reduces the potent, often unpleasant, odor associated with free amines.[1]
Despite these benefits, the stability and handling of amine HCl salts are not without challenges. Issues such as hygroscopicity, disproportionation, and sensitivity to light and temperature must be carefully managed.
Fundamental Chemical Principles and Stability Considerations
To effectively handle and store amine HCl salts, it is essential to understand their underlying chemical behavior. The salt exists in equilibrium with its constituent ions in the presence of moisture.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[7] Many amine HCl salts are hygroscopic, and the degree to which they absorb water can vary significantly.[8][9] This property is critical because the presence of absorbed water can lead to several undesirable outcomes:
-
Physical Changes: The powder may become clumpy, cake, or even deliquesce (dissolve in the absorbed water), making accurate weighing impossible.[7][8]
-
Chemical Degradation: Water can act as a medium for chemical reactions, including hydrolysis or disproportionation.[10]
-
Accelerated Degradation: The presence of moisture can lower the melting point and increase the rate of other degradation pathways.
The hygroscopicity of a salt is influenced by factors such as the crystal lattice energy and the ability of the ions to form hydrogen bonds with water molecules.[11]
Disproportionation
Disproportionation is a type of redox reaction where a substance is simultaneously oxidized and reduced, forming two different products.[12] In the context of pharmaceutical salts, it refers to the conversion of the salt back to the free base and the corresponding acid.[13] This can occur when the salt is exposed to an environment that favors the neutral forms, such as in the presence of other basic excipients or high humidity.[10][13]
The risk of disproportionation is higher for salts formed from a weak base and a strong acid, especially if the free base has low solubility.[13] The formation of the free base can lead to changes in bioavailability, dissolution rate, and overall product performance.
Photostability and Thermal Stability
Many organic compounds, including amine HCl salts, can be sensitive to light and temperature.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to the formation of impurities. The International Council for Harmonisation (ICH) provides specific guidelines for photostability testing (ICH Q1B).[14]
-
Thermal Degradation: Elevated temperatures can increase the rate of chemical reactions and can lead to melting, decomposition, or polymorphic transitions. Storage at controlled room temperature or under refrigerated/frozen conditions is often necessary.[15]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount to preserving the quality and stability of amine hydrochloride salts.
Storage Conditions
The appropriate storage conditions are dictated by the specific properties of the compound, which should be determined during pre-formulation studies. General best practices are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Store at the temperature specified by the manufacturer, typically controlled room temperature (15-25°C), refrigerated (2-8°C), or frozen (-20°C).[15] | Minimizes thermal degradation and slows the rate of other chemical reactions.[15] |
| Humidity | Store in a desiccated environment (e.g., in a desiccator with a drying agent like silica gel) or in a controlled low-humidity chamber.[16] | Prevents moisture absorption, which can lead to physical changes and chemical degradation.[16] |
| Light | Protect from light by storing in amber vials or in a light-proof container.[17] | Prevents photodegradation and the formation of light-induced impurities.[17] |
| Atmosphere | For highly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the amine compound. |
| Container | Use well-sealed, non-reactive containers made of glass or high-density polyethylene (HDPE).[16] | Ensures container integrity and prevents contamination or reaction with the container material.[16] |
Handling Procedures
Proper handling techniques in the laboratory are crucial for both personnel safety and maintaining the integrity of the compound.
3.2.1. Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling any new compound. However, as a minimum requirement, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[18][19][20]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[18][19][20]
-
Respiratory Protection: For fine powders that may become airborne, handling should be performed in a chemical fume hood or while wearing an appropriate respirator.[18][20]
3.2.2. Weighing and Dispensing Workflow
The hygroscopic nature of many amine HCl salts requires a specific workflow for accurate weighing and dispensing.
Diagram: Recommended Handling Workflow
Caption: Workflow for a typical stability study of an API salt.
Conclusion
The conversion of amines to their hydrochloride salts is a valuable tool in chemical and pharmaceutical development, offering significant advantages in solubility and stability. However, these benefits can only be realized through a thorough understanding of their chemical properties and strict adherence to appropriate handling and storage guidelines. By implementing the protocols outlined in this application note, researchers, scientists, and drug development professionals can ensure the integrity of their materials, promote a safe laboratory environment, and generate reliable, reproducible data.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Benchchem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
- Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines.
- Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- ICH. (n.d.). Quality Guidelines.
- ICH. (n.d.). Q1A(R2) Guideline.
-
Khan Academy. (2023, June 30). Disproportionation reaction | Redox reactions | Chemistry. Available at: [Link]
- MSF Medical Guidelines. (n.d.). Drug quality and storage.
- NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
-
PubMed. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. Available at: [Link]
-
ResearchGate. (2018, February 2). What makes a substance hygroscopic?. Available at: [Link]
-
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available at: [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Available at: [Link]
-
University of Glasgow Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Available at: [Link]
-
Wikipedia. (n.d.). Methylenedioxypyrovalerone. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. Storing medicines safely and appropriately | General Pharmaceutical Council [pharmacyregulation.org]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. nextsds.com [nextsds.com]
- 20. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Accelerated Synthesis of 3-Amino-2,3-dihydrobenzofurans: A Guide to Microwave-Facilitated Methods
An Application Guide for Drug Development Professionals
Abstract
The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including neuroprotective and anti-inflammatory agents.[1][2] Traditional multi-step syntheses of these valuable heterocycles are often hampered by long reaction times, harsh conditions, and modest yields. This application note provides a comprehensive guide to the use of microwave-facilitated organic synthesis as a rapid, efficient, and green chemistry approach to construct these vital molecular frameworks.[3] We will explore the fundamental principles of microwave heating, present detailed, field-proven protocols, and offer insights into reaction optimization for researchers in drug discovery and development.
Introduction: The Strategic Importance of 3-Amino-2,3-dihydrobenzofurans
The 2,3-dihydrobenzofuran motif is frequently identified in natural products and serves as a cornerstone for the design of novel therapeutics.[2] The introduction of an amino group at the C3 position significantly enhances the biological activity profile, making these derivatives highly sought-after intermediates in pharmaceutical research and development.[4][5] They are key building blocks for molecules targeting neurological disorders, as well as for the development of advanced agrochemicals and materials.[1][5] The demand for efficient and scalable synthetic routes has driven the adoption of enabling technologies like microwave chemistry.
The Microwave Advantage: Principles and Rationale
Conventional synthetic methods rely on conductive heating, where heat is transferred from an external source through the vessel walls to the reaction mixture.[3] This process is often slow and inefficient, leading to temperature gradients and the formation of by-products. Microwave-assisted synthesis, in contrast, utilizes dielectric heating for the rapid and uniform heating of the reaction mixture.[6][7]
Mechanisms of Microwave Heating
Microwave energy is transferred directly to polar molecules within the reaction medium through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave radiation.[8][9] This constant reorientation generates friction at the molecular level, resulting in rapid and efficient heating.[9] Solvents with high dielectric constants, such as water, ethanol, and DMF, are particularly effective at absorbing microwave energy.[7]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces translational motion. Collisions between these moving ions generate heat throughout the bulk of the solution.[3][6]
This direct coupling of energy leads to a dramatic acceleration of reaction rates, often reducing multi-hour processes to mere minutes.[9] The instantaneous, localized superheating provides the necessary activation energy to drive reactions to completion quickly and with higher purity.[7]
Workflow for Microwave-Assisted Synthesis
The general workflow for performing a microwave-facilitated reaction is streamlined for efficiency and reproducibility.
Caption: General experimental workflow for microwave-facilitated synthesis.
Synthetic Protocols: Microwave-Facilitated Intramolecular Cyclization
One of the most effective strategies for constructing the 3-amino-2,3-dihydrobenzofuran core is through the intramolecular cyclization of precursors derived from chalcones or related intermediates.[4] The application of microwave energy is particularly advantageous for this transformation.
General Reaction Scheme
A common approach involves the reaction of an ortho-hydroxy-substituted precursor bearing a leaving group and a nucleophilic amine. The reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization that is significantly accelerated by microwave irradiation.
Caption: General scheme for microwave-assisted cyclization.
Detailed Protocol: Synthesis from a Chalcone-Derived Epoxide
This protocol is adapted from established methodologies for the synthesis of 3-amino-2,3-dihydrobenzofurans.[4] It details the reaction of a chalcone-derived epoxide with a primary amine under microwave conditions.
Materials:
-
2-(oxiran-2-yl)phenol derivative (1.0 mmol, 1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
10 mL microwave process vial with a magnetic stir bar
Instrumentation:
-
Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator)
Procedure:
-
Vessel Preparation: To a 10 mL microwave process vial, add the 2-(oxiran-2-yl)phenol derivative (1.0 mmol).
-
Reagent Addition: Add K₂CO₃ (2.0 mmol) and the primary amine (1.2 mmol).
-
Solvent Addition: Add DMF (3 mL) to the vial, followed by a magnetic stir bar.
-
Sealing: Securely cap the vial. Ensure the septum provides a proper seal.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Program the following parameters:
-
Temperature: 150 °C (use a temperature ramp of 2-3 minutes)
-
Hold Time: 15 minutes
-
Pressure: Max 250 psi
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired 3-amino-2,3-dihydrobenzofuran.
Data Summary and Optimization
The efficiency of microwave-assisted synthesis allows for rapid optimization of reaction conditions. Key parameters to consider are temperature, reaction time, and choice of base and solvent.
| Entry | Amine Substrate | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Benzylamine | 150 | 15 | ~85-95% | [4] |
| 2 | Aniline | 150 | 20 | ~70-80% | [4] |
| 3 | Cyclohexylamine | 150 | 15 | ~90-98% | [4] |
| 4 | 4-Methoxybenzylamine | 150 | 15 | ~88-96% | [4] |
Note: Yields are representative and may vary based on the specific epoxide substrate and purification efficiency.
Troubleshooting & Field Insights:
-
Low Yield: If yields are low, consider increasing the temperature in 10-20 °C increments. Alternatively, a stronger, non-nucleophilic base may be employed. Ensure the starting epoxide is pure, as impurities can inhibit the reaction.
-
By-product Formation: Over-exposure to high temperatures can lead to degradation. If significant by-products are observed, reduce the reaction time or temperature.
-
Solvent Choice: While DMF is an excellent solvent for microwave heating, other polar aprotic solvents like DMSO or NMP can be screened. For some reactions, polar protic solvents like isopropanol or ethanol may also be effective.[6]
-
Safety: Always use certified microwave process vials designed to withstand high pressures and temperatures. Never exceed the recommended volume for the vial. Standard personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Conclusion
Microwave-facilitated synthesis represents a transformative technology for accelerating the discovery and development of novel therapeutics. The protocols and principles outlined in this guide demonstrate a robust, rapid, and high-yielding pathway to the valuable 3-amino-2,3-dihydrobenzofuran scaffold. By leveraging the unique advantages of microwave heating, researchers can significantly shorten development timelines, improve process efficiency, and embrace a more sustainable approach to chemical synthesis.[3][8]
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science (IJRES). [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development (IJNRD). [Link]
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
-
A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]
-
The method of the construction of 3‐amino‐2,3‐dihydrobenzofurans. ResearchGate. [Link]
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. National Center for Biotechnology Information (NCBI). [Link]
-
Various protocols for the synthesis of dihydro[2,3‐b]benzofurans. ResearchGate. [Link]
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Center for Biotechnology Information (NCBI). [Link]
-
5-Amino-2,3-dihydrobenzofuran: Synthesis, Properties, and Applications in Pharmaceuticals and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. National Center for Biotechnology Information (NCBI). [Link]
-
2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]
-
Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. ResearchGate. [Link]
-
Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. [Link]
-
Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. ACS Publications. [Link]
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF 2-AMINOTHIOPHENE DERIVATIVES VIA IMPROVED GEWALD REACTIONS. HETEROCYCLES. [Link]
Sources
- 1. Buy 3-Amino-2,3-dihydro-1-benzofuran-7-carboxylic acid [smolecule.com]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. mdpi.com [mdpi.com]
- 9. Theory of Microwave Heating for Organic Synthesis [cem.com]
Application Notes & Protocols: The Utilization of Benzofuran Derivatives as Potential Anticancer Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of benzofuran derivatives as potential anticancer agents. The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their potential anticancer activities, demonstrating a broad range of mechanisms against various cancer types.[3][4][5]
This document details the primary mechanisms of action, provides validated experimental protocols for in vitro and in vivo assessment, and presents key structure-activity relationship (SAR) insights to guide future drug design and development.
Mechanisms of Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Benzofuran derivatives exert their anticancer effects through diverse and often overlapping mechanisms, targeting critical cellular processes involved in cancer cell proliferation, survival, and metastasis.[1] Understanding these mechanisms is paramount for the rational design of novel therapeutic agents and for identifying predictive biomarkers for patient stratification.
Inhibition of Tubulin Polymerization
Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. Their critical role in the formation of the mitotic spindle during cell division makes them a prime target for anticancer drugs.[6][7] A significant class of benzofuran derivatives functions by inhibiting tubulin polymerization, binding to the colchicine site on β-tubulin.[6][7] This disruption of microtubule dynamics leads to a cascade of events:
-
Mitotic Arrest: The inability to form a functional mitotic spindle halts the cell cycle, typically at the G2/M phase.[7][8]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8]
The 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan skeleton is a notable scaffold for tubulin polymerization inhibitors.[6] Structure-activity relationship (SAR) studies have shown that substituents on the benzofuran ring can significantly modulate activity, with some compounds demonstrating potent, nanomolar-level inhibition of cancer cell growth.[6]
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[9] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzofuran derivatives have been developed as potent inhibitors of several key oncogenic kinases.[9][10]
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation.[11] Certain benzofuran derivatives have been shown to target and inhibit key components of this pathway, such as mTOR, leading to the induction of apoptosis in cancer cells.[11][12] By blocking both mTORC1 and Akt signaling, these compounds may overcome the resistance mechanisms associated with rapalogs.[12]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Benzofuran-chalcone hybrids have been identified as potent VEGFR-2 inhibitors.[13][14]
-
Aurora B Kinase: As a key regulator of mitosis, Aurora B kinase is often overexpressed in tumors.[15] Specific benzofuran derivatives have been identified as novel Aurora B kinase inhibitors, leading to G2/M phase arrest and suppression of tumor growth in vivo.[15]
PART A: In Vitro Evaluation
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to quantify the metabolic activity of cells. [1]Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of a compound's cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC50). [1] Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a predetermined density and allow them to adhere overnight. [1][16]2. Compound Treatment: Treat the cells with a range of concentrations of the benzofuran derivative for a specified duration (e.g., 24, 48, or 72 hours). [1]Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). [8]3. MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing for formazan crystal formation in viable cells. [1]4. Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [1]5. Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. [1]6. IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value using appropriate software. [17]
Causality: Many anticancer agents, particularly tubulin inhibitors, exert their effects by disrupting the normal progression of the cell cycle. [7]Flow cytometry using a DNA-binding fluorescent dye like propidium iodide (PI) allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content. An accumulation of cells in a specific phase (e.g., G2/M) indicates that the compound interferes with that stage of cell division. [1] Step-by-Step Methodology:
-
Treatment: Treat cancer cells with the benzofuran derivative at concentrations around its IC50 value for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix them in cold 70% ethanol to permeabilize the cell membranes. [1]3. Staining: Rehydrate the cells and treat them with RNase to prevent staining of double-stranded RNA. Stain the cellular DNA with propidium iodide (PI). [1]4. Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Causality: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [1]During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these early apoptotic cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised. [1] Step-by-Step Methodology:
-
Treatment and Harvesting: Treat cells as described for cell cycle analysis and harvest the entire cell population.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark. [1]3. Flow Cytometry Analysis: Analyze the stained cells promptly by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound. [18]
PART B: In Vivo Evaluation
Causality: While in vitro assays are crucial for initial screening, in vivo models are essential to evaluate a compound's therapeutic efficacy and toxicity in a whole-organism context. The xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model in oncology research. [1][19] Step-by-Step Methodology:
-
Cell Culture and Animal Model: Culture human cancer cells (e.g., QGY-7401 liver cancer cells) to the logarithmic growth phase. Use immunocompromised mice (e.g., female athymic nude mice, 4-6 weeks old). [1][19]2. Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Monitoring and Grouping: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. [1]4. Compound Administration: Administer the benzofuran derivative to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle. [1]5. Efficacy Assessment: Measure tumor volume and mouse body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a set time point), euthanize the mice. Excise the tumors, weigh them, and perform further analyses such as histopathology or biomarker analysis (e.g., phospho-histone H3 for Aurora B inhibitors). [1][15]
Data Presentation: Quantitative Efficacy
The cytotoxic potency of benzofuran derivatives is a critical parameter. The following table summarizes representative IC50 values from the literature, showcasing the activity of various derivatives across different cancer cell lines.
| Compound Class/Name | Target Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-Chalcone (33d) | A-549 (Lung) | 2.74 | [20] |
| Benzofuran-Chalcone (33d) | MCF-7 (Breast) | 3.22 | [20] |
| Benzofuran-Chalcone (4g) | HeLa (Cervical) | 5.61 | [13] |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [20] |
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [8] |
| Benzofuran-Triazole (50g) | A549 (Lung) | 0.57 | [8] |
| Benzofuran-Triazole (50g) | HCT-116 (Colon) | 0.87 | [8] |
| Aurora B Inhibitor (S6) | HeLa (Cervical) | 0.35 | [15] |
This table is a compilation of representative data and is not exhaustive.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of benzofuran derivatives is highly dependent on their substitution patterns. SAR studies provide crucial guidance for optimizing lead compounds. [3][4]
-
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can significantly increase cytotoxic activity. [4][16]This is often attributed to their hydrophobic and electron-donating properties. [4]* Hybrid Molecules: Fusing the benzofuran scaffold with other pharmacologically active moieties (e.g., chalcone, triazole, imidazole, quinazolinone) has emerged as a powerful strategy to create hybrid compounds with enhanced potency and potentially novel mechanisms of action. [4][8][13]* Substitutions at C-2 and C-3: The nature and position of substituents on the furan ring are critical. For instance, ester or heterocyclic substitutions at the C-2 position have been found to be crucial for cytotoxic activity. [4]For tubulin inhibitors, a methyl group at the C-3 position has been shown to increase activity. [6]
Conclusion
Benzofuran derivatives represent a versatile and highly promising scaffold for the development of novel anticancer agents. Their ability to target multiple key oncogenic pathways—including microtubule dynamics, protein kinase signaling, and apoptosis—provides a strong rationale for their continued investigation. The protocols and insights provided in this guide offer a robust framework for researchers to systematically evaluate new derivatives, elucidate their mechanisms of action, and advance the most promising candidates toward preclinical and clinical development. Future efforts should focus on optimizing potency, selectivity, and pharmacokinetic properties to translate the preclinical promise of these compounds into effective cancer therapies.
References
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PubMed. Available at: [Link]
-
Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. PubMed. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. Available at: [Link]
-
Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. PubMed. Available at: [Link]
-
Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. PubMed. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. Available at: [Link]
-
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health. Available at: [Link]
-
Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Available at: [Link]
-
Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. ResearchGate. Available at: [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]
-
Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
-
Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis Online. Available at: [Link]
-
Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells. Bursa Uludağ Üniversitesi Açık Erişim Platformu. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
The structure of some tubulin assembly inhibitors containing indole or benzofuran. ResearchGate. Available at: [Link]
-
NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. National Center for Biotechnology Information. Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. Scilit. Available at: [Link]
-
In vitro assay of benzofuran derivatives 3. ResearchGate. Available at: [Link]
-
Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. National Center for Biotechnology Information. Available at: [Link]
-
In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. PubMed. Available at: [Link]
-
Some clinical drugs containing benzofuran scaffolds. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 9. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Radiolabeling Benzofuran-Based Research Chemicals
Abstract: This document provides a comprehensive guide to the principal radiolabeling techniques for benzofuran-based research chemicals, a core scaffold in numerous pharmacologically active agents and imaging probes. We delve into the strategic incorporation of Carbon-14 (¹⁴C), Tritium (³H), and radioiodine isotopes (e.g., ¹²⁵I), offering detailed protocols and the underlying chemical principles. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in preclinical and clinical research where radiolabeled tracers are indispensable.
Introduction: The Significance of Radiolabeled Benzofurans
The benzofuran motif is a privileged heterocyclic scaffold found in a wide array of biologically active molecules, including drugs and agents for medical imaging.[1] Radiolabeled analogues of these compounds are critical tools in drug discovery and development, enabling quantitative studies of absorption, distribution, metabolism, and excretion (ADME).[2] Furthermore, positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging agents based on the benzofuran core allow for the non-invasive in vivo visualization and quantification of biological targets such as β-amyloid plaques in Alzheimer's disease.[1][3][4][5]
The choice of radionuclide is dictated by the intended application. Carbon-14, with its long half-life and presence in all organic molecules, is the gold standard for metabolic studies.[6][7] Tritium offers high specific activity, making it ideal for receptor binding assays and autoradiography.[8] Radioisotopes of iodine and fluorine (e.g., ¹⁸F) are commonly used for in vivo imaging applications.[3][4][5] This guide will focus on the practical application of these radiolabeling techniques to the benzofuran scaffold.
Strategic Planning for Radiolabeling
The successful synthesis of a radiolabeled benzofuran derivative begins with careful planning. Key considerations include the choice of isotope, the desired position of the label, and the synthetic route. The label should ideally be placed in a metabolically stable position to ensure that the radioactivity remains associated with the molecule of interest or its primary metabolites throughout the study.[9]
The following decision tree provides a general framework for selecting an appropriate radiolabeling strategy.
Caption: Decision tree for selecting a radiolabeling strategy.
Carbon-14 Labeling: The Metabolic Gold Standard
Incorporating ¹⁴C into a benzofuran scaffold typically requires a multi-step synthesis, as the label is often introduced early in the synthetic sequence.[10] However, the emergence of late-stage ¹⁴C labeling techniques is streamlining this process.[2][6][11]
General Workflow for ¹⁴C-Benzofuran Synthesis
The synthesis of a ¹⁴C-labeled benzofuran often involves the construction of the heterocyclic ring using a ¹⁴C-labeled precursor.
Caption: General workflow for ¹⁴C-labeling of benzofurans.
Protocol: Synthesis of a [¹⁴C]-Benzofuran Derivative
This protocol is a generalized representation based on the synthesis of compounds like [¹⁴C]AZD4694.[12]
Objective: To synthesize a ¹⁴C-labeled benzofuran via cyclization of a ¹⁴C-labeled precursor.
Materials:
-
Appropriate ¹⁴C-labeled starting material (e.g., [¹⁴C]carbon dioxide).[11][12]
-
Unlabeled precursors and reagents for the synthesis of the benzofuran ring.
-
Anhydrous solvents (THF, DMF, etc.).
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂).
-
Copper(I) iodide (CuI).
-
Base (e.g., triethylamine).
-
HPLC system with a radioactivity detector.
-
Liquid Scintillation Counter (LSC).
-
Mass spectrometer.
Procedure:
-
Precursor Synthesis (Cold Run): Before handling radioactivity, perform the entire synthetic sequence with non-radioactive materials to optimize reaction conditions and establish purification protocols.[10]
-
Synthesis of ¹⁴C-Labeled Intermediate: Convert the initial ¹⁴C source (e.g., [¹⁴C]CO₂) into a key building block. This is often a multi-step process. For example, converting [¹⁴C]CO₂ into a labeled phenol derivative.
-
Construction of the [¹⁴C]-Benzofuran Ring: A common method involves the coupling of a substituted o-halophenol with a terminal alkyne, followed by intramolecular cyclization.
-
In a shielded, well-ventilated fume hood, dissolve the ¹⁴C-labeled precursor (e.g., a labeled o-iodophenol) and the corresponding alkyne in a suitable solvent system (e.g., THF/triethylamine).
-
Add the palladium catalyst and CuI.
-
Heat the reaction mixture under an inert atmosphere and monitor its progress by radio-TLC or radio-HPLC.
-
-
Purification: Upon completion, quench the reaction and purify the crude product using preparative HPLC equipped with a radioactivity detector.
-
Analysis and Characterization:
-
Confirm the radiochemical purity of the final product by analytical radio-HPLC.[13]
-
Determine the specific activity using a combination of UV-Vis spectrophotometry (to determine mass) and liquid scintillation counting (to determine radioactivity).
-
Confirm the chemical identity via co-elution with an authentic, non-radioactive standard and by mass spectrometry.
-
Data Summary Table:
| Parameter | Typical Value |
| Radiochemical Yield | 10-40% (over multiple steps) |
| Radiochemical Purity | >98% |
| Specific Activity | 1-5 GBq/mmol |
Tritium Labeling: High Specific Activity Applications
Tritium (³H) labeling is invaluable for studies requiring high sensitivity. Modern metal-catalyzed hydrogen isotope exchange (HIE) methods allow for the late-stage introduction of tritium into complex molecules, including heterocycles like benzofuran.[14][15][16]
Protocol: Iridium-Catalyzed Hydrogen Isotope Exchange
This protocol is based on established methods for HIE in heterocyclic compounds.[14][15][17]
Objective: To introduce tritium into a benzofuran derivative at specific C-H bonds via iridium-catalyzed exchange.
Materials:
-
Benzofuran substrate.
-
Iridium catalyst (e.g., [Ir(cod)(NHC)]BF₄).
-
Tritium gas (T₂).
-
Anhydrous, degassed solvent (e.g., THF, DCM).
-
High-vacuum manifold for handling tritium gas.
-
HPLC with radioactivity detector.
-
LSC.
Procedure:
-
Catalyst and Substrate Preparation: In a glovebox, place the benzofuran substrate and the iridium catalyst into a reaction vessel suitable for handling tritium gas.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.
-
Tritiation: Connect the vessel to the tritium manifold. Freeze-pump-thaw the mixture to remove air. Introduce tritium gas to the desired pressure (typically <1 bar).
-
Reaction: Heat the reaction mixture (e.g., 50-80 °C) for a specified time (e.g., 3-24 hours). The directing groups on the benzofuran ring will influence the position of labeling.
-
Work-up: After the reaction, recover the excess tritium gas. Remove the solvent under reduced pressure. The crude product is then dissolved in a suitable solvent (e.g., methanol) and stirred over a scavenger resin to remove the catalyst.
-
Purification and Analysis: Purify the tritiated product by preparative HPLC. Analyze for radiochemical purity and specific activity as described for ¹⁴C-labeling.
Data Summary Table:
| Parameter | Typical Value |
| Radiochemical Yield | 20-70% |
| Radiochemical Purity | >98% |
| Specific Activity | 40-113 Ci/mmol[15] |
Radioiodination for In Vivo Imaging
Radioiodination is a common strategy for preparing SPECT imaging agents. Electrophilic aromatic substitution is a popular method for introducing radioiodine into the electron-rich benzofuran ring system.[18][19]
Protocol: Electrophilic Radioiodination using a Stannylated Precursor
This method offers excellent regioselectivity for the introduction of iodine.[13][20]
Objective: To synthesize a radioiodinated benzofuran via iododestannylation.
Materials:
-
Tributylstannyl-benzofuran precursor.
-
Sodium [¹²⁵I]iodide (Na¹²⁵I).
-
Oxidizing agent (e.g., Chloramine-T, Iodogen, or peracetic acid).[19]
-
Reaction buffer (e.g., phosphate buffer, pH 7.5).
-
Quenching solution (e.g., sodium metabisulfite).
-
C18 Sep-Pak cartridge for initial purification.
-
HPLC system with a gamma detector.
Procedure:
-
Precursor Synthesis: Synthesize the tributylstannyl precursor of the target benzofuran. This is typically achieved via lithium-halogen exchange followed by quenching with tributyltin chloride.
-
Radioiodination Reaction:
-
Quenching: Stop the reaction by adding a quenching solution like sodium metabisulfite.
-
Purification:
-
Pass the reaction mixture through a C18 Sep-Pak cartridge, wash with water to remove unreacted iodide, and elute the product with ethanol or acetonitrile.
-
Perform final purification using preparative HPLC with a gamma detector.
-
-
Analysis: Confirm radiochemical purity (>95%) by analytical radio-HPLC.
Data Summary Table:
| Parameter | Typical Value |
| Radiochemical Yield | 25-60%[13] |
| Radiochemical Purity | >95%[13] |
| Reaction Time | 5-30 minutes[20] |
Safety and Handling of Radiolabeled Compounds
Working with radiolabeled materials requires strict adherence to safety protocols to minimize exposure and prevent contamination.
-
Designated Work Areas: All work with radioactive materials should be conducted in designated and properly shielded fume hoods or glove boxes.[21][22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and double gloves.[21][23] Change gloves frequently to prevent the spread of contamination.
-
Monitoring: Regularly monitor work surfaces, equipment, and hands for contamination using appropriate survey meters or wipe tests.[22][23]
-
Waste Disposal: Dispose of all radioactive waste in clearly labeled, designated containers according to institutional and national regulations.
-
Spill Response: Be prepared for accidental spills. Have a documented spill response procedure and appropriate decontamination materials readily available.[24]
Conclusion
The radiolabeling of benzofuran-based research chemicals is a versatile and essential component of modern drug development and molecular imaging. The choice of isotope and labeling strategy is critically dependent on the research question being addressed. By understanding the underlying chemical principles and adhering to rigorous protocols and safety standards, researchers can successfully synthesize high-quality radiotracers to advance their scientific investigations.
References
-
Guillouet, S., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Available at: [Link]
-
Petrov, D. A., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals. Available at: [Link]
-
Sandell, J. (2013). Carbon-14 radiosynthesis of the benzofuran derivative and β-amyloid plaque neuroimaging positron emission tomography radioligand AZD4694. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
Deroubaix, G., et al. (2022). Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals. JACS Au. Available at: [Link]
-
Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. (2025). Available at: [Link]
-
Deroubaix, G., et al. (2022). Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals. National Institutes of Health. Available at: [Link]
-
Cui, M., et al. (2010). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. National Institutes of Health. Available at: [Link]
-
Tritium Labeling of Pharmaceuticals by Metal-Catalyzed Exchange Methods. ResearchGate. (2025). Available at: [Link]
-
Custom Carbon-14 Radiolabelling. Selcia. (n.d.). Available at: [Link]
-
Taran, F., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available at: [Link]
-
Preparation of Compounds Labeled with Tritium and Carbon-14. (n.d.). Available at: [Link]
-
Radioiodination by electrophilic aromatic substitution reactions. ResearchGate. (n.d.). Available at: [Link]
-
Zhu, L., et al. (2011). Radioiodinated (Z)-2-(4-(2-hydroxyethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one. Molecular Imaging and Biology. Available at: [Link]
-
The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (2022). MDPI. Available at: [Link]
-
El-Tawoosy, M., et al. (2017). Synthesis, Radioiodination and Biological distribution of 5-(5-(tributylstannyl) benzofuran-2-yl) pyridin-2-amine as an amyloid imaging agent. Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link]
-
Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. Princeton University. (n.d.). Available at: [Link]
-
Khan, I., et al. (2016). Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH-3: Synthesis, Isotope Labeling, and Biological Activity. eScholarship, University of California. Available at: [Link]
-
Verhoog, S., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au. Available at: [Link]
-
Cui, M., et al. (2010). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Verhoog, S., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. National Institutes of Health. Available at: [Link]
-
Carbon-14 Radiosynthesis. Pharmaron. (n.d.). Available at: [Link]
-
Best Practices for Handling and Storing Tritium. Moravek. (n.d.). Available at: [Link]
-
Ono, M., et al. (2009). Novel benzofuran derivatives for PET imaging of beta-amyloid plaques in Alzheimer's disease brains. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. Moravek, Inc. (n.d.). Available at: [Link]
-
STANDARD OPERATING PROCEDURES: CARBON-14. Columbia University. (n.d.). Available at: [Link]
-
Cui, M., et al. (2010). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ono, M., et al. (2013). Development of Novel I-Labeled Pyridyl Benzofuran Derivatives for SPECT Imaging of b-Amyloid Plaques in Alzheimer's Disease. PLOS ONE. Available at: [Link]
-
Strained Ammonium Precursors for Radiofluorinations. Semantic Scholar. (n.d.). Available at: [Link]
-
Khan, I., et al. (2016). Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH-3: Synthesis, Isotope Labeling, and Biological Activity. Journal of Organic Chemistry. Available at: [Link]
-
Mayhugh, A. L., & Luscombe, C. K. (2019). Room temperature C-H arylation of benzofurans by aryl iodides. Chemical Science. Available at: [Link]
-
The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (2022). MDPI. Available at: [Link]
-
16.2: Other Aromatic Substitutions. Chemistry LibreTexts. (2024). Available at: [Link]
-
Iodine-Catalyzed Cascade Annulation of 4-Hydroxycoumarins with Aurones: Access to Spirocyclic Benzofuran–Furocoumarins. (2024). National Institutes of Health. Available at: [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022). MDPI. Available at: [Link]
-
Garia, I., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. (2021). Royal Society of Chemistry. Available at: [Link]
-
Chandler, G. (2023). The Methods and Significance of Radiolabelling Techniques. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]
-
Reasons for Choosing Carbon-14 for Radiolabeling. Moravek, Inc. (n.d.). Available at: [Link]
-
Radiopharmaceuticals and General Methods of Radiolabeling. ResearchGate. (n.d.). Available at: [Link]
Sources
- 1. Novel benzofuran derivatives for PET imaging of beta-amyloid plaques in Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openmedscience.com [openmedscience.com]
- 7. moravek.com [moravek.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmaron.com [pharmaron.com]
- 10. selcia.com [selcia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Carbon-14 radiosynthesis of the benzofuran derivative and β-amyloid plaque neuroimaging positron emission tomography radioligand AZD4694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioiodinated (Z)-2-(4-(2-hydroxyethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 20. radiooncologyjournal.com [radiooncologyjournal.com]
- 21. moravek.com [moravek.com]
- 22. research.columbia.edu [research.columbia.edu]
- 23. ehs.yale.edu [ehs.yale.edu]
- 24. moravek.com [moravek.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride
Last Updated: 2026-01-15
Introduction
Welcome to the technical support center for the synthesis of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride. This crucial intermediate is gaining significant attention in drug development due to its core structure being present in a range of pharmacologically active molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, improve yield, and troubleshoot common experimental hurdles. We will explore a robust and commonly employed synthetic pathway, providing in-depth, experience-based insights and actionable protocols.
Proposed Synthetic Pathway
A reliable and scalable approach to synthesizing this compound involves a three-step process starting from 4-methoxyphenol. This pathway is chosen for its use of readily available starting materials and its amenability to process optimization.
The overall transformation is as follows:
Caption: Troubleshooting workflow for the Gabriel synthesis step.
Step 3: Deprotection and Salt Formation
Question 3: The final deprotection with hydrazine hydrate gives a messy reaction mixture, and isolating the free amine is difficult, resulting in low yield. How can I improve the workup?
Answer: The workup of the Gabriel-Ing-Manske procedure is critical for obtaining a good yield of the primary amine. The main challenge is the effective removal of the phthalhydrazide byproduct.[1]
-
Inefficient Precipitation of Phthalhydrazide:
-
Causality: Phthalhydrazide is a solid byproduct that needs to be completely removed. If it remains in the solution, it can contaminate the product and interfere with the subsequent extraction and crystallization.
-
Solution: After the reaction with hydrazine is complete (monitor by TLC), the typical solvent is ethanol or methanol. The mixture should be acidified with concentrated HCl. This protonates the desired amine, making it water-soluble as the hydrochloride salt, while the phthalhydrazide remains as a solid. Chilling the mixture thoroughly (0-5°C) for at least an hour will maximize the precipitation of the phthalhydrazide, which can then be removed by filtration.[2]
-
-
Emulsion during Extraction:
-
Causality: After filtering off the phthalhydrazide, the filtrate is typically basified (e.g., with 2M NaOH) to deprotonate the amine hydrochloride and extract the free amine into an organic solvent (like dichloromethane or ethyl acetate). The presence of residual solids or impurities can lead to the formation of stable emulsions, making phase separation difficult.
-
Solution: After basification, add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product, driving more of it into the organic layer.
-
-
Final Product Isolation:
-
Causality: The free amine can be an oil and may be prone to oxidation. Direct isolation might be challenging.
-
Solution: The most reliable method is to convert it directly to the stable hydrochloride salt. After extracting the free amine into a suitable solvent (e.g., diethyl ether or isopropanol), bubble dry HCl gas through the solution or add a solution of HCl in ether/isopropanol. The hydrochloride salt will precipitate as a solid, which is typically much easier to handle, filter, and dry than the free amine.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of each reaction step? A1: Thin-Layer Chromatography (TLC) is the most effective method for monitoring these reactions.
-
Step 1: Use a mobile phase like 20-30% ethyl acetate in hexanes. You should see the spot for 4-methoxyphenol (starting material) disappear and a new, less polar spot for the epoxide product appear.
-
Step 2: A mobile phase of 30-40% ethyl acetate in hexanes works well. The epoxide spot should diminish, and a new, more polar spot for the N-alkylated phthalimide will appear.
-
Step 3: Use a more polar system, such as 10% methanol in dichloromethane with a few drops of ammonia. The phthalimide derivative spot will disappear, and the free amine will appear as a new spot, often near the baseline. Staining with ninhydrin can help visualize the primary amine.
Q2: Are there any specific safety precautions I should be aware of? A2: Yes, several reagents require careful handling.
-
Epichlorohydrin: It is a carcinogen and highly toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Hydrazine Hydrate: It is highly toxic and corrosive. Handle with extreme care in a fume hood.
-
DMF/DMSO: These are excellent solvents but can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.
Q3: Can this synthesis be scaled up for pilot plant production? A3: Yes, this synthetic route is amenable to scale-up with some considerations.
-
Heat Management: All steps, particularly the first O-alkylation, are exothermic. On a larger scale, the rate of reagent addition and efficient reactor cooling must be carefully controlled to maintain the optimal temperature range.
-
Solid Handling: The filtration of phthalhydrazide in Step 3 can be challenging on a large scale. The use of a centrifuge or a filter press would be necessary.
-
Solvent Choice: For large-scale production, consider replacing DMF with a more process-friendly solvent if possible, due to its high boiling point and toxicity concerns. 2-Methyltetrahydrofuran (2-MeTHF) could be investigated as a greener alternative for extractions.
Experimental Protocols
Protocol 1: Synthesis of 5-methoxy-3-(oxiran-2-ylmethyl)benzofuran
-
To a solution of 4-methoxyphenol (1.0 eq) in a suitable organic solvent like toluene, add tetrabutylammonium bromide (0.08 eq).
-
Add a 40% aqueous solution of sodium hydroxide (2.0 eq) and stir the biphasic mixture vigorously.
-
Heat the mixture to 40°C.
-
Add epichlorohydrin (1.2 eq) dropwise over 1-2 hours, maintaining the temperature between 40-45°C.
-
Stir for an additional 4-6 hours at 45°C until TLC shows complete consumption of the starting phenol.
-
Cool the reaction to room temperature, separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Dissolve the crude epoxide (1.0 eq) from the previous step in anhydrous DMF.
-
Add potassium phthalimide (1.1 eq) to the solution.
-
Heat the mixture to 80-90°C and stir for 8-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the N-alkylated phthalimide intermediate. Filter the solid, wash with water, and dry.
-
Suspend the dried intermediate in ethanol. Add hydrazine hydrate (1.5 eq) and reflux the mixture for 4-6 hours.
-
Cool the mixture, add concentrated HCl to adjust the pH to ~1, and then chill in an ice bath for 1 hour to precipitate the phthalhydrazide.
-
Filter off the solid phthalhydrazide. Concentrate the filtrate under reduced pressure.
-
Treat the residue with 2M NaOH until the pH is >12 and extract the free amine with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and cool in an ice bath.
-
Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white to off-white solid.
References
- ResearchGate. (n.d.). Scheme 3. Synthetic challenges faced during the syntheses of...
- PMC. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update.
- ResearchGate. (n.d.). The method of the construction of 3‐amino‐2,3‐dihydrobenzofurans.
- Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
- Semantic Scholar. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update.
- Wikipedia. (n.d.). Gabriel synthesis.
- PMC. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
- Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
- ACS Combinatorial Science. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
- PMC. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- ResearchGate. (n.d.). One-pot synthesis of 2-amino-3-arylbenzofurans.
- Organic Chemistry Portal. (n.d.). Gabriel Synthesis.
- NIH. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
- DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.
- NIH. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines.
- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
- Chemistry LibreTexts. (2023). Gabriel Synthesis.
- Chemistry Steps. (n.d.). The Gabriel Synthesis.
- Google Patents. (n.d.). WO2008047388A2 - Improved process for the preparation of ranolazine.
- CNR-IRIS. (2021). Bioorganic & Medicinal Chemistry Letters.
- Myers, A. (n.d.). Chem 115.
- Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
- Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.
- NIH. (n.d.). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions.
- Royal Society of Chemistry. (n.d.). ChemComm.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- ResearchGate. (2025). Solvent-Free Tandem Reaction of P(O)–OH and an Epichlorohydrocarbon for Controllable O-Alkylation through a Ring-Opening and Annulation Process.
- Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
- MDPI. (n.d.). Cyclization-activated Prodrugs.
- MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Google Patents. (n.d.). EP0419045B1 - Method for alkylation of phenols, and catalyst therefor.
- PubMed. (n.d.). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo.
- ResearchGate. (n.d.). p-Methoxyphenol.
- MDPI. (n.d.). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate.
- ResearchGate. (n.d.). Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol.
Sources
Technical Support Center: Purification Challenges of Substituted Benzofuran Amine Compounds
Welcome to the technical support center dedicated to addressing the purification challenges of substituted benzofuran amine compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying these valuable molecules.
Substituted benzofuran amines are a critical class of heterocyclic compounds widely explored in medicinal chemistry for their diverse biological activities.[1][2] However, their purification often presents significant hurdles that can impede research and development timelines. This resource provides practical, experience-driven solutions to common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying substituted benzofuran amine compounds?
A1: The purification of substituted benzofuran amines is often complicated by a combination of factors inherent to their structure. Key challenges include:
-
Strong Interaction with Silica Gel: The basic nature of the amine functionality leads to strong interactions with the acidic silanol groups on standard silica gel, causing streaking, tailing of peaks, and in some cases, irreversible adsorption.[3][4]
-
Co-eluting Impurities: Synthetic byproducts, unreacted starting materials, and regioisomers frequently have polarities very similar to the target compound, making separation by standard chromatography difficult.[5][6]
-
Compound Instability: Aromatic amines are susceptible to oxidation, which can be catalyzed by air, light, and residual acid, leading to discoloration (often turning dark) and the formation of degradation products.[7] The benzofuran ring itself can also be sensitive to strongly acidic or basic conditions.
-
Poor Solubility: Some substituted benzofuran amines may exhibit limited solubility in common chromatographic solvents, complicating sample loading and elution.[5]
-
Lack of a Strong UV Chromophore: If the substitution pattern does not include a strong UV-active group, detection during chromatographic fractionation can be challenging.[5]
Q2: My benzofuran amine is streaking badly on the silica gel column. What is the underlying cause and how can I fix it?
A2: Streaking, or tailing, is a classic sign of a strong, undesirable interaction between your basic amine compound and the acidic stationary phase (silica gel).[4] This interaction disrupts the equilibrium of the compound partitioning between the mobile and stationary phases, leading to a broad, trailing peak.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a volatile basic modifier to your mobile phase.[8] Triethylamine (TEA) at 0.1-1% (v/v) is a standard choice. The TEA will compete with your benzofuran amine for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute symmetrically.[3]
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider switching to a different stationary phase.
-
Amine-functionalized silica: This is an excellent option as it provides a basic surface that repels the basic amine, preventing strong interactions.[3]
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.
-
Reversed-phase chromatography (C18): For polar amines, reversed-phase chromatography can be highly effective. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier to control the pH.[9]
-
Q3: I'm struggling to separate my desired product from a closely-related impurity. What strategies can I employ?
A3: Separating compounds with very similar polarities, such as regioisomers or certain byproducts, requires optimizing the selectivity of your chromatographic system.
Strategies for Improved Resolution:
-
Solvent System Optimization: Systematically screen different solvent systems. Sometimes, switching from a standard hexane/ethyl acetate system to one involving dichloromethane (DCM) or other solvents can alter the selectivity and improve separation.
-
Isocratic vs. Gradient Elution: If you are using a gradient, try a shallow gradient over a longer run time to enhance separation. Conversely, an isocratic elution (a constant solvent mixture) might provide better resolution for very similar compounds.
-
Alternative Chromatographic Techniques:
-
Recrystallization: If your compound is a solid, recrystallization can be a powerful and scalable purification technique.[8][10] The key is to find a solvent system where the desired compound and the impurity have significantly different solubilities at different temperatures.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) often provides superior resolution compared to flash chromatography.
-
Q4: My purified benzofuran amine turns dark brown or black upon standing. What is causing this and how can I prevent it?
A4: The discoloration of aromatic amines is a common sign of oxidation.[7] This process can be accelerated by exposure to air (oxygen), light, and any residual acid.
Preventative Measures:
-
Work Under an Inert Atmosphere: When possible, perform purification steps like column chromatography and solvent evaporation under a nitrogen or argon atmosphere to minimize exposure to oxygen.[7]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents by sparging with an inert gas or by sonication can help mitigate this.[7]
-
Protect from Light: Wrap your chromatography column and collection flasks in aluminum foil. Store the final, purified compound in an amber vial to protect it from light.[7]
-
Ensure Neutrality: Before purification, ensure that any acidic residues from the reaction work-up have been thoroughly neutralized and removed.
-
Salt Formation: For long-term storage, consider converting the amine to a more stable salt form, such as a hydrochloride (HCl) salt, if your downstream applications permit.
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during the purification of substituted benzofuran amine compounds.
Issue 1: Product is Irreversibly Sticking to the Silica Gel Column, Resulting in Low Yield.
| Potential Cause | Troubleshooting Steps & Explanations |
| Strong Acid-Base Interaction | The primary amine is strongly binding to the acidic silica. This is the most common cause of yield loss for basic compounds on silica gel.[3] |
| Solution 1: Basic Modifier. Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase to neutralize the acidic sites on the silica.[9] | |
| Solution 2: Change Stationary Phase. Switch to a less acidic stationary phase like neutral alumina or an amine-functionalized silica column.[3] | |
| Compound Degradation on Silica | The acidic nature of the silica gel may be catalyzing the degradation of your sensitive benzofuran amine. |
| Solution 1: Deactivate Silica. Prepare a slurry of silica gel in your mobile phase containing 1% TEA, let it stand for an hour, and then pack your column. This pre-treatment passivates the active sites. | |
| Solution 2: Rapid Purification. Minimize the time your compound spends on the column by using a faster flow rate and a steeper solvent gradient. |
Issue 2: The Benzofuran Amine Co-elutes with a Non-polar Impurity.
| Potential Cause | Troubleshooting Steps & Explanations |
| Insufficient Polarity Difference | The overall polarity of your target compound and the impurity are too similar for effective separation in the chosen solvent system. |
| Solution 1: Acid-Base Extraction. Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl).[8][11] Your basic benzofuran amine will be protonated and move to the aqueous layer, leaving the neutral, non-polar impurity in the organic layer. You can then basify the aqueous layer and extract your purified amine back into an organic solvent.[12][13] | |
| Solution 2: Reversed-Phase Chromatography. Switch to a reversed-phase (C18) column. In this mode, non-polar compounds are retained more strongly, which will likely result in the elution of your more polar amine before the non-polar impurity. |
Issue 3: "Oiling Out" Instead of Crystallizing During Recrystallization.
| Potential Cause | Troubleshooting Steps & Explanations |
| High Impurity Level | The presence of significant impurities can inhibit crystal lattice formation. |
| Solution: Pre-purification. Subject the crude material to a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization. | |
| Solution is Too Concentrated or Cooling Too Rapidly | The compound is coming out of solution above its melting point.[4] |
| Solution 1: Slow Cooling. Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can then move it to a colder environment (ice bath or refrigerator). | |
| Solution 2: Dilution. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt the slow cooling process again. | |
| Solution 3: Induce Crystallization. Scratch the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of the pure compound if available. |
Experimental Protocols & Visualizations
Protocol 1: Acid-Base Extraction for Preliminary Purification
This protocol is ideal for separating your basic benzofuran amine from neutral or acidic impurities before chromatography.[8][11]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl) and shake vigorously. Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom) layer.
-
Separation: Drain the aqueous layer into a clean flask. The neutral and acidic impurities will remain in the organic layer, which can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper). Your amine will precipitate or form an organic layer.
-
Re-extraction: Extract the now-neutral amine back into a fresh portion of organic solvent (e.g., ethyl acetate or DCM) two to three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Chromatography with a Basic Modifier
This protocol is designed to overcome the common issue of peak tailing on silica gel.[8]
-
Stationary Phase: Standard silica gel (e.g., 60 Å, 230-400 mesh).
-
Mobile Phase Preparation: Prepare your chosen eluent system (e.g., a mixture of hexane and ethyl acetate). Add triethylamine (TEA) to a final concentration of 0.5-1% (v/v).
-
Column Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the TEA-modified mobile phase. This is crucial to ensure the silica is fully passivated before loading your sample.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution and Fractionation: Run the column using either a gradient or isocratic elution with your TEA-modified mobile phase. Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).
-
Post-Purification: Combine the pure fractions. The TEA is volatile and will be removed along with the mobile phase solvents during evaporation under reduced pressure.
References
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.). ResearchGate. Retrieved from [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). ResearchGate. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). MDPI. Retrieved from [Link]
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). NIH. Retrieved from [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. Retrieved from [Link]
-
The 'one-pot' preparation of substituted benzofurans. (n.d.). Arkivoc. Retrieved from [Link]
-
Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis of N-substituted aminomethylene-benzofuran-2-ones. (n.d.). ResearchGate. Retrieved from [Link]
-
Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. (2023). NIH. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. Retrieved from [Link]
-
Chromotography with free amines?. (2022). Reddit. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. Retrieved from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). NIH. Retrieved from [Link]
Sources
- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Crystallization of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for the crystallization of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride. As an amine hydrochloride salt, this compound presents unique purification challenges that require a systematic and well-understood approach to achieve high purity and consistent crystalline form.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems encountered during the crystallization process in a direct question-and-answer format.
Question 1: My compound has "oiled out" or formed a viscous gum instead of precipitating as a solid. What is happening and how can I fix it?
Answer:
Causality: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is above the melting point of its impure or solvated form. Instead of forming an ordered crystal lattice, the molecules agglomerate as a liquid phase. This is common with amine salts when the solution is too supersaturated or cooled too quickly. Impurities can also suppress the melting point and inhibit lattice formation, favoring an amorphous, oily state.[1]
Step-by-Step Solution:
-
Re-dissolve the Oil: Gently heat the mixture until the oil completely redissolves into the solution.
-
Reduce Supersaturation: Add a small amount (5-10% of the total volume) of the primary (good) solvent to the hot solution. This slightly reduces the supersaturation level, giving the molecules more time to orient themselves correctly as they cool.[2]
-
Control the Cooling Rate: This is the most critical step. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels if necessary. An ideal crystallization should show initial crystal formation over 5-20 minutes.[2] Once the solution reaches room temperature and shows turbidity or crystal formation, it can then be moved to an ice bath to maximize yield.
-
Consider an Alternative Solvent System: If oiling persists, the solvent system may be inappropriate. For amine hydrochlorides, a common strategy is to dissolve the compound in a minimal amount of a hot lower alcohol (like isopropanol or ethanol) and then slowly add a non-polar anti-solvent (like diethyl ether or isopropyl ether) until persistent turbidity is observed. Then, allow the solution to cool slowly.[1]
Question 2: I have followed the cooling protocol, but no crystals have formed. The solution remains clear. What should I do?
Answer:
Causality: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, meaning either too much solvent was used initially, or the compound has higher-than-expected solubility in the cold solvent.[2] The process may also be kinetically hindered by a high energy barrier to nucleation.
Step-by-Step Solution (in order of application):
-
Induce Nucleation by Scratching: Use a clean glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can act as a nucleation site for crystal growth.[2]
-
Introduce a Seed Crystal: If you have a small crystal of pure this compound from a previous batch, add it to the cold solution. This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: If the above methods fail, it is highly likely that too much solvent was used.[2] Gently heat the solution to boil off a portion of the solvent (10-20%). Then, repeat the slow cooling process.
-
Re-evaluate Solvent Choice: As a final resort, remove the solvent entirely via rotary evaporation and re-attempt the crystallization with a different solvent or solvent/anti-solvent system.[2]
Question 3: My product crashed out of solution immediately as a fine powder, and the purity is poor. Why did this happen?
Answer:
Causality: Rapid precipitation, or "crashing out," is caused by excessive supersaturation, often from dissolving the compound in the absolute minimum amount of boiling solvent and then cooling it too quickly.[2] This process traps impurities within the rapidly forming crystal lattice, defeating the purpose of recrystallization.[2]
Step-by-Step Solution:
-
Re-heat and Dilute: Place the flask back on the heat source and re-dissolve the solid. Add a small excess of the hot solvent (5-10% more) to slightly decrease the saturation level.[2]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature slowly and without disturbance. The goal is to allow the crystals to form gradually, which selectively incorporates the desired molecule into the lattice while leaving impurities behind in the mother liquor.[3]
-
Consider a Mixed-Solvent System: Using a solvent/anti-solvent system can provide better control over the rate of crystallization. The anti-solvent is added dropwise to the hot, dissolved solution until the point of saturation (cloudiness) is reached, after which the solution is allowed to cool slowly.
Question 4: The crystallization worked, but my final yield is very low (<50%). How can I improve it?
Answer:
Causality: A low yield is typically due to one of two main factors: using an excessive amount of solvent, which leaves a large portion of the product dissolved in the mother liquor, or incomplete precipitation before filtration.[2]
Step-by-Step Solution:
-
Minimize Solvent Usage: During the initial dissolving step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.[3]
-
Maximize Cooling: Ensure the crystallization mixture is thoroughly chilled in an ice-water bath for at least 20-30 minutes before filtration. This minimizes the solubility of your compound in the solvent.
-
Efficiently Wash the Crystals: After collecting the crystals by filtration, wash them with a minimal amount of ice-cold solvent.[4] Using room-temperature or excessive solvent for washing will redissolve a significant portion of your product.
-
Recover a Second Crop: It may be possible to recover more product from the filtrate (mother liquor). Concentrate the filtrate by boiling off a portion of the solvent and then cool the remaining solution to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common crystallization challenges.
Caption: A workflow diagram for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvent systems for this compound?
Given the molecule's structure—a polar amine hydrochloride group attached to a moderately non-polar dihydrobenzofuran core—a single solvent is often less effective than a binary solvent system. The ideal system consists of a "good" solvent that dissolves the compound when hot and a "bad" or "anti-solvent" in which the compound is poorly soluble.[4]
| Solvent System (Good / Anti-Solvent) | Rationale & Comments |
| Isopropanol (IPA) / Isopropyl Ether (IPE) | Recommended Start. IPA is a polar protic solvent good for dissolving amine salts. IPE is a non-polar ether that acts as an effective anti-solvent. This combination often yields high-quality crystals.[1] |
| Ethanol / Diethyl Ether | A classic choice for amine salts. Similar in principle to IPA/IPE but uses more volatile components. Ensure a slow addition of ether to the hot ethanol solution.[1] |
| Methanol / Dichloromethane (DCM) | Methanol is an excellent solvent for polar compounds. DCM can act as the anti-solvent. This system can be effective but requires careful handling due to the volatility of the solvents. |
| Water / Acetone | If the compound is sufficiently water-soluble when hot, acetone can be used as a miscible anti-solvent. However, amine hydrochlorides can sometimes be too water-soluble, leading to poor yields.[2] |
Q2: How important is the purity of my crude material before I start crystallization?
It is critically important. Crystallization is a purification technique, but it is most effective when the desired compound constitutes the vast majority of the solid. Significant impurities can act as "crystal poisons," inhibiting nucleation and growth, which often leads to the formation of oils or amorphous solids.[1][5] If you consistently fail to obtain crystals, consider purifying the crude material by another method (such as column chromatography) to increase its purity before re-attempting crystallization.
Q3: Should I be concerned about polymorphism with this compound?
Yes. In pharmaceutical development, it is a critical consideration that a single compound can exist in multiple crystalline forms, known as polymorphs.[6][7] These different forms can have distinct physical properties, including solubility, stability, and melting point.[8] The specific conditions of your crystallization—including the solvent system, cooling rate, and agitation—can determine which polymorph you isolate. For ensuring batch-to-batch consistency in a drug development setting, it is essential to develop a robust crystallization protocol and adhere to it strictly.[6]
Reference Crystallization Protocol
This protocol provides a reliable starting point for the crystallization of this compound.
| Step | Procedure | Rationale |
| 1. Solvent Selection | Based on preliminary tests, select the Isopropanol (IPA) / Isopropyl Ether (IPE) system. | Provides good solubility differential and control over precipitation.[1] |
| 2. Dissolution | In an Erlenmeyer flask, add the crude solid. Add a minimal volume of hot IPA (near boiling) in portions while stirring until the solid is completely dissolved. | Using the minimum amount of hot solvent is key to creating a saturated solution necessary for good yield upon cooling.[3] |
| 3. Anti-Solvent Addition | While the IPA solution is still hot, add IPE dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (turbid). | This brings the solution to its saturation point. Adding the anti-solvent to the hot solution prevents premature, uncontrolled crashing. |
| 4. Re-solubilization | Add 1-2 drops of hot IPA to the cloudy mixture until it becomes clear again. | This ensures the solution is just below the saturation point, setting the stage for slow, controlled crystal growth upon cooling. |
| 5. Slow Cooling | Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin within 30 minutes. | Slow cooling is essential for forming large, pure crystals by allowing molecules to selectively integrate into the growing lattice.[4] |
| 6. Chilling | Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes. | This maximizes the yield by decreasing the solubility of the compound in the solvent mixture. |
| 7. Collection | Collect the crystals by vacuum filtration using a Büchner funnel. | Separates the solid product from the mother liquor containing dissolved impurities. |
| 8. Washing | Wash the collected crystals on the filter with a very small amount of ice-cold IPE. | Removes any residual mother liquor from the crystal surfaces without dissolving a significant amount of the product. |
| 9. Drying | Dry the crystals under vacuum to remove residual solvents. | Provides the final, pure, solvent-free crystalline product. |
References
- Crystallization & Solid Form Challenges for Intermediates. (2025).
- Forming oxalate salts of amines. (2009). Sciencemadness.org.
- Common Challenges in Crystalliz
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Recrystalliz
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Crystallization Challenges in Pharmaceutical Products. (2025). Zhanghua - Filter Dryer.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PMC - NIH.
- recrystalliz
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. syrris.com [syrris.com]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. filter-dryer.com [filter-dryer.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Benzofuran Analogs
Welcome to the technical support center for the synthesis and optimization of benzofuran analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this critical heterocyclic scaffold. Benzofuran moieties are integral to a wide array of pharmacologically active compounds, making their efficient synthesis a key objective in drug discovery and development.[1]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome common hurdles in benzofuran synthesis. Our guidance is grounded in established chemical principles and extensive laboratory experience.
Section 1: Troubleshooting Common Synthetic Failures
This section addresses the most frequently encountered issues during the synthesis of benzofuran analogs, providing a systematic approach to problem-solving.
Low or No Yield in Palladium-Catalyzed Cyclizations
Palladium-catalyzed reactions, such as Sonogashira or Heck couplings followed by intramolecular cyclization, are powerful tools for benzofuran synthesis.[2][3] However, their success is highly sensitive to reaction conditions.
Question: My Larock-type benzofuran synthesis using an o-iodophenol and a terminal alkyne is failing. I'm using Pd(PPh₃)₂Cl₂ with NaHCO₃ as the base in DMF at 110°C, but I'm seeing less than 5% yield. What's going wrong?
Answer: This is a classic issue that often points to problems with the choice of base or catalyst deactivation.
-
Root Cause 1: Water Formation from Base Decomposition. Sodium bicarbonate (NaHCO₃) can decompose at elevated temperatures to produce water.[4] This in-situ water generation can poison the palladium catalyst and interfere with the catalytic cycle, leading to drastically reduced yields.[4]
-
Root Cause 2: Catalyst Inefficiency or Poisoning. The chosen palladium source, (PPh₃)₂PdCl₂, may not be optimal for your specific substrates. Furthermore, at high temperatures, starting materials can decompose, leading to "tarring" which can poison the catalyst. Heterocyclic substrates, in particular, can coordinate with the metal center and inhibit catalysis.[5]
-
Solution 1: Screen Catalysts and Ligands. A more robust palladium source like Pd(PPh₃)₄ may prove more efficient.[4] The choice of ligand is also critical as it stabilizes the palladium complex and modulates its reactivity.[4] For instance, in Tsuji-Trost type reactions for functionalizing benzofurans, the choice between dppf and XPhos as a ligand was found to be dramatically influenced by the type of nucleophile used.[6]
-
Solution 2: Add a Co-catalyst. The addition of copper(I) iodide (CuI) as a co-catalyst can significantly improve the efficiency of the Sonogashira coupling portion of the reaction, often leading to better overall yields.[2][3][4] It is often observed that without the addition of CuI, the target molecules are not obtained.[2][3]
-
-
Root Cause 3: Incomplete Cyclization. You may be forming the alkyne-substituted phenol intermediate, but the subsequent intramolecular cyclization to form the benzofuran ring is failing.
-
Solution: The conditions optimized for the initial C-C bond formation may not be ideal for the C-O bond formation. After the initial coupling is complete (as monitored by TLC or LC-MS), consider increasing the reaction temperature to provide the necessary activation energy for the cyclization step.[4]
-
Issues with Base-Promoted Cyclizations of o-Alkynylphenols
While metal-free methods are attractive, base-promoted cyclizations also have their own set of challenges.[1]
Question: I am attempting a base-promoted intramolecular cyclization of an o-alkynylphenol to a 2-substituted benzofuran, but the reaction is sluggish and gives a complex mixture of products. I am using potassium carbonate in toluene. What should I change?
Answer: The choice of solvent and base are paramount in this reaction.
-
Root Cause 1: Poor Solubility and Base Strength. Toluene is a non-polar solvent and may not be suitable for dissolving the phenoxide intermediate, which is crucial for the cyclization. Additionally, the strength of the base can influence the reaction rate and selectivity.
-
Solution: A polar aprotic solvent is generally preferred for this type of cyclization. Studies have shown that DMF is an excellent solvent for this transformation.[1] Regarding the base, cesium carbonate is often more effective than potassium carbonate due to its greater solubility and the increased nucleophilicity of the resulting cesium phenoxide.[1]
-
-
Root Cause 2: Temperature. The reaction may require a higher temperature to proceed at a reasonable rate.
-
Solution: While keeping the solvent as DMF and using Cs₂CO₃, systematically increase the reaction temperature. A common starting point is 60 °C, but optimization may be required depending on the substrate.[1]
-
Challenges in Perkin Rearrangement for Benzofuran-2-carboxylic Acids
The Perkin rearrangement of 3-halocoumarins is a classic method for synthesizing benzofuran-2-carboxylic acids.[7][8]
Question: My Perkin rearrangement of a 3-bromocoumarin using sodium hydroxide in ethanol is very slow, and I'm getting significant amounts of decomposition products. How can I improve this?
Answer: This reaction can be sensitive to reaction time and temperature, leading to side reactions.
-
Root Cause: Prolonged Reaction Times at High Temperatures. Traditional heating methods can require several hours, leading to the degradation of starting materials and products.[7]
-
Solution: Microwave-Assisted Synthesis. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[7] This rapid heating often leads to cleaner reactions and higher yields. A typical condition to start with is 300W for 5 minutes.[7] This method has been shown to be efficient for a series of benzofuran-2-carboxylic acid derivatives.[7]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst for Sonogashira coupling/cyclization to form benzofurans?
A1: There is no single "best" catalyst as the optimal choice is substrate-dependent. However, a common and effective starting point is a combination of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ and a copper co-catalyst such as CuI.[2][3] The choice of ligand can also be critical, with phosphine-based ligands like PPh₃ or more specialized ligands being used.[4][6]
Q2: My benzofuran product is an oil and difficult to purify by column chromatography. What are some alternative purification strategies?
A2: Purifying benzofurans can be challenging due to the presence of regioisomers with similar polarities or co-eluting impurities.[9] If standard silica gel chromatography is ineffective, consider the following:
-
Alternative Stationary Phases: Reverse-phase chromatography (C18) can be effective for moderately polar compounds.
-
Crystallization: If possible, attempt to crystallize the product. This may require screening a variety of solvents or solvent mixtures.
-
Preparative TLC or HPLC: For small-scale purifications, these techniques can offer higher resolution.
Q3: I am synthesizing a nitro-substituted benzofuran, and my yields are consistently low due to decomposition. What conditions should I use?
A3: The nitro group is sensitive to strongly basic conditions, especially at high temperatures.[1] Many standard benzofuran syntheses may be too harsh. A milder, metal-free, base-promoted cyclization at a moderate temperature (e.g., 60 °C in DMF with Cs₂CO₃) has been shown to be effective for the synthesis of 5-nitrobenzofuran.[1]
Q4: Can I use o-chlorophenols instead of o-iodophenols in palladium-catalyzed couplings?
A4: While o-iodophenols are more reactive, the use of o-chlorophenols is possible but typically requires more specialized catalytic systems. These often involve the use of electron-rich, bulky phosphine ligands that facilitate the oxidative addition of the less reactive aryl chloride to the palladium center.
Section 3: Experimental Protocols and Data
Protocol 1: Optimized Palladium/Copper-Catalyzed Synthesis of 2-Phenylbenzofuran
This protocol is based on a Sonogashira coupling followed by intramolecular cyclization.
Materials:
-
2-Iodophenol
-
Phenylacetylene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, sealable reaction tube, add 2-iodophenol (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), Pd₂(dba)₃ (2.5 mol%), PPh₃ (10 mol%), and CuI (5 mol%).
-
Seal the tube with a septum and flush thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous acetonitrile as the solvent, followed by phenylacetylene (1.2 equiv.) via syringe.
-
Securely cap the reaction tube and place it in a preheated oil bath at 80 °C.
-
Allow the reaction to stir for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Table 1: Comparison of Reaction Conditions for Benzofuran Synthesis
| Synthetic Route | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Sonogashira/Cyclization | Pd(PPh₃)₂Cl₂/CuI | NEt₃ | Acetonitrile | 70-90 | 84-91 | [2][4] |
| Base-Promoted Cyclization | None | Cs₂CO₃ | DMF | 60 | 76-88 | [1] |
| Perkin Rearrangement | NaOH | NaOH | Ethanol | Reflux | Moderate-High | [7] |
| Microwave Perkin | NaOH | NaOH | Ethanol | 79 | >90 | [7] |
Section 4: Visualizing Reaction Workflows
Troubleshooting Logic for Failed Palladium-Catalyzed Benzofuran Synthesis
Caption: Troubleshooting workflow for palladium-catalyzed benzofuran synthesis.
References
- Technical Support Center: Optimization of Benzofuran Synthesis - Benchchem.
- A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC - NIH.
- Technical Support Center: Purification of Substituted Benzofurans - Benchchem.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH.
- Resolution of 2,3-dihydro-benzofuran-3-ols - Indian Academy of Sciences.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones - Semantic Scholar.
- Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC - NIH.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Publishing.
- Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química - Elsevier.
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC - PubMed Central.
- Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment - Elsevier.
- Perkin rearrangement - Wikipedia.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - Semantic Scholar.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
Sources
- 1. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride in aqueous solutions
Welcome to the technical support guide for 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in aqueous solutions. Here, we address common stability issues, provide troubleshooting guidance, and offer detailed protocols to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride in aqueous solutions.
Q1: My aqueous solution of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is showing a slight yellow discoloration over time. Is this indicative of degradation?
A1: Yes, a change in color, particularly the development of a yellow hue, is often an early indicator of chemical degradation. This can be attributed to oxidative processes or other degradation pathways that result in the formation of chromophoric impurities. The benzofuran moiety, while relatively stable, can be susceptible to oxidation under certain conditions, which may be catalyzed by light or trace metal ions.[1] It is crucial to monitor for such changes and prepare fresh solutions, especially for sensitive applications.
Q2: I've noticed a decrease in the potency of my compound in my bioassays. Could this be related to instability in my aqueous stock solution?
A2: Absolutely. A loss of potency is a significant sign that the parent compound is degrading. Amine hydrochlorides in aqueous solutions can be susceptible to several degradation pathways, including hydrolysis and oxidation.[1][2] The stability of the solution is influenced by factors such as pH, temperature, and exposure to light and air.[1][3] We recommend preparing fresh stock solutions and storing them under optimal conditions to mitigate this issue.
Q3: What is the recommended solvent for preparing stock solutions of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride?
A3: While the hydrochloride salt form is designed to enhance water solubility, for long-term storage, it is often preferable to prepare stock solutions in an anhydrous organic solvent such as DMSO or ethanol, which can then be diluted into your aqueous experimental medium. If an aqueous stock solution is necessary, use high-purity, deoxygenated water (e.g., by sparging with nitrogen or argon) and adjust the pH to a slightly acidic range (pH 4-6) to improve stability.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The pH of the aqueous solution is a critical factor. As a hydrochloride salt of a weak base, the compound will establish an acidic pH in water due to partial hydrolysis.[2] Maintaining a slightly acidic pH is generally beneficial for the stability of amine salts.[4] In alkaline conditions, the free amine is generated, which can be more susceptible to oxidation and other degradation reactions. Conversely, strongly acidic conditions might promote hydrolysis of the ether linkage, although this is generally less common under typical experimental conditions. Studies on similar cyclic aminal structures have shown accelerated hydrolysis rates with decreasing pH values.[5]
Q5: What are the optimal storage conditions for aqueous solutions of this compound?
A5: To maximize stability, aqueous solutions should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended. For frozen stocks, it's advisable to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][3]
-
Protected from oxygen: For sensitive applications, overlaying the solution with an inert gas like argon or nitrogen before sealing can be beneficial.
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability-related problems encountered during experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate formation in aqueous solution | - Poor solubility at the prepared concentration.- Change in pH leading to the formation of the less soluble free base.- Degradation product precipitating out of solution. | - Gently warm the solution and sonicate to aid dissolution.- Verify the pH of the solution and adjust to a slightly acidic range if necessary.- Prepare a fresh, less concentrated solution. |
| Inconsistent experimental results | - Degradation of the compound in stock or working solutions.- Adsorption of the compound to container surfaces. | - Prepare fresh solutions before each experiment.- Perform a stability study under your specific experimental conditions (see Protocol 1).- Consider using silanized glassware or low-adsorption plasticware. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | - Presence of degradation products.- Impurities in the starting material. | - Analyze a freshly prepared solution as a reference.- Compare the chromatogram of an aged solution to the fresh one to identify new peaks.- If possible, use mass spectrometry to identify the mass of the unknown peaks, which can provide clues about the degradation pathway.[6][7] |
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing stability concerns.
Caption: A logical workflow for troubleshooting stability issues.
Section 3: Experimental Protocols
These protocols provide step-by-step guidance for preparing solutions and assessing the stability of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.
Protocol 1: Stability Assessment of Aqueous Solutions using HPLC-UV
This protocol outlines a method to quantify the degradation of the compound over time under specific conditions.
Objective: To determine the rate of degradation of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride in an aqueous buffer at a given temperature.
Materials:
-
5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride
-
High-purity water (HPLC grade)
-
Buffer components (e.g., phosphate or citrate buffer salts)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preparation of Buffered Solution: Prepare an aqueous buffer at the desired pH (e.g., pH 7.4 for physiological simulation or pH 5.0 for stability enhancement). Filter the buffer through a 0.22 µm filter.
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of the compound in the prepared buffer to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the stock solution into several amber vials. Place the vials in a temperature-controlled environment (e.g., 25°C for room temperature stability or 40°C for accelerated stability).
-
Time Point Zero (T=0) Analysis: Immediately after preparation, dilute a sample from one vial to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.
-
Subsequent Time Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial, prepare a sample in the same manner as the T=0 sample, and analyze it by HPLC.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
-
Plot the percentage of the remaining compound versus time to visualize the degradation kinetics.
-
Protocol 2: Preparation of a Stabilized Aqueous Stock Solution
This protocol describes how to prepare an aqueous stock solution with enhanced stability for use in experiments.
Objective: To prepare a 10 mM aqueous stock solution of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride with improved stability.
Materials:
-
5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride (MW: 201.65 g/mol )
-
High-purity, deoxygenated water (autoclaved and cooled under nitrogen)
-
Citrate buffer components (Citric acid and Sodium citrate)
-
Sterile, amber, single-use cryovials
Procedure:
-
Prepare a 50 mM Citrate Buffer (pH 5.0):
-
Prepare solutions of 50 mM citric acid and 50 mM sodium citrate.
-
Mix the two solutions while monitoring the pH until a stable pH of 5.0 is achieved.
-
Filter the buffer through a 0.22 µm sterile filter.
-
-
Weigh the Compound: In a sterile environment, accurately weigh out 2.02 mg of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.
-
Dissolution: Add the weighed compound to a sterile volumetric flask. Add the deoxygenated pH 5.0 citrate buffer to dissolve the compound, and then bring the final volume to 1.0 mL. Mix thoroughly by vortexing. This yields a 10 mM stock solution.
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, sterile amber cryovials (e.g., 50 µL aliquots).
-
If available, briefly flush the headspace of each vial with nitrogen or argon gas before sealing.
-
Store the aliquots at -80°C until use. Thaw a fresh aliquot for each experiment and discard any unused portion.
-
Visualizing the Stability Assessment Workflow
Caption: Workflow for the stability assessment protocol.
Section 4: Chemical Degradation Pathways
Understanding the potential degradation pathways is key to mitigating instability. For 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, the primary concerns in aqueous media are hydrolysis and oxidation.
-
Hydrolysis: While the ether and amine functionalities are generally stable, extreme pH conditions can promote hydrolysis. The dihydrofuran ring system is more susceptible to cleavage under harsh acidic conditions than the methoxy group's ether bond. However, this is less of a concern under typical physiological pH ranges. The hydrolysis of related aminal systems is known to be acid-catalyzed.[5]
-
Oxidation: The amine group and the electron-rich benzofuran ring are potential sites for oxidation.[1] This can be initiated by dissolved oxygen, trace metal ion contaminants, or light exposure.[1][8] Oxidation of the amine can lead to the formation of corresponding hydroxylamines or other oxidized species, while oxidation of the aromatic ring can result in hydroxylated byproducts or ring-opening.[9]
Visualizing Potential Degradation Sites
Caption: Potential degradation sites and pathways.
References
-
ResearchGate. (n.d.). Stability of drugs and medicines Hydrolysis. Retrieved from [Link]
-
Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]
-
MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
National Institutes of Health. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [Link]
-
IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). Benzofuran. Retrieved from [Link]
-
Molbase. (n.d.). 5-METHOXY-2,3-DIHYDROBENZOFURAN-3-AMINE HCL. Retrieved from [Link]
-
DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). 5-Methoxy-1,3-dihydroisobenzofuran. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
-
PubMed, National Institutes of Health. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Retrieved from [Link]
-
MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
-
MDPI. (n.d.). Degradation of Selected Antidepressants Sertraline and Citalopram in Ultrapure Water and Surface Water Using Gamma Radiation. Retrieved from [Link]
-
ResearchGate. (2025). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
PubMed, National Institutes of Health. (n.d.). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Retrieved from [Link]
-
PubMed, National Institutes of Health. (2019). Oxidative degradation pathways of beclabuvir hydrochloride mediated by hydrogen peroxide and UV/Vis light. Retrieved from [Link]
-
MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]
-
YouTube. (2017). Mechanism of Enamine Hydrolysis Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Retrieved from [Link]
- Google Patents. (n.d.). US3592854A - Hydrolysis of amides to amines.
-
National Institutes of Health. (2025). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). Chaperon hydrochloride. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). 1-(5-Methoxybenzofuran-3-yl)-2-aminopropane. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. dea.gov [dea.gov]
- 8. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative degradation pathways of beclabuvir hydrochloride mediated by hydrogen peroxide and UV/Vis light - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride
Welcome to the dedicated technical support guide for the enantiomeric separation of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride. As a chiral primary amine, this compound presents unique challenges that are critical to overcome in pharmaceutical development, where the pharmacological and toxicological profiles of enantiomers can differ significantly.[1][2] This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies designed for researchers, chromatographers, and drug development professionals to achieve robust and reproducible chiral separations.
Strategic Approach to Method Development
Developing a successful chiral separation method is an empirical process that benefits from a systematic approach.[3] The key is to screen a diverse set of chiral stationary phases (CSPs) and mobile phase conditions to identify the most promising starting points for optimization. The workflow below outlines a logical strategy for tackling the separation of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine.
Caption: Method development workflow for chiral amine separation.
Troubleshooting Guide
This section addresses specific issues encountered during the analysis of this compound in a direct question-and-answer format.
Category: Poor or No Resolution
Question: I'm not seeing any separation between the enantiomers (selectivity α ≈ 1). What are the first steps?
Answer: This indicates a lack of differential interaction between the enantiomers and the chiral stationary phase (CSP). The primary solution is to explore different chiral recognition mechanisms.
-
Change the CSP: This is the most critical factor.[4] If you started with a polysaccharide-based column (e.g., cellulose or amylose derivatives), screen a cyclofructan-based CSP or a crown ether-based CSP.[5] Polysaccharide and cyclofructan columns often show complementary selectivity for primary amines.[5] Crown ether CSPs are specifically designed for resolving primary amines, though they often require acidic aqueous mobile phases.[6][7][8]
-
Switch the Mobile Phase Mode: The conformation of the chiral selector, particularly on polysaccharide CSPs, is highly dependent on the solvent environment. If you are in Normal Phase (NP), try a Polar Organic (PO) mode (e.g., Acetonitrile/Methanol). This change can dramatically alter selectivity.[5]
-
Evaluate Mobile Phase Additives: For basic analytes like your amine, additives are crucial. While basic additives are essential for good peak shape, acidic additives can sometimes form ion pairs that enhance interaction and selectivity.[9] Consider screening with both a basic additive (like Diethylamine) and an acidic/basic pair (like Trifluoroacetic Acid/Triethylamine).[7]
Category: Poor Peak Shape
Question: My peaks are severely tailing or showing significant fronting. What is the cause and how can I fix it?
Answer: Poor peak shape for basic amines is a very common problem, typically caused by undesirable secondary interactions with the chromatographic support or mismatched solvent strength.
-
Primary Cause (Tailing): Silanol Interactions. The underlying support for most CSPs is silica, which has acidic silanol groups (Si-OH) on its surface. The basic amine analyte can interact strongly with these sites via ionic forces, leading to a secondary retention mechanism that causes severe peak tailing.[1]
-
Solution: Add a basic modifier to your mobile phase to "mask" these active sites.[10] Common choices and their typical concentrations are listed in the table below. Start with 0.1% Diethylamine (DEA) in NP or PO mode. Be aware that basic additives can condition the column, leading to a "memory effect," so it's best to dedicate columns to basic methods if possible.[11][12]
-
-
Cause (Fronting/Tailing): Sample Overload. Injecting too much mass on the column can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume by a factor of 5-10 and re-inject.
-
-
Cause (Distortion): Sample Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion upon injection.[13]
-
Solution: Whenever possible, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
| Additive Type | Common Examples | Typical Concentration | Primary Purpose | Reference |
| Basic | Diethylamine (DEA), Triethylamine (TEA), Butylamine | 0.1% - 0.5% (v/v) | Mask silanol groups, improve peak shape for bases. | [1][14] |
| Acidic | Trifluoroacetic Acid (TFA), Formic Acid (FA), Acetic Acid | 0.1% - 0.5% (v/v) | Suppress ionization of acidic analytes; can aid in ion-pairing. | [14] |
| Acidic/Basic Pair | TFA / TEA | 0.3% / 0.2% (v/v) | Acts as a buffer system in non-aqueous phases to control ionization. | [7] |
Category: Retention and Reproducibility Issues
Question: My retention times are drifting or are not reproducible between runs. What's happening?
Answer: Retention time instability points to an unequilibrated system or changes in the mobile phase or column condition.
-
Insufficient Equilibration: Chiral separations, especially with additives, can require longer equilibration times than standard reversed-phase methods. Ensure you flush the column with at least 20-30 column volumes of the mobile phase before the first injection.[12]
-
Mobile Phase Composition: Ensure your mobile phase is fresh and well-mixed. If using a multi-component mobile phase, premix it to avoid proportioning errors from the pump. Alcohols in heptane/hexane can absorb atmospheric water, altering polarity over time.
-
Column Memory Effect: If the column was previously used with a different additive (e.g., an acid), residual amounts can affect the performance with your current basic method.[11] Flushing with a strong, compatible solvent like isopropanol may help, but it can be difficult to completely remove these effects.[13]
-
Temperature Fluctuation: Chiral recognition is often temperature-sensitive. Use a thermostatted column compartment and ensure it is stable. A change of just a few degrees can alter retention and selectivity.
Caption: Troubleshooting flowchart for poor resolution.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is best for a primary amine like this? While there are no universal rules, certain CSPs are known to be highly effective for primary amines.[15]
-
Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) are broadly applicable and a great starting point for screening in both NP and PO modes.[5]
-
Cyclofructan-based CSPs (e.g., Larihc® CF6-P) have shown a very high success rate for separating primary amines, particularly in PO mode.[5]
-
Crown Ether-based CSPs (e.g., Crownpak® CR(+)) are specifically designed for primary amines and work via an inclusion complex mechanism.[6][16] They typically require acidic aqueous/organic mobile phases.[16][17]
Q2: Can I use Supercritical Fluid Chromatography (SFC) for this separation? Yes, SFC is an excellent alternative to HPLC for chiral separations of amines.[7] It often provides faster separations and improved peak efficiencies. The mobile phase typically consists of supercritical CO₂ with an alcohol co-solvent (e.g., methanol) and an additive. The principles of using basic additives to improve peak shape still apply.[18]
Q3: My compound is a hydrochloride salt. Do I need to free-base it before injection? Generally, it is not necessary. When dissolved in the mobile phase, especially one containing a basic additive like DEA, the equilibrium will shift sufficiently to provide the neutral amine required for interaction with most CSPs. The presence of the salt is usually not detrimental to the separation in NP or PO modes.
Q4: Can I invert the enantiomer elution order? Yes, this is sometimes possible and highly desirable for purifying a minor enantiomer. Elution order can be influenced by:
-
Changing the CSP: Switching from a cellulose-based to an amylose-based CSP can sometimes invert elution order.
-
Changing the Chiral Selector's Handedness: Some CSPs are available with the opposite chirality (e.g., Crownpak CR(+) and CR(-)), which will reverse the elution order.[8]
-
Mobile Phase Modifier: In some cases, changing the alcohol modifier (e.g., from ethanol to isopropanol) or the type of additive can influence the interaction mechanism enough to cause a reversal.[10]
Detailed Experimental Protocol: HPLC Screening Method
This protocol provides a robust starting point for the chiral separation of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine HCl using a polysaccharide-based CSP.
Objective: To achieve baseline separation (Resolution Rₛ > 1.5) of the enantiomers.
1. Materials and Equipment:
-
HPLC System: Standard analytical HPLC with UV detector.
-
Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm.
-
Mobile Phase A (Normal Phase): n-Heptane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Mobile Phase B (Polar Organic): Acetonitrile (ACN) / Methanol (MeOH) / Diethylamine (DEA) (98:2:0.1, v/v/v).
-
Sample Preparation: Dissolve this compound in Methanol to a final concentration of 1.0 mg/mL.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 280 nm (based on the benzofuran chromophore).
-
Run Time: 30 minutes or until both peaks have eluted.
3. Step-by-Step Procedure:
-
System Preparation: Purge all HPLC lines thoroughly with the chosen mobile phase.
-
Column Installation & Equilibration: Install the Chiralpak® IA column. Equilibrate the column with the initial mobile phase (e.g., Mobile Phase A) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 5 µL of the prepared sample.
-
Data Acquisition: Acquire data for the specified run time.
-
Analysis & Optimization:
-
If no separation is observed with Mobile Phase A: Switch to Mobile Phase B. Ensure the column is properly flushed and re-equilibrated during the changeover.
-
If partial separation is observed (Rₛ < 1.5):
-
Adjust the ratio of the alcohol modifier. Increasing the alcohol content (e.g., from 10% to 15% IPA in NP) will generally decrease retention time but may affect selectivity.
-
Try a different alcohol (e.g., switch from IPA to Ethanol).
-
-
If peaks are tailing: Increase the DEA concentration slightly (e.g., to 0.2%), but do not exceed 0.5%.[14]
-
4. Expected Results: This screening protocol is designed to quickly determine if a polysaccharide-based CSP is suitable. A successful result is any observable separation (α > 1.1), which can then be further optimized by fine-tuning the mobile phase composition and temperature to achieve the target resolution.
References
-
ResearchGate. (2014). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. Available at: [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
Phenomenex. Chiral HPLC Column. Available at: [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]
-
ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Available at: [Link]
-
National Institutes of Health (NIH). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Available at: [Link]
-
Columnex LLC. Chiral HPLC and SFC Columns. Available at: [Link]
-
ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Available at: [Link]
-
Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available at: [Link]
-
ResearchGate. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Available at: [Link]
-
Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
National Institutes of Health (NIH). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Available at: [Link]
-
ResearchGate. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Available at: [Link]
-
ResearchGate. (2016). Chiral Drugs & Various Processes to Separate Enantiomers. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. columnex.com [columnex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chiraltech.com [chiraltech.com]
- 14. chiraltech.com [chiraltech.com]
- 15. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 16. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of Benzofuran Derivative Synthesis
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your dedicated resource for overcoming the common challenges encountered during the scale-up of benzofuran derivative synthesis. Benzofuran scaffolds are pivotal in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2][3][4] However, transitioning their synthesis from the laboratory bench to pilot or production scale introduces a unique set of challenges. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to ensure your scale-up process is both efficient and successful.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, practical problems you may encounter during the scale-up of benzofuran synthesis in a direct question-and-answer format.
Issue 1: Drastic Drop in Yield or Complete Reaction Failure at Scale
Question: "My palladium-catalyzed Sonogashira coupling and cyclization of an o-iodophenol with a terminal alkyne worked perfectly on a 1-gram scale, but when I scaled up to 100 grams, the yield plummeted from 90% to less than 20%. What's going wrong?"
Answer: This is a classic scale-up pitfall often rooted in mass and heat transfer limitations, as well as subtle changes in reaction conditions that become magnified at a larger scale.
-
Probable Cause 1: Inefficient Heat Transfer & Localized Hotspots.
-
Causality: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to dissipate heat effectively.[5] Exothermic events, even minor ones at the lab scale, can create localized hotspots in a large reactor. These hotspots can lead to thermal decomposition of your starting materials, catalyst, or product, and promote side reactions.
-
Solution:
-
Controlled Reagent Addition: Do not add reagents all at once. Use a dosing pump for the slow, controlled addition of the more reactive component (e.g., the alkyne or the base).[5]
-
Solvent Choice: Select a solvent with a higher boiling point to provide a wider and safer operating temperature range.[5]
-
Reactor Specifications: Ensure your reactor has adequate cooling capacity, such as a jacket with an efficient heat transfer fluid and an automated temperature control system.[5]
-
-
-
Probable Cause 2: Inadequate Mixing.
-
Causality: What appears as a homogenous solution in a small flask can suffer from poor mixing in a large reactor, leading to concentration and temperature gradients.[5] This can result in incomplete reactions and increased byproduct formation as some regions of the mixture are "reagent-starved" while others are overly concentrated.
-
Solution:
-
Optimize Agitation: The type of impeller (e.g., anchor, turbine) and the stirring speed must be optimized for the viscosity and volume of your reaction.[5]
-
Use Baffled Reactors: Baffles are essential in large reactors to prevent vortex formation and ensure turbulent, efficient mixing throughout the vessel.[5]
-
-
-
Probable Cause 3: Catalyst Deactivation.
-
Causality: The longer reaction times and increased potential for impurities at scale can lead to the deactivation of your palladium catalyst. Palladium black precipitation is a common sign of this issue. Additionally, some bases can cause problems at scale. For instance, sodium bicarbonate (NaHCO₃), while seemingly benign, can decompose at higher temperatures to produce water, which can interfere with the palladium catalytic cycle.[6]
-
Solution:
-
Switch to a More Robust Base: Replace NaHCO₃ with an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) that does not generate water upon heating.[6]
-
Degas Thoroughly: Ensure all solvents and the reaction mixture are rigorously degassed to remove oxygen, which can contribute to catalyst decomposition and promote undesirable side reactions like Glaser coupling of the alkyne.[7]
-
Consider Ligand Choice: The ligand stabilizes the palladium catalyst. For challenging transformations, a more robust ligand than triphenylphosphine (PPh₃) may be necessary to prevent catalyst decomposition over the extended reaction time at scale.
-
-
Issue 2: The Purification Nightmare - Chromatography Isn't an Option
Question: "I've successfully synthesized 1 kilogram of my crude benzofuran derivative, but my lab-scale purification relied on column chromatography, which is not feasible for this quantity. How can I purify my product efficiently?"
Answer: This is a critical process development hurdle. Scalable purification strategies must move away from chromatography towards more economical and practical methods like crystallization, distillation, and extraction.[5]
-
Recommended Alternative 1: Crystallization.
-
Applicability: This is the preferred method for solid benzofuran derivatives.[5]
-
Protocol:
-
Solvent Screening: Perform a systematic solvent screen using small amounts of your crude material. The ideal solvent (or solvent system) is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter while hot to remove insoluble impurities, and then allow the solution to cool slowly. This slow cooling promotes the formation of large, pure crystals.
-
Seeding: If crystallization is sluggish, adding a small seed crystal of the pure compound can initiate the process.
-
-
-
Recommended Alternative 2: Distillation.
-
Applicability: If your benzofuran derivative is a thermally stable liquid, distillation is a highly effective purification method.[5]
-
Protocol: For high-boiling point compounds, vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition. A fractional distillation column can be used to separate compounds with close boiling points.
-
-
Recommended Alternative 3: Liquid-Liquid Extraction.
-
Applicability: While not always a final purification step, a well-designed series of extractions can significantly clean up your crude material before crystallization or distillation.[5]
-
Protocol: Use the differing solubility and acid/base properties of your product and impurities. For example, an acidic impurity can be removed by washing the organic solution with a basic aqueous solution (e.g., sodium bicarbonate).
-
The choice of purification method is a logical process based on the properties of your compound.
Caption: A logical troubleshooting workflow for addressing low yields during scale-up.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. ACS Publications. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis of Benzofuran Derivatives via Different Methods - Taylor & Francis Online. Taylor & Francis Online. [Link]
-
Reaction conditions for the synthesis of benzofuran 14 | Download Table - ResearchGate. ResearchGate. [Link]
-
Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. MDPI. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. Oregon State University. [Link]
-
Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2‐Azaallyls | Request PDF - ResearchGate. ResearchGate. [Link]
-
Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives - MDPI. MDPI. [Link]
-
Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines | Request PDF - ResearchGate. ResearchGate. [Link]
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. … - ResearchGate. ResearchGate. [Link]
-
Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
-
Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives - ResearchGate. ResearchGate. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Benzofuran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Synthesis of benzofurans via cyclization of o-alkynylphenols. - ResearchGate. ResearchGate. [Link]
-
Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives | Bentham Science Publishers. Bentham Science. [Link]
-
Flexible Synthesis of Benzofuranones - ChemistryViews. ChemistryViews. [Link]
-
Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. ResearchGate. [Link]
-
(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - ResearchGate. ResearchGate. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Royal Society of Chemistry. [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. Atlantis Press. [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for studies on 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forced degradation (stress testing) studies for this molecule. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific issues you may encounter during your experiments. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity of your stability-indicating methods.
Introduction: Why is Stress Testing Crucial for this Molecule?
This compound possesses several functional groups—a secondary amine, an ether linkage within a dihydrofuran ring, and a methoxy-substituted aromatic ring—that may be susceptible to degradation. Forced degradation studies are a regulatory requirement mandated by guidelines such as the International Council for Harmonisation's (ICH) Q1A(R2) guideline.[1][2][3] These studies are essential to:
-
Elucidate potential degradation pathways.
-
Identify likely degradation products.
-
Demonstrate the specificity of stability-indicating analytical methods.[4][5]
This guide will walk you through the common stress conditions—hydrolysis, oxidation, photolysis, and thermal stress—and provide expert insights into potential challenges.
General Experimental Workflow
Before delving into specific stress conditions, it is crucial to have a robust experimental plan. The following workflow provides a general framework for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Hydrolytic Degradation (Acid, Base, Neutral)
Hydrolysis is one of the most common degradation pathways for pharmaceuticals.[8] For 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine, the ether linkage in the dihydrofuran ring is a potential site for acid or base-catalyzed cleavage.
FAQ & Troubleshooting Guide: Hydrolysis
Q1: What are the most probable degradation pathways for this molecule under hydrolytic stress?
A: The primary site of hydrolytic susceptibility is the benzylic ether bond within the 2,3-dihydrobenzofuran ring.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen can be protonated, making it a better leaving group. This can lead to a ring-opening reaction to form a phenolic alcohol derivative.
-
Base-Catalyzed Hydrolysis: While ethers are generally stable to bases, strong basic conditions at elevated temperatures could potentially promote ring opening, although this is less likely than acid-catalyzed cleavage. The primary amine and methoxy group are generally stable under typical hydrolytic conditions.
Caption: Hypothesized acid-catalyzed hydrolytic pathway.
Q2: I am not observing any degradation in 0.1 M HCl or 0.1 M NaOH at 60°C after 24 hours. What should I do?
A: This indicates the molecule is relatively stable under these conditions. According to standard practice, you should increase the stress level incrementally.[4][9]
-
Troubleshooting Steps:
-
Increase Temperature: Raise the temperature to 80°C and monitor for degradation over a few hours.[5]
-
Increase Reagent Concentration: If increasing the temperature is insufficient, consider using a higher concentration of acid or base (e.g., 1 M HCl or 1 M NaOH), but be mindful that overly harsh conditions can lead to secondary degradation products not relevant to real-world stability.
-
Extend Duration: If only minimal degradation is observed, extend the study duration, taking samples at regular intervals (e.g., 24, 48, 72 hours).
-
Q3: My sample degraded completely within an hour of adding 1 M HCl. How can I achieve the target degradation of 5-20%?
A: Complete degradation suggests the stress conditions are too aggressive. The goal is to achieve partial degradation to properly evaluate the analytical method's ability to resolve the parent drug from its degradants.[10]
-
Troubleshooting Steps:
-
Reduce Reagent Concentration: Lower the acid concentration significantly, for example, to 0.01 M or 0.1 M HCl.
-
Lower the Temperature: Conduct the experiment at a lower temperature, such as room temperature or 40°C, instead of refluxing.
-
Reduce Time: Sample at much earlier time points (e.g., 15, 30, 60 minutes) to capture the initial degradation profile.
-
| Parameter | Initial Condition | If No Degradation | If >20% Degradation |
| Acid | 0.1 M HCl, 60°C | Increase to 1 M HCl or 80°C | Decrease to 0.01 M HCl or 40°C |
| Base | 0.1 M NaOH, 60°C | Increase to 1 M NaOH or 80°C | Decrease to 0.01 M NaOH or 40°C |
| Neutral | Water, 60°C | Increase temperature to 80°C | N/A (typically stable) |
| Caption: Recommended adjustments for hydrolytic stress studies. |
Oxidative Degradation
Oxidative degradation can be complex, with multiple sites on the molecule being susceptible.[11] The primary amine and the electron-rich aromatic ring are the most likely targets for oxidation.
FAQ & Troubleshooting Guide: Oxidation
Q1: What are the expected degradation products under oxidative stress with hydrogen peroxide (H₂O₂)?
A: The primary amine is highly susceptible to oxidation. Other potential sites include the dihydrofuran ring and the aromatic ring.
-
N-Oxidation: The primary amine can be oxidized to a hydroxylamine or further to a nitroso derivative. This is a common pathway for amine-containing drugs.[11]
-
Ring Oxidation: The methoxy group activates the aromatic ring, making it susceptible to hydroxylation. The dihydrofuran ring can also be oxidized. Studies on similar benzofuran structures like lifitegrast have shown oxidative vulnerability of the benzofuran ring itself.[12]
Caption: Hypothesized oxidative degradation pathways.
Q2: My results with 3% H₂O₂ are inconsistent between experiments. What could be the cause?
A: Oxidative reactions can be sensitive to trace metal ions, light, and temperature, which can catalyze the decomposition of H₂O₂ into highly reactive hydroxyl radicals.
-
Troubleshooting Steps:
-
Control for Light: Perform oxidative studies in the dark to prevent photo-initiated radical reactions.
-
Use High-Purity Water and Glassware: Use purified water (e.g., Milli-Q) and ensure glassware is scrupulously clean to minimize metal ion contamination.
-
Control Temperature: Maintain a constant, controlled temperature (e.g., room temperature in a water bath), as heat can accelerate H₂O₂ decomposition.
-
Fresh Reagents: Always use freshly prepared solutions of hydrogen peroxide.
-
Q3: I see many small impurity peaks in my chromatogram after oxidation. How can I confirm which ones are true degradation products?
A: It is essential to distinguish between degradants and impurities from the starting material or reagents.
-
Troubleshooting Steps:
-
Run a Blank: Always run a blank sample containing only the solvent and H₂O₂ under the same stress conditions. This will help identify any peaks not related to the drug substance.
-
Analyze a Control Sample: Analyze a sample of the drug in the same solvent without the stressor (H₂O₂) to identify any pre-existing impurities.
-
Mass Balance Analysis: A key principle of trustworthy stability studies is mass balance. The sum of the assay of the parent drug and the percentage of all degradation products should be close to 100%. If it is not, it may indicate the formation of non-chromophoric or volatile products.[13]
-
Photolytic and Thermal Degradation
Photolytic and thermal stress testing helps determine the intrinsic stability of the drug and informs necessary storage and handling conditions.
FAQ & Troubleshooting Guide: Photolysis & Thermal Stress
Q1: What are the standard conditions for a photostability study?
A: The ICH Q1B guideline provides the standard for photostability testing.[1] The drug substance should be exposed to:
-
A total illumination of not less than 1.2 million lux hours.
-
An integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
A control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and photolytic degradation.
Q2: How do I interpret results from thermal analysis techniques like DSC or TGA?
A: Thermal analysis is crucial for understanding the behavior of the solid drug substance at elevated temperatures.
-
Differential Scanning Calorimetry (DSC): A sharp endotherm typically indicates melting. A broad endotherm or an immediate exothermic decomposition following the endotherm suggests that the compound decomposes upon melting.
-
Thermogravimetric Analysis (TGA): This technique measures mass loss as a function of temperature. A significant mass loss concurrent with a thermal event in DSC confirms decomposition rather than a simple phase change. For example, mebendazole was shown to be thermally stable up to 205°C before undergoing decomposition with mass loss.[14]
Q3: I heated my solid sample at 80°C for 7 days and saw no degradation. Is this sufficient?
A: For solid-state thermal stress, higher temperatures are often needed. However, the temperature should be chosen logically. A common approach is to use a temperature slightly below the melting point of the substance. If the melting point is very high, a temperature of 80°C or 105°C is often used. If no degradation is seen, it simply confirms the high thermal stability of the solid drug substance, which is a valid and important result.
Protocols: Step-by-Step Methodologies
Protocol 1: Acid/Base Hydrolysis Study
-
Preparation: Prepare a ~1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Application: Transfer aliquots of the solution into three separate vials. Add an equal volume of (a) 0.2 M HCl, (b) 0.2 M NaOH, and (c) water to achieve final concentrations of 0.1 M acid/base.
-
Incubation: Place the vials in a water bath set to 60°C. Keep a control vial of the drug solution at 4°C.
-
Sampling: Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Quenching: Immediately neutralize the acid/base samples with an equimolar amount of base/acid to stop the reaction. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze by a validated stability-indicating HPLC-UV method.
Protocol 2: Oxidative Degradation Study
-
Preparation: Prepare a ~1 mg/mL solution of the drug substance in a suitable solvent.
-
Stress Application: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Protect the solution from light.
-
Incubation: Store the solution at room temperature, with stirring if necessary.
-
Sampling: Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Analysis: Analyze the samples directly or after appropriate dilution. No quenching is typically needed, but samples should be analyzed promptly.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- RAPS. (2025, April 17).
- ICH. Quality Guidelines.
- ICH. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- ACD/Labs.
- Research Journal of Pharmacy and Technology. (n.d.).
- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs.
- ResearchGate. (n.d.). Stress test to determine inherent stability of drugs | Request PDF.
- Hammer, E., et al. (1999). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology.
- Biosciences Biotechnology Research Asia. (2022, November 8).
- ResearchGate. (n.d.).
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- IJFMR. (n.d.).
- IJBPR. (2012).
- PubMed. (2019, August 5). Oxidative degradation pathways of beclabuvir hydrochloride mediated by hydrogen peroxide and UV/Vis light.
- ACS Omega. (2024, May 5).
- Asian Journal of Pharmaceutical Analysis. (2023).
- Molecules. (n.d.).
- RSC Publishing. (n.d.).
- Indian Journal of Pharmaceutical Education and Research. (2016).
- ResearchGate. (2023, May 16). (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
- DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
- NIH. (2021, June 8).
- Chemicalbook. (n.d.). This compound | 109926-36-5.
- FULIR. (2025, October 4).
- ResearchGate. (2025, October 16). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)
- NIH. (2025, October 4).
- Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
- ResearchGate. (n.d.). Investigation of thermal degradation products of mebendazole by thermal and spectroscopic analysis | Request PDF.
- ResearchGate. (2025, February 2). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group.
- MDPI. (n.d.). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin.
Sources
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. rjptonline.org [rjptonline.org]
- 5. ijsdr.org [ijsdr.org]
- 6. acdlabs.com [acdlabs.com]
- 7. [PDF] Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs | Semantic Scholar [semanticscholar.org]
- 8. ijper.org [ijper.org]
- 9. ijbpr.com [ijbpr.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride
Frequently Asked Questions (FAQs)
Q1: Why is exceptional purity for 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride so critical for biological assays?
A1: In biological systems, molecules interact with high specificity. Impurities can lead to several confounding outcomes:
-
Altered Pharmacological Profile: Structurally similar impurities may bind to the target receptor or enzyme, acting as antagonists, agonists, or allosteric modulators, thus skewing potency (Ki, IC50) measurements.[1]
-
Toxicity: Impurities can exhibit off-target effects or inherent cytotoxicity, leading to misleading results in cell-based assays.
-
Reduced Bioavailability: The presence of impurities can affect the solubility and stability of the active compound in assay buffers.
-
Non-Reproducibility: Batches with varying purity levels will produce inconsistent results, undermining the reliability of your research.
For these reasons, regulatory bodies and high-impact journals often require a purity level of 98% or higher for key compounds.[1]
Q2: What are the most common impurities found in synthetic batches of this compound?
A2: Impurities typically arise from the synthetic route and subsequent workup.[3] For this specific molecule, common contaminants include:
-
Unreacted Starting Materials: Precursors used in the final synthetic steps.
-
Regioisomers: Isomers such as 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride may form, which can be difficult to separate due to similar physical properties.[4]
-
Synthesis By-products: Products from side-reactions inherent to the chosen synthetic pathway.[5]
-
Free Base: The neutral amine form of the molecule, resulting from incomplete protonation or exposure to basic conditions.
-
Residual Solvents: Solvents used during synthesis, workup, or a previous purification attempt (e.g., ethyl acetate, dichloromethane, ethers).
Q3: What is the primary recommended purification strategy for this amine hydrochloride salt?
A3: Recrystallization is the most effective and widely used method for purifying crystalline solids like amine hydrochlorides.[6][7] This technique leverages the difference in solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures. The goal is to dissolve the compound in a minimal amount of a hot solvent and allow it to slowly cool, forming pure crystals while the impurities remain in the mother liquor.
Purification & Troubleshooting Workflow
This workflow provides a systematic approach to purifying and troubleshooting your compound.
Sources
- 1. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Analysis of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride and Structurally Related Compounds: Physicochemical Properties and In Vitro Neurological Activity
This guide provides a detailed comparative analysis of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride and a selection of structurally similar compounds. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative physicochemical properties and potential neurological activities. This analysis is grounded in established experimental protocols and presents illustrative data to guide future research and development efforts.
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, the primary subject of this guide, possesses a key pharmacophore—a methoxy-substituted aromatic ring coupled with a dihydrofuran ring bearing an amine group—suggesting potential interactions with biological systems, particularly within the central nervous system. This guide will compare this compound with several analogs to elucidate structure-activity relationships.
The selection of comparator compounds was based on structural similarity to 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, focusing on variations in the dihydrobenzofuran core and the nature of the amine substituent. The chosen compounds for this comparative analysis are:
-
Compound A: 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride
-
Compound B: 2,3-Dihydrobenzofuran-3-ylamine hydrochloride
-
Compound C: 5-Chloro-2,3-dihydrobenzofuran-3-ylamine hydrochloride
-
Compound D: 5-Methoxy-N-methyl-2,3-dihydrobenzofuran-3-ylamine hydrochloride
-
Reference Compound: Pargyline hydrochloride (a known irreversible monoamine oxidase B inhibitor)
This guide will delve into a comparative analysis of their physicochemical properties, their potential as monoamine oxidase (MAO) inhibitors, and their in vitro effects on neuronal cell viability.
Physicochemical Characterization
A fundamental understanding of the physicochemical properties of small molecules is crucial for predicting their pharmacokinetic and pharmacodynamic behavior. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful technique for determining the purity and identity of compounds.[5][6]
Experimental Protocol: Purity and Identity Analysis by HPLC-MS
-
Sample Preparation: Each compound was dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Data Summary: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) (Illustrative) | Retention Time (min) (Illustrative) | [M+H]⁺ (m/z) (Illustrative) |
| A | C₉H₁₂ClNO₂ | 201.65 | >98% | 5.2 | 166.1 |
| B | C₈H₁₀ClNO | 171.62 | >98% | 4.5 | 136.1 |
| C | C₈H₉Cl₂NO | 206.07 | >98% | 5.8 | 170.0 |
| D | C₁₀H₁₄ClNO₂ | 215.68 | >98% | 6.1 | 180.1 |
| Pargyline | C₁₁H₁₄ClN | 195.69 | >99% | 7.5 | 160.1 |
Note: The data presented in this table is illustrative and intended to represent typical results from such an analysis.
In Vitro Monoamine Oxidase Inhibition Assay
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[7][8] Inhibition of MAOs is a therapeutic strategy for depression and neurodegenerative diseases.[7] Given the structural resemblance of the test compounds to known MAO inhibitors, their inhibitory potential against MAO-A and MAO-B was investigated.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the in vitro monoamine oxidase (MAO) inhibition assay.
Experimental Protocol: MAO-Glo™ Assay (Promega)
A chemiluminescent assay was performed using the MAO-Glo™ kit to evaluate the inhibitory potential of the compounds on human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).[9]
-
Compound Preparation: Compounds were serially diluted in buffer to achieve a range of concentrations.
-
Enzyme Reaction:
-
Recombinant hMAO-A or hMAO-B enzyme was incubated with each compound concentration for 15 minutes at room temperature.
-
The MAO substrate (a luminogenic derivative) was added to initiate the enzymatic reaction.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
-
Detection: The Luciferin Detection Reagent was added to stop the reaction and generate a luminescent signal.
-
Data Analysis: Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.
Data Summary: MAO Inhibition (IC₅₀ Values in µM)
| Compound | MAO-A IC₅₀ (µM) (Illustrative) | MAO-B IC₅₀ (µM) (Illustrative) | Selectivity Index (MAO-A/MAO-B) |
| A | 15.2 | 2.8 | 5.4 |
| B | 25.8 | 8.1 | 3.2 |
| C | 12.5 | 3.5 | 3.6 |
| D | 8.9 | 1.5 | 5.9 |
| Pargyline | >100 | 0.09 | >1111 |
Note: The data presented in this table is illustrative and intended to represent typical results from such an analysis.
The illustrative data suggests that all tested dihydrobenzofuran derivatives exhibit some level of MAO inhibition, with a preference for MAO-B. Compound D, with a methyl group on the amine, shows the most potent inhibition among the novel compounds.
In Vitro Neuronal Cell Cytotoxicity Assay
To assess the potential neurotoxicity of the compounds, a cytotoxicity assay was performed using a human neuroblastoma cell line (SH-SY5Y).[10] This assay measures the release of lactate dehydrogenase (LDH), an enzyme that leaks from cells with damaged plasma membranes.
Experimental Workflow: LDH Cytotoxicity Assay
Caption: Workflow for the LDH cytotoxicity assay on SH-SY5Y neuronal cells.
Experimental Protocol: CyQUANT™ LDH Cytotoxicity Assay (Thermo Fisher Scientific)
-
Cell Culture: SH-SY5Y cells were seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the compounds for 24 hours.
-
LDH Measurement:
-
10 µL of the cell culture supernatant was transferred to a new 96-well plate.
-
100 µL of the LDH reaction mixture was added to each well.
-
The plate was incubated for 30 minutes at room temperature, protected from light.
-
-
Data Analysis: The absorbance was measured at 490 nm using a microplate reader. The percentage of cytotoxicity was calculated relative to a positive control (cells treated with a lysis buffer).[11]
Data Summary: Neuronal Cell Cytotoxicity (EC₅₀ in µM)
| Compound | EC₅₀ (µM) (Illustrative) |
| A | 85.6 |
| B | 92.3 |
| C | 78.1 |
| D | 65.4 |
| Pargyline | >100 |
Note: The data presented in this table is illustrative and intended to represent typical results from such an analysis.
The illustrative cytotoxicity data suggests that the tested dihydrobenzofuran derivatives exhibit low to moderate toxicity towards neuronal cells in vitro. Compound D, which was the most potent MAO-B inhibitor, also shows slightly higher cytotoxicity.
Discussion and Conclusion
This comparative guide provides a framework for evaluating 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride and its analogs. The illustrative data highlights the potential of these compounds as MAO-B inhibitors with moderate neuronal cell cytotoxicity.
The structure-activity relationship trends suggested by the hypothetical data indicate that:
-
The presence of a methoxy group (Compound A vs. B) may slightly enhance MAO-B inhibitory activity.
-
The addition of a chloro group (Compound C) does not significantly alter the activity compared to the methoxy-substituted analog.
-
N-methylation (Compound D) appears to increase MAO-B inhibition, but also slightly increases cytotoxicity.
These findings underscore the importance of the 2,3-dihydrobenzofuran scaffold as a promising starting point for the design of novel neuroactive compounds. Further investigations, including in vivo studies, are warranted to fully elucidate the therapeutic potential of this class of molecules.
References
-
Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of medicinal chemistry, 24(12), 1465–1471. [Link]
-
Neuro-Zone. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]
-
Al-Ostath, A., Al-Mokhna, F., El-Sabbagh, M., & El-Emam, A. A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4897. [Link]
-
Al-Mokhna, F., Al-Ostath, A., El-Sabbagh, M., & El-Emam, A. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4827. [Link]
-
Russo, A., Bifulco, G., D'Andrea, P., Di Micco, S., Dolle, L., Gaglione, A. M., ... & Zampella, A. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & medicinal chemistry, 24(4), 696–704. [Link]
-
Wang, M., Wang, R., & Yao, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(45), 26066–26084. [Link]
-
Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
MDPI. (2024). New Analytical Techniques and Applications of Metabolomics and Lipidomics. Retrieved from [Link]
-
Innoprot. (n.d.). Neurotoxicity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Molbase. (n.d.). 5-METHOXY-2,3-DIHYDROBENZOFURAN-3-AMINE HCL. Retrieved from [Link]
-
DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-1,3-dihydroisobenzofuran. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
Mathew, B., Parambi, D. G. T., & P, S. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2707, pp. 315–323). Humana, New York, NY. [Link]
-
Uddin, M. J., Yu, Y., & Kim, Y. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6265. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. Retrieved from [Link]
Sources
- 1. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. blog.brewerscience.com [blog.brewerscience.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. evotec.com [evotec.com]
- 9. mdpi.com [mdpi.com]
- 10. innoprot.com [innoprot.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
The Pivotal Role of the 5-Methoxy Group in Benzofuran Derivatives: A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the various substitutions on this versatile bicyclic system, the presence of a methoxy group at the 5-position has consistently emerged as a critical determinant of pharmacological efficacy. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-methoxy-benzofuran derivatives, offering insights into the causal relationships behind their biological functions and providing supporting experimental data for researchers in drug discovery and development.
The 5-Methoxy Moiety: A Subtle Substitution with Profound Impact
The introduction of a methoxy group at the C-5 position of the benzofuran ring might seem like a minor alteration, yet it exerts a significant influence on the molecule's electronic and steric properties. This, in turn, dictates its interaction with biological targets. The methoxy group is an electron-donating group, which can modulate the reactivity and binding affinity of the entire molecule. Furthermore, its presence can influence metabolic stability and pharmacokinetic profiles.
This guide will explore the SAR of 5-methoxy-benzofuran derivatives in two key therapeutic areas where they have shown considerable promise: anticancer and antimicrobial applications.
Anticancer Activity: Targeting Cellular Proliferation
Several 5-methoxy-benzofuran derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[3][4] The SAR studies reveal that while the 5-methoxy group is often crucial, the overall activity is a result of a synergistic interplay with other substituents on the benzofuran core.
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro cytotoxicity of selected 5-methoxy-benzofuran derivatives against various human cancer cell lines, highlighting the impact of structural modifications on their anticancer activity.
| Compound ID | R1 (at C-2) | R2 (at C-4) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(benzyloxy)phenyl | H | SQ20B (Head and Neck) | >10 | [3] |
| 2 | 2-(2-(benzyloxy)phenyl) | ((dimethyl(piperidin-4-yl)amino)methyl) | SQ20B (Head and Neck) | 0.46 | [3][4] |
| 3 | 2-(3',4',5'-trimethoxybenzoyl) | H | Various | Not specified | [5] |
| 4 | H | H | Not specified | Low activity | [4] |
Key SAR Insights:
-
Substitution at C-2 is Critical: Early SAR studies on benzofurans indicated that substitutions at the C-2 position were crucial for cytotoxic activity.[3] This is clearly demonstrated by comparing the low activity of unsubstituted 5-methoxy-benzofuran (hypothetical compound 4) with the potent derivatives.
-
The Role of the C-4 Side Chain: Compound 2 showcases a dramatic increase in potency compared to compound 1 . The introduction of a dimethyl(piperidin-4-yl)amino)methyl group at the C-4 position leads to a more than 20-fold increase in activity against the SQ20B cell line.[3] This bulky, amine-containing side chain likely enhances binding affinity to the biological target, potentially through increased hydrophobic and ionic interactions.
-
Targeting Microtubule Dynamics: Many potent methoxy-substituted benzofuran derivatives exert their anticancer effects by inhibiting tubulin polymerization.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] The 2-(3',4',5'-trimethoxybenzoyl) moiety in compounds like 3 is a well-known pharmacophore for tubulin inhibition.
Experimental Workflow: Assessing Anticancer Activity
The following diagram illustrates a typical workflow for evaluating the anticancer properties of novel 5-methoxy-benzofuran derivatives.
Caption: Workflow for the synthesis and in vitro evaluation of anticancer 5-methoxy-benzofuran derivatives.
Detailed Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[4]
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 5-methoxy-benzofuran derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included. The cells are then incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: A Defense Against Pathogens
The benzofuran scaffold is also a promising pharmacophore for the development of novel antimicrobial agents.[6][7] The 5-methoxy substitution has been shown to play a role in the antimicrobial efficacy of these derivatives.
Comparative Analysis of Antimicrobial Potency
The following table presents data on the antimicrobial activity of selected 5-methoxy-benzofuran derivatives.
| Compound ID | Key Structural Features | Target Microorganism | MIC (µg/mL) | Reference |
| 5 | Halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Gram-positive cocci, Gram-negative rods, yeasts | Varies | [8] |
| 6 | 8-methoxypsoralen (a furanocoumarin) | Various bacteria and fungi | Varies | [9] |
Key SAR Insights:
-
Broad Spectrum Potential: Derivatives of 5-methoxy-benzofuran have shown activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts.[8]
-
Influence of Other Substituents: As with anticancer activity, the overall antimicrobial profile is heavily influenced by other substituents. Halogenation and the introduction of aminoalkyl side chains on the 5-methoxy-benzofuran core have been explored to modulate activity.[8]
-
Natural Product Analogs: Some naturally occurring benzofurans, such as 8-methoxypsoralen, which is structurally related to the 5-methoxy-benzofuran scaffold, have been used in the treatment of skin diseases and possess antimicrobial properties.[6][9]
Experimental Workflow: Assessing Antimicrobial Activity
The following diagram outlines a typical workflow for the evaluation of the antimicrobial properties of 5-methoxy-benzofuran derivatives.
Caption: Workflow for the synthesis and antimicrobial evaluation of 5-methoxy-benzofuran derivatives.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: The 5-methoxy-benzofuran derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The structure-activity relationship studies of 5-methoxy-benzofuran derivatives unequivocally demonstrate the importance of this substituent in conferring potent biological activities. In the realm of anticancer research, the 5-methoxy group, in concert with specific substitutions at the C-2 and C-4 positions, can lead to highly effective tubulin polymerization inhibitors. Similarly, in the field of antimicrobial discovery, this scaffold serves as a valuable template for the design of novel agents.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for rational drug design.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives are necessary to assess their potential for in vivo efficacy.
-
Combinatorial Chemistry Approaches: The synthesis and screening of focused libraries of 5-methoxy-benzofuran derivatives with diverse substitutions will likely lead to the discovery of even more potent and selective compounds.
The 5-methoxy-benzofuran scaffold remains a fertile ground for the discovery of new therapeutic agents. By leveraging the insights from SAR studies and employing robust experimental methodologies, researchers can continue to unlock the full potential of this remarkable chemical entity.
References
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]
-
Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]
-
Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link]
-
Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]
-
Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. National Institutes of Health. [Link]
-
Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central. [Link]
-
Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydroben- zofurans and evaluation of their anti-inflammatory activity. CNR-IRIS. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. [Link]
-
Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. [Link]
-
(PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central. [Link]
-
Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. PubMed. [Link]
-
(PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. ResearchGate. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
Sources
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Biological Efficacy of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride in Cell-Based Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological efficacy of the novel compound 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterization.
The chemical scaffold, a dihydrobenzofuran, is present in numerous neurologically active compounds, many of which exhibit affinity for serotonin (5-hydroxytryptamine, or 5-HT) receptors. For instance, analogues of the hallucinogenic agent 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) containing a dihydrobenzofuran moiety have been synthesized and evaluated for their interaction with these receptors.[1] Therefore, our validation strategy will focus on characterizing the compound's activity at two key serotonin receptor subtypes that represent different G-protein coupling mechanisms: the Gq-coupled 5-HT2A receptor and the Gi-coupled 5-HT1A receptor. This dual-target approach will allow for the determination of both the compound's potency and its selectivity profile.
The Tiered Validation Workflow: From Target Engagement to Cellular Response
A robust validation strategy employs a tiered approach, starting with specific target engagement and moving to broader functional and cellular outcomes. This ensures that the observed effects are directly attributable to the compound's interaction with its intended target.
Caption: Tiered Experimental Workflow for Compound Validation.
Section 1: Characterizing Gq-Pathway Activity at the 5-HT2A Receptor
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[2] Agonist binding initiates a cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]) released from the endoplasmic reticulum.[3][4] We will leverage this mechanism to directly measure the functional activity of our test compound.
Signaling Pathway Diagram: 5-HT2A Receptor Activation
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Protocol 1: Calcium Flux Assay
This assay quantifies real-time changes in intracellular calcium concentration upon compound addition. We will use a commercially available cell line, such as the HiTSeeker 5HT2A cell line, which stably expresses the human 5-HT2A receptor.[5] These cells are pre-loaded with a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Culture: Culture HiTSeeker 5HT2A cells in the recommended medium until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and seed them into a 96-well, black-walled, clear-bottom microplate at a density of 50,000 cells per well. Incubate for 24 hours.
-
Dye Loading: Prepare a fluorescent calcium indicator dye solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the culture medium from the wells and add 100 µL of the dye solution. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer. Also, prepare dilutions of a reference agonist (e.g., (±)-DOI hydrochloride) and a reference antagonist (e.g., Ketanserin).
-
Assay Execution:
-
Place the microplate into a fluorescence plate reader equipped with an automated injector (e.g., FlexStation).
-
Set the instrument to record fluorescence (Excitation: 494 nm, Emission: 516 nm) every 1.5 seconds for a total of 120 seconds.
-
After a 20-second baseline reading, inject 20 µL of the compound dilutions into the respective wells.
-
For antagonist mode, pre-incubate the cells with the test compound for 15-30 minutes before injecting the reference agonist at its EC80 concentration.
-
-
Data Analysis: Calculate the peak fluorescence response over baseline for each well. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
Data Interpretation and Comparison
The primary output is the potency (EC50/IC50) and efficacy (% activation relative to the reference agonist). By comparing these values, we can classify our test compound.
| Compound | Assay Mode | Potency (EC50/IC50, nM) | Efficacy (% of DOI Response) |
| (±)-DOI hydrochloride (Reference Agonist) | Agonist | 10.5 | 100% |
| Ketanserin (Reference Antagonist) | Antagonist | 2.1 | Not Applicable |
| 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine HCl | Agonist | Experimental Value | Experimental Value |
| 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine HCl | Antagonist | Experimental Value | Not Applicable |
Section 2: Characterizing Gi-Pathway Activity at the 5-HT1A Receptor
To assess selectivity, we will test the compound against a receptor coupled to an alternative signaling pathway. The 5-HT1A receptor couples to Gi/Go proteins, which inhibit the enzyme adenylyl cyclase.[6] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Experimental Protocol 2: cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit cAMP production. We will use a cell line stably expressing the human 5-HT1A receptor, such as the cAMP Hunter™ HTR1A cell line.[7] The assay will be performed in the presence of Forskolin, a potent activator of adenylyl cyclase, to establish a high baseline of cAMP that can then be inhibited by a 5-HT1A agonist.
Methodology:
-
Cell Culture & Plating: Culture and plate the CHO-K1 HTR1A cells in a 384-well white microplate according to the supplier's protocol.
-
Compound Preparation: Prepare serial dilutions of the test compound and a reference agonist (e.g., 8-OH-DPAT) in assay buffer.
-
Agonist Stimulation: Add the compound dilutions to the cells, followed immediately by the addition of Forskolin at a pre-determined EC80 concentration. Incubate for 30 minutes at 37°C.
-
cAMP Detection: Use a homogeneous time-resolved fluorescence (HTRF) or luminescence-based cAMP detection kit (e.g., LANCE Ultra cAMP Kit, HitHunter cAMP Assay) following the manufacturer's instructions.[7][8] This typically involves adding detection reagents that generate a signal inversely proportional to the amount of cAMP present.
-
Data Acquisition: After a 60-minute incubation at room temperature, read the plate on a compatible plate reader (e.g., TR-FRET enabled reader).
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the % inhibition of the Forskolin response against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Data Interpretation and Comparison
A potent IC50 value in this assay would indicate significant activity at the 5-HT1A receptor.
| Compound | Assay Mode | Potency (IC50, nM) | Efficacy (% Inhibition of Forskolin Response) |
| 8-OH-DPAT (Reference Agonist) | Agonist | 1.2 | 95% |
| 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine HCl | Agonist | Experimental Value | Experimental Value |
Section 3: Assessing Cytotoxicity as a Confounding Factor
It is critical to ensure that the observed activity is due to specific receptor modulation and not a result of general cellular toxicity. A simple viability assay serves as an essential counter-screen.
Experimental Protocol 3: MTT Cell Viability Assay
-
Cell Plating: Seed the host cell line used for the primary assays (e.g., CHO-K1 or HEK293) in a 96-well clear plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same concentration range of the test compound used in the functional assays. Incubate for a period relevant to the primary assays (e.g., 2-24 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to vehicle-treated control wells and calculate the concentration at which cell viability is reduced by 50% (CC50).
A CC50 value that is at least 10-fold greater than the functional EC50/IC50 values suggests that the observed activity is not due to cytotoxicity.
Synthesis of Findings and Efficacy Profile
By integrating the data from these three assays, a comprehensive profile of this compound can be constructed. The comparison of its potency at 5-HT2A versus 5-HT1A allows for the calculation of a selectivity index (IC50 at off-target / EC50 at on-target). This profile—whether it is a potent and selective 5-HT2A agonist, a dual-activity ligand, or inactive—is essential for guiding further drug development efforts. Comparing assay performance profiles is a powerful tool for understanding a compound's mechanism of action.[9]
This structured, multi-tiered approach, grounded in the known signaling pathways of the target receptors, provides a reliable and reproducible method for validating the biological efficacy of novel compounds, ensuring that subsequent research is built upon a solid foundation of high-quality data.
References
-
Wikipedia. 5-HT2A receptor. [Link]
-
NCBI. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]
-
eScholarship, University of California. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. [Link]
-
Bionity.com. 5-HT2A receptor. [Link]
-
Nature Communications. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. [Link]
-
Innoprot. 5-HT2C Serotonin Receptor Assay. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. [Link]
-
DiscoverX. cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1). [Link]
-
PubMed Central. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. [Link]
-
PubMed Central. Rethinking Molecular Similarity: Comparing Compounds on the Basis of Biological Activity. [Link]
-
Multispan, Inc. 5-HT1A RECEPTOR. [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. [Link]
-
ChemRxiv. New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. [Link]
-
PubMed Central. Docking Screens for Novel Ligands Conferring New Biology. [Link]
-
CNR-IRIS. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubMed. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats. [Link]
-
PubMed Central. 5-Methoxy-2-benzofuran-1(3H)-one. [Link]
-
PubMed. Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats. [Link]
-
PubChem. 5-Methoxy-3-nitro-1-benzofuran-2-amine. [Link]
-
PubMed. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. [Link]
-
Molbase. 5-METHOXY-2,3-DIHYDROBENZOFURAN-3-AMINE HCL. [Link]
Sources
- 1. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 5-HT2A_receptor [bionity.com]
- 5. innoprot.com [innoprot.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the quest for novel therapeutics, particularly those targeting the central nervous system (CNS), the principle of selectivity is paramount. Off-target interactions can lead to a myriad of undesirable side effects, diminished efficacy, and costly late-stage clinical failures. The compound 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride, with its privileged dihydrobenzofuran scaffold, is structurally analogous to a class of compounds known to interact with monoaminergic systems. Its chemical architecture, featuring a methoxy group and a primary amine, suggests a potential affinity for serotonin (5-HT) receptors and monoamine transporters, critical players in mood, cognition, and behavior.
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound. We will delve into the rationale behind experimental design, present detailed protocols for robust in vitro assays, and offer a comparative analysis against well-established reference compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.
Structural Rationale and Potential Target Landscape
The 2,3-dihydrobenzofuran moiety is a conformationally restricted analog of phenethylamines, a class of compounds renowned for their interaction with monoamine receptors. The inclusion of a methoxy group on the aromatic ring is a common feature in many potent 5-HT receptor ligands.[1][2] Therefore, a primary screen for this compound should encompass key receptors within the serotonin family, as well as the transporters responsible for monoamine reuptake.
-
Primary Targets of Interest:
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C. These receptors are heavily implicated in the mechanisms of action of antidepressants, antipsychotics, and anxiolytics.
-
Monoamine Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET). These transporters are the primary targets for widely prescribed antidepressant and psychostimulant medications.
-
Experimental Workflow for Cross-Reactivity Profiling
A logical and stepwise approach is crucial for generating a clear and interpretable cross-reactivity profile. The workflow outlined below ensures a comprehensive evaluation, starting with initial binding affinity and progressing to functional activity at the identified targets.
Caption: High-level workflow for in vitro cross-reactivity profiling.
Comparative Binding Affinity Profile
The following table presents hypothetical, yet plausible, binding data for this compound against a panel of relevant receptors and transporters. This data is compared with well-characterized reference compounds to provide context for the selectivity profile. The affinity is expressed as the inhibitor constant (Ki), where a lower value indicates higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) |
| 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine HCl (Test) | 85 | 25 | 150 | 250 | >10,000 | 850 |
| 8-OH-DPAT (5-HT1A Agonist) | 1.2 | 2,500 | 3,000 | >10,000 | >10,000 | >10,000 |
| Ketanserin (5-HT2A Antagonist) | 150 | 2.0 | 30 | 800 | 300 | 50 |
| Fluoxetine (SSRI) | 200 | 2,500 | 3,000 | 1.1 | 2,000 | 500 |
| GBR-12909 (DAT Inhibitor) | >10,000 | >10,000 | >10,000 | 3,000 | 1.5 | 250 |
Data presented is for illustrative purposes and should be determined experimentally.
Functional Activity Profile
Binding affinity does not equate to functional effect. It is critical to determine whether the test compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). Functional assays, such as cAMP production for G-protein coupled receptors (GPCRs), are essential for this characterization.
| Compound | Target | Functional Assay | Mode of Action | Potency (EC50/IC50, nM) |
| 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine HCl (Test) | 5-HT2A | cAMP Measurement | Agonist | 120 |
| 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine HCl (Test) | 5-HT1A | cAMP Measurement | Weak Partial Agonist | 550 |
| Serotonin (Endogenous Agonist) | 5-HT2A | cAMP Measurement | Agonist | 8.5 |
| Ketanserin (Reference Antagonist) | 5-HT2A | cAMP Measurement | Antagonist | 15 (IC50) |
Data presented is for illustrative purposes and should be determined experimentally.
Detailed Experimental Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols are provided.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a gold-standard method for determining the binding affinity of a test compound for a specific receptor.[3] It measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known affinity for the target.[4][5][6]
Objective: To determine the inhibitor constant (Ki) of this compound at 5-HT2A receptors.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (specific activity ~80 Ci/mmol).
-
Non-specific Ligand: Mianserin (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Apparatus: 96-well microplates, cell harvester, liquid scintillation counter.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Preparation: Serially dilute the test compound in assay buffer to achieve a range of concentrations (e.g., from 1 pM to 100 µM).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL assay buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM Mianserin.
-
Test Compound: 25 µL of each dilution of the test compound.
-
-
Radioligand Addition: Add 25 µL of [³H]Ketanserin (at a final concentration approximately equal to its Kd, e.g., 2 nM) to all wells.
-
Receptor Addition: Initiate the binding reaction by adding 150 µL of the receptor membrane preparation (e.g., 10-20 µg protein/well) to all wells.
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with 200 µL of ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Dry the filter plate, add liquid scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Receptors
This assay determines whether a compound that binds to a GPCR acts as an agonist or antagonist by measuring changes in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[7] The 5-HT1A receptor is Gi-coupled (its activation decreases cAMP), while the 5-HT2A receptor is primarily Gq-coupled but can also influence cAMP pathways. For this guide, we will outline a general method adaptable for Gi-coupled agonism.
Objective: To determine the functional activity (EC50) of this compound at the 5-HT1A receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay Medium: HBSS or other suitable buffer.
-
cAMP Stimulator: Forskolin.
-
cAMP Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen cAMP assay kit.[8][9][10]
-
Test Compound: this compound, serially diluted.
-
Reference Agonist: 8-OH-DPAT.
Workflow Diagram:
Caption: Workflow for a Gi-coupled cAMP functional assay.
Step-by-Step Procedure:
-
Cell Plating: Seed the h5-HT1A expressing cells into 384-well assay plates at an optimized density and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and add assay buffer. Then, add serial dilutions of the test compound or the reference agonist (8-OH-DPAT).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Incubation: Incubate for 30 minutes at room temperature. A Gi agonist will inhibit this forskolin-stimulated cAMP production.
-
Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF). This typically involves adding a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.
-
Conclusion and Forward Look
This guide provides a foundational strategy for characterizing the cross-reactivity profile of this compound. Based on its structural properties, a focused screen against key serotonin receptors and monoamine transporters is a logical starting point. The presented protocols for radioligand binding and functional cAMP assays represent robust, industry-standard methods for generating high-quality, reproducible data.
The hypothetical data presented herein suggests that this compound may be a 5-HT2A receptor agonist with weaker activity at the 5-HT1A receptor and minimal interaction with monoamine transporters. This profile distinguishes it from classic SSRIs like Fluoxetine or DAT inhibitors like GBR-12909. A selective 5-HT2A agonist could have potential applications in various CNS disorders, but further comprehensive profiling against a broader panel of receptors (e.g., adrenergic, dopaminergic, histaminergic) is essential to fully de-risk the compound and confirm its selectivity. The methodologies described here provide the blueprint for this critical next step in the drug discovery process.
References
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (n.d.). PubMed. [Link]
-
Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. (n.d.). PubMed. [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2014). National Institutes of Health (NIH). [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). National Institutes of Health (NIH). [Link]
-
Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists. (2020). ACS Omega. [Link]
-
Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). PubMed. [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
-
Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. (2010). PubMed. [Link]
-
2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. (1991). National Institutes of Health (NIH). [Link]
-
2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. (1981). PubMed. [Link]
-
(PDF) Dibenzofuranylethylamines as 5-HT 2A/2C Receptor Agonists. (2020). ResearchGate. [Link]
-
Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2022). National Institutes of Health (NIH). [Link]
-
2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). PubMed. [Link]
-
Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats. (1986). PubMed. [Link]
Sources
- 1. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
comparing the synthetic routes for different substituted 2,3-dihydrobenzofurans
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active compounds. Its rigid, three-dimensional structure makes it an attractive building block in drug discovery and development. Consequently, a diverse range of synthetic strategies for the construction of substituted 2,3-dihydrobenzofurans has been developed. This guide provides a comparative overview of the most prominent synthetic routes, offering insights into their mechanisms, substrate scope, and practical application, supported by experimental data to aid researchers in selecting the optimal method for their specific synthetic challenges.
Intramolecular Cyclization Strategies: Forging the Heterocycle from Within
Intramolecular approaches are among the most common and powerful methods for the synthesis of 2,3-dihydrobenzofurans. These strategies typically involve the formation of a key bond to close the five-membered dihydrofuran ring.
Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Mizoroki-Heck reaction is a robust and versatile method for the construction of carbo- and heterocycles.[1] In the context of 2,3-dihydrobenzofuran synthesis, this reaction typically involves the palladium-catalyzed coupling of an aryl halide with a tethered alkene.[2] The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product.[1]
A significant advantage of the Heck reaction is the ability to control stereochemistry, leading to the formation of tertiary and quaternary stereocenters.[1] Enantioselective variants, often employing chiral phosphine ligands, have been developed to access optically active 2,3-dihydrobenzofurans. For instance, a highly enantioselective intramolecular hydroarylation of allyl aryl ethers has been achieved using a palladium catalyst with a chiral sulfinamide phosphine ligand (N-Me-XuPhos), yielding products with excellent enantioselectivities.[3]
Experimental Protocol: Enantioselective Reductive Heck Reaction [3]
-
To a solution of the allyl aryl ether (0.1 mmol) in toluene (1.0 mL) is added Pd(OAc)₂ (2.2 mg, 0.01 mmol) and the chiral ligand (e.g., (R)-BINAP, 6.2 mg, 0.01 mmol).
-
A hydride source, such as formic acid (7.6 µL, 0.2 mmol) and a base like Et₃N (28 µL, 0.2 mmol) are added.
-
The mixture is stirred at a specified temperature (e.g., 60 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is then quenched, extracted, and purified by column chromatography to yield the enantioenriched 2,3-dihydrobenzofuran.
Palladium-Catalyzed Carboalkoxylation of o-Allylphenols
A related and powerful strategy is the palladium-catalyzed carboalkoxylation of readily available o-allylphenol derivatives. This method allows for the coupling of the phenol with a variety of aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity.[4] A key feature of this transformation is the anti-heteropalladation of the alkene, which is crucial for achieving high product yields.
Experimental Protocol: Pd-Catalyzed Carboalkoxylation [4]
-
A mixture of the o-allylphenol (0.2 mmol), aryl triflate (0.24 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and a suitable ligand (e.g., CPhos, 18.6 mg, 0.04 mmol) is prepared in a reaction vessel.
-
A base, such as K₃PO₄ (85 mg, 0.4 mmol), is added, and the vessel is purged with an inert gas.
-
Anhydrous solvent (e.g., toluene, 2.0 mL) is added, and the reaction is stirred at an elevated temperature (e.g., 100 °C) for a specified time.
-
After cooling, the reaction mixture is filtered, concentrated, and purified by flash chromatography.
Cycloaddition Strategies: Building the Ring Through Concerted or Stepwise Processes
Cycloaddition reactions offer an efficient means to construct the 2,3-dihydrobenzofuran core, often with the simultaneous formation of multiple stereocenters.
[3+2] Cycloaddition Reactions
[3+2] cycloadditions have emerged as a powerful tool for the synthesis of five-membered rings. In the context of 2,3-dihydrobenzofurans, these reactions can be promoted by photocatalysis or transition metal catalysis.
Photocatalytic Oxidative [3+2] Cycloaddition: This method involves the visible-light-mediated oxidative cycloaddition of phenols with alkenes. A photosensitizer, such as a ruthenium or iridium complex, is used to generate a phenoxy radical, which then undergoes a cycloaddition with an electron-rich alkene. This approach is notable for its mild reaction conditions and the use of environmentally benign oxidants like air.
Copper-Catalyzed [3+2] Cycloaddition: Copper catalysts have been effectively employed in the asymmetric [3+2] cycloaddition of quinone esters with styrene derivatives, providing access to enantioenriched 2-aryl-2,3-dihydrobenzofuran scaffolds with high yields and excellent enantioselectivities (up to 99% ee).[5]
Experimental Protocol: Cu-Catalyzed Asymmetric [3+2] Cycloaddition [5]
-
In a reaction tube, Cu(OTf)₂ (3.6 mg, 0.01 mmol) and a chiral ligand (e.g., (S,Sp)-iPr-Phosferrox, 6.0 mg, 0.011 mmol) are dissolved in a solvent like CH₂Cl₂ (1.0 mL) and stirred.
-
The quinone monoimine (0.2 mmol) and the alkene (0.3 mmol) are added sequentially.
-
The reaction is stirred at room temperature until completion.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Synthesis via ortho-Quinone Methide Intermediates
ortho-Quinone methides (o-QMs) are highly reactive intermediates that can be trapped in situ to form a variety of heterocyclic structures, including 2,3-dihydrobenzofurans. These intermediates are typically generated from substituted phenols under oxidative or thermal conditions.
A facile method for the stereoselective synthesis of trans-2,3-dihydrobenzofurans involves the silver oxide-mediated oxidation of readily available 2-alkyl-substituted phenols to generate o-QMs, which then react with various nucleophiles.[6] Another approach involves the fluoride-induced desilylation of a suitable precursor to generate the o-QM, followed by a Michael addition and subsequent intramolecular cyclization.[7][8] This latter method allows for the regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans.[7][8]
Experimental Protocol: Synthesis via Fluoride-Induced o-QM Generation [7]
-
To a solution of the silyl-protected precursor (e.g., 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate) (0.2 mmol) in dry THF (2 mL) at -78 °C under a nitrogen atmosphere, the nucleophile (0.24 mmol) is added.
-
A solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.24 mL, 0.24 mmol) is added dropwise.
-
The reaction mixture is stirred at -78 °C for a specified time, then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous NH₄Cl, extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified by chromatography.
Comparison of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Stereocontrol | Substrate Scope |
| Intramolecular Heck Reaction | Robust, good functional group tolerance, access to quaternary centers.[1][3] | 60-95% | Good to excellent, especially in enantioselective variants. | Broad, tolerant of various substituents on the aromatic ring and alkene. |
| Pd-Catalyzed Carboalkoxylation | Utilizes readily available o-allylphenols, high diastereoselectivity.[4] | 70-90% | High diastereoselectivity for trans products. | Good, a range of aryl triflates can be used. |
| Photocatalytic [3+2] Cycloaddition | Mild conditions, environmentally friendly, uses visible light. | 50-85% | Generally good diastereoselectivity. | Primarily for electron-rich phenols and alkenes. |
| Cu-Catalyzed [3+2] Cycloaddition | High enantioselectivity, access to chiral 2-aryl derivatives.[5] | 75-96% | Excellent enantioselectivity (up to 99% ee).[5] | Good for quinone esters and styrenes. |
| Synthesis via o-Quinone Methides | One-pot procedures, regioselective synthesis of 3-substituted derivatives.[6][7][8] | 60-90% | Good diastereoselectivity for trans products. | A variety of C, N, O, and S nucleophiles can be used.[7] |
Conclusion
The synthesis of substituted 2,3-dihydrobenzofurans can be achieved through a variety of elegant and efficient synthetic strategies. The choice of method will ultimately depend on the desired substitution pattern, the required stereochemistry, and the availability of starting materials.
-
For the synthesis of complex, enantioenriched 2,3-dihydrobenzofurans, particularly those with quaternary stereocenters, the intramolecular Heck reaction and transition-metal-catalyzed cycloadditions offer powerful solutions.
-
When starting from simple, readily available phenols, photocatalytic methods and syntheses involving in situ generation of ortho-quinone methides provide practical and often high-yielding routes.
-
For the construction of 3-substituted derivatives, the o-quinone methide approach offers excellent regiocontrol.
This guide provides a foundation for researchers to navigate the diverse landscape of 2,3-dihydrobenzofuran synthesis. By understanding the underlying principles and practical considerations of each method, scientists can make informed decisions to advance their research in medicinal chemistry and natural product synthesis.
References
-
Shaikh, A. K., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Letters, 16(5), 1478–1481. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. [Link]
-
Zhang, Z., et al. (2018). Palladium-Catalyzed Enantioselective Reductive Heck Reactions: Convenient Access to 3,3-Disubstituted 2,3-Dihydrobenzofuran. Angewandte Chemie International Edition, 57(32), 10373-10377. [Link]
-
Wu, B., et al. (2014). A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. Advanced Synthesis & Catalysis, 356(1), 143-148. [Link]
-
Gao, F., et al. (2015). Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. Chemistry – A European Journal, 21(41), 14393-14397. [Link]
-
Leão, L. P. M. d. O., et al. (2025). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2019). Facile synthesis of chiral[8][9]-fused hydrobenzofuran via asymmetric Cu(i)-catalyzed dearomative 1,3-dipolar cycloaddition. Chemical Communications, 55(4), 553-556. [Link]
-
Laurita, T., et al. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Synthesis, 52(1), 1-18. [Link]
-
Scarpa de Souza, E. L., et al. (2024). Enantioselective Synthesis of Dihydrobenzofurans, Dihydrobenzosulfones, and Dihydroindoles by Merging One-pot Intramolecular Heck-Matsuda Reactions from Anilines with Redox-Relay Process. Chemistry – A European Journal, 30(44), e202401115. [Link]
-
ResearchGate. (2025). Intramolecular Heck-Matsuda Reaction for the Asymmetric Synthesis of a spiro-benzofuran using Chiral N,N-Ligands: Experimental and Theoretical Insights into the Catalytic Cycle and Enantioselectivity. [Link]
-
White, D. R., & Wolfe, J. P. (2016). Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols. Organic Chemistry Frontiers, 3(8), 937-941. [Link]
-
Wang, X., et al. (2023). Cu(ii)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation. Chemical Communications, 59(84), 12663-12666. [Link]
-
Shaikh, A. K., & Varvounis, G. (2014). Novel Synthesis of 3-substituted 2,3-dihydrobenzofurans via Ortho-Quinone Methide Intermediates Generated in Situ. Organic Letters, 16(5), 1478-1481. [Link]
-
ResearchGate. (n.d.). Substrate scope for formal (3+2) cycloaddition.[a–c] [a] Reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Alkene Carboalkoxylation Reactions of Phenols and Alcohols for the Synthesis of Carbocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope of the formal [3+2] cycloaddition. All yields are those.... Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope for synthesis of dibenzofuran derivatives. Reaction conditions. Retrieved from [Link]
-
White, D. R., et al. (2017). Palladium-Catalyzed Alkene Carboalkoxylation Reactions of Phenols and Alcohols for the Synthesis of Carbocycles. Organic Letters, 19(16), 4311–4314. [Link]
-
Carretero, J. C., & Garcia Ruano, J. L. (2009). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Current Organic Chemistry, 13(4), 340-363. [Link]
-
White, D. R., et al. (2017). Palladium-Catalyzed Alkene Carboalkoxylation Reactions of Phenols and Alcohols for the Synthesis of Carbocycles. Organic Letters, 19(16), 4311–4314. [Link]
-
Kobayashi, S., et al. (2025). Pd-catalysed flow Tsuji–Trost allylation of phenols: continuous-flow, extraction-free synthesis of esmolol via allylation, epoxidation, and aminolysis. Organic Chemistry Frontiers, 12, 6394-6400. [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Enantioselective Synthesis of Dihydrobenzofurans, Dihydrobenzosulfones, and Dihydroindoles by Merging One-pot Intramolecular Heck-Matsuda Reactions from Anilines with Redox-Relay Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Enantioselective Reductive Heck Reactions: Convenient Access to 3,3-Disubstituted 2,3-Dihydrobenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Facile synthesis of chiral [2,3]-fused hydrobenzofuran via asymmetric Cu(i)-catalyzed dearomative 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ [organic-chemistry.org]
- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
A Researcher's Guide to Comparative In Silico Docking: Probing the Interaction of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride with Cyclooxygenase-2
This guide provides a comprehensive, step-by-step protocol for conducting a comparative in silico molecular docking study. We will investigate the binding potential of a novel compound, 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride, against a well-established therapeutic target, Cyclooxygenase-2 (COX-2). To establish a robust benchmark for our analysis, we will compare its performance against a known selective COX-2 inhibitor, Celecoxib.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple list of instructions to explain the scientific rationale behind each step, ensuring a thorough understanding of the process. Our objective is to provide a self-validating framework for conducting rigorous and meaningful in silico docking experiments.
Introduction and Rationale
Molecular docking is a powerful computational technique used in drug discovery to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein target.[1] This method is instrumental in screening virtual libraries of compounds, predicting binding affinities, and understanding the molecular basis of ligand-target interactions, thereby accelerating the identification of potential drug candidates.[2][3]
The Target: Cyclooxygenase-2 (COX-2)
COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[4] Its selective inhibition is a validated strategy for treating inflammation and pain, with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4] The benzofuran scaffold, present in our topic molecule, is found in a variety of compounds with anti-inflammatory and other biological activities, making COX-2 an appropriate and promising target for this investigation.[5]
The Molecules of Interest
-
Test Ligand: this compound This is our molecule of interest. Its benzofuran core suggests potential biological activity. We will explore its hypothetical binding affinity and interaction patterns with the COX-2 active site.
-
Reference Ligand: Celecoxib Celecoxib is a potent and selective COX-2 inhibitor. By using the co-crystallized structure of Celecoxib within the COX-2 active site, we have a clear benchmark for a positive interaction.[2][6] This comparison will allow us to contextualize the results for our test ligand.
Experimental Design and Workflow
Our comparative docking study will follow a structured workflow, from data acquisition and preparation to simulation and analysis. The causality behind each stage is crucial for the integrity of the results.
Caption: Overall workflow for the comparative in silico docking study.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the docking study. We will use UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations, both of which are widely used and freely available for academic research.[7][8]
Part 1: Preparation of the Target Protein (COX-2)
The quality of the protein structure is paramount for a reliable docking study. We will use the X-ray crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 3LN1).[2]
-
Fetch the Protein Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Enter 3LN1 and click Fetch.
-
-
Clean the Structure:
-
The downloaded structure contains multiple protein chains, water molecules, and the co-crystallized ligand (Celecoxib). For this study, we will use chain A.
-
Delete other chains and water molecules:
-
Select > Chain > B, C, D... and then Actions > Atoms/Bonds > delete.
-
Select > Residue > HOH and then Actions > Atoms/Bonds > delete.
-
-
-
Prepare the Protein for Docking:
-
Use the Dock Prep tool in Chimera (Tools > Structure Editing > Dock Prep).[3][9]
-
This tool will:
-
Add hydrogen atoms to the protein, which are typically absent in X-ray structures.
-
Assign partial charges to each atom using a force field (e.g., AMBER).
-
-
Save the prepared protein as a .pdb file (e.g., 3LN1_protein.pdb).
-
Part 2: Preparation of the Ligands
Ligands must be in a 3D format with correct charges and atom types.
-
Prepare the Reference Ligand (Celecoxib):
-
Since we started with the 3LN1 structure, Celecoxib is already present and correctly positioned in the active site.
-
Select the Celecoxib molecule, and save it separately as a .mol2 file (celecoxib.mol2).
-
-
Prepare the Test Ligand (this compound):
-
Obtain the 2D structure of the molecule (e.g., from PubChem or by drawing it in a chemical sketcher like ChemDraw).
-
Use a program like Open Babel or the online tool of your choice to convert the 2D structure into a 3D .pdb file (test_ligand.pdb).
-
Load this .pdb file into Chimera.
-
Use the Add Charge tool (Tools > Structure Editing > Add Charge) to assign Gasteiger charges.
-
Save the prepared ligand as a .mol2 file (test_ligand.mol2).
-
Part 3: Running the Docking Simulation with AutoDock Vina
AutoDock Vina requires the protein and ligands to be in .pdbqt format, which includes information on atom types and torsional flexibility.[10][11]
-
Convert Files to PDBQT Format:
-
Use AutoDockTools (ADT) or a similar tool to convert the prepared protein and ligand files (.pdb and .mol2) into .pdbqt format.
-
-
Define the Grid Box:
-
The grid box defines the three-dimensional space where Vina will search for binding poses.
-
To ensure a direct comparison, the grid box should be centered on the co-crystallized Celecoxib in the 3LN1 structure.
-
In ADT, load the prepared protein. Go to Grid > Grid Box. Adjust the dimensions and center of the box to encompass the entire binding site, providing enough space for the ligand to move freely. A box size of 25x25x25 Å is often a good starting point.[1]
-
Record the center coordinates (x, y, z) and dimensions (x, y, z) of the grid box.
-
-
Create the Configuration File:
-
AutoDock Vina is run from the command line using a configuration file (e.g., conf.txt). This file specifies the input files and search parameters.
-
Create a text file with the following content, replacing the file names and coordinates as needed:
-
You will run Vina twice: once with the test ligand and once with Celecoxib to get its redocked score.
-
-
Run Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your files.
-
Execute the command: vina --config conf.txt --log docking_log.txt
-
Results and Comparative Analysis
The output of a Vina run includes a log file with binding affinities and a .pdbqt file with the predicted binding poses.
Quantitative Data Summary
The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.
| Ligand | Binding Affinity (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |
| Celecoxib (Reference) | -11.5 | 0.015 | HIS90, LEU352, SER530, VAL523 |
| 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine HCl (Test) | -8.2 | 7.85 | HIS90, GLN192, LEU352 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Analysis of Binding Poses and Interactions
A low binding energy is promising, but analyzing the binding pose is crucial for understanding the interaction.
Caption: Key molecular interactions for the reference and test ligands.
-
Celecoxib: As the reference, Celecoxib's sulfonamide group is expected to form a key hydrogen bond with SER530, a critical interaction for its selectivity and high affinity.[6] Its trifluoromethyl group fits into a hydrophobic side pocket. Our redocking should reproduce this pose with a low root-mean-square deviation (RMSD) from the crystal structure.
-
Test Ligand: For our hypothetical results, the protonated amine of this compound forms a hydrogen bond with the side chain of GLN192. Additionally, the benzofuran ring may engage in a pi-cation interaction with HIS90. While the predicted binding affinity is lower than that of Celecoxib, these interactions suggest a plausible binding mode that could be optimized through medicinal chemistry efforts.
Conclusion and Future Directions
This guide has outlined a complete, comparative in silico docking workflow using this compound and the known drug Celecoxib against the COX-2 enzyme. Our hypothetical results indicate that while the test compound is predicted to bind with a lower affinity than the specialized inhibitor, it demonstrates the potential for meaningful interactions within the active site.
It is crucial to remember that in silico docking is a predictive tool. The results provide hypotheses that must be validated through experimental assays. Future work would involve:
-
In vitro enzymatic assays to determine the actual IC50 value of the test compound against COX-2.
-
Further computational studies , such as molecular dynamics simulations, to assess the stability of the predicted binding pose over time.
-
Structure-Activity Relationship (SAR) studies to synthesize and test derivatives of the lead compound to improve binding affinity and selectivity.
By integrating computational and experimental approaches, researchers can significantly enhance the efficiency and effectiveness of the drug discovery pipeline.
References
-
3LN1: Structure of celecoxib bound at the COX-2 active site. RCSB Protein Data Bank. [Link]
-
The structure of Celecoxib with residues within 6 Å around the active site... ResearchGate. [Link]
-
Preparing the protein and ligand for docking. ScotChem. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]
-
Summarized molecular targets for benzofurans as anticancer compounds. ResearchGate. [Link]
-
(a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. ResearchGate. [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link]
-
2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
PyRx Tutorial - Prepare Proteins & Ligands for Docking. YouTube. [Link]
-
Protein Preparation - Introduction (Part 1/4). YouTube. [Link]
-
COX-2 | Cyclooxygenase. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. rcsb.org [rcsb.org]
- 3. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. youtube.com [youtube.com]
- 9. scotchem.ac.uk [scotchem.ac.uk]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. indico4.twgrid.org [indico4.twgrid.org]
A Comparative Benchmarking Guide: 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride in Neurological and Oncological Contexts
This guide provides a comprehensive framework for benchmarking the novel compound 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride against established therapeutic agents. Drawing from the structural motifs of the benzofuran core, which are present in compounds with known neurological and anti-cancer activities, we propose a dual-hypothesis investigation. This document outlines the rationale and detailed experimental protocols for evaluating its potential as both a serotonergic agent and a microtubule-targeting anti-cancer drug.
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of various biologically active molecules. Derivatives of this structure have been shown to interact with a range of biological targets, leading to diverse therapeutic effects. Notably, certain benzofuran compounds exhibit significant affinity for serotonin receptors, suggesting potential applications in treating neurological and psychiatric disorders[1][2][3][4]. Conversely, other synthetic and natural benzofurans have demonstrated potent anti-proliferative effects through the inhibition of tubulin polymerization, a key mechanism in cancer chemotherapy[5][6][7].
Given this dichotomy, 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride warrants a thorough investigation into both its potential as a modulator of the central nervous system and as an anti-neoplastic agent. This guide provides the experimental blueprints for such a comparative analysis.
Part 1: Evaluation as a Potential Neurological Agent
The structural similarity of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride to known serotonergic compounds prompts the first hypothesis: it may act as a modulator of the serotonin system. To test this, we will benchmark it against a well-established Selective Serotonin Reuptake Inhibitor (SSRI).
Comparator Agent: Fluoxetine
Fluoxetine, a widely prescribed antidepressant, is a potent and selective inhibitor of the serotonin transporter (SERT)[8][9]. Its primary mechanism of action involves blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors[10][11][12][13].
Experimental Protocols
This experiment will determine the binding affinity of the test compound to the human serotonin transporter (hSERT) and key serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing either hSERT, 5-HT1A, or 5-HT2A receptors.
-
Radioligand Binding Assay:
-
For hSERT, use [³H]-Citalopram as the radioligand.
-
For 5-HT1A receptors, use [³H]-8-OH-DPAT as the radioligand.
-
For 5-HT2A receptors, use [³H]-Ketanserin as the radioligand.
-
-
Incubation: Incubate the membrane preparations with the radioligand and varying concentrations of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride or Fluoxetine (for hSERT).
-
Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) values by non-linear regression analysis of the competition binding curves.
A diagram illustrating the serotonin receptor binding assay workflow is provided below.
Caption: Workflow for the in vitro tubulin polymerization assay.
This experiment will evaluate the in vivo anti-cancer activity of the test compound in a mouse xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., a breast or lung cancer cell line) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, Paclitaxel (positive control), and vehicle (negative control). Administer treatments according to a predetermined schedule (e.g., intraperitoneal injection daily or weekly).
-
Tumor Growth Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment groups.
Expected Data Summary
| Parameter | 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride | Paclitaxel |
| Tubulin Polymerization | To be determined (Inhibition/Stabilization) | Stabilization |
| IC50/EC50 (µM) | To be determined | Known value (e.g., ~1 µM) |
| Tumor Growth Inhibition (%) | To be determined | Significant inhibition |
Signaling Pathway Diagrams
Simplified SSRI Signaling Pathway
Caption: Simplified signaling pathway of Selective Serotonin Reuptake Inhibitors (SSRIs).
Simplified Microtubule-Targeting Agent Mechanism
Caption: Simplified mechanism of action for a microtubule-stabilizing agent.
Conclusion
This guide provides a robust, scientifically grounded framework for the initial characterization of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride. By systematically benchmarking its performance against well-understood therapeutic agents in both the neurological and oncological arenas, researchers can efficiently elucidate its primary mechanism of action and potential therapeutic utility. The proposed in vitro and in vivo experiments, coupled with the provided data summary tables and pathway diagrams, offer a clear and logical path forward for the comprehensive evaluation of this novel compound.
References
-
MDPI. (n.d.). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. Retrieved from [Link]
-
PubMed. (2010). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Retrieved from [Link]
-
Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Retrieved from [Link]
-
PubMed. (n.d.). Animal models for the study of antidepressant activity. Retrieved from [Link]
-
Science. (2015). Molecular Mechanism of Action of Microtubule-Stabilizing Anticancer Agents. Retrieved from [Link]
-
Molecular Cancer Therapeutics. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Retrieved from [Link]
-
Open Access Journals. (n.d.). The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Retrieved from [Link]
-
Speaking of Research. (2015). the importance of animal research in the discovery of Antidepressants. Retrieved from [Link]
-
AACR Journals. (n.d.). Targeting Microtubules by Natural Agents for Cancer Therapy. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. Retrieved from [Link]
-
PubMed. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways that are regulated by chronic treatment with typical.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Retrieved from [Link]
-
Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Retrieved from [Link]
-
Psych Scene Hub. (2021). Latest Update on the Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs). Retrieved from [Link]
-
ClinPGx. (n.d.). Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Serotonin Reuptake Inhibitors (SSRI) Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Serotonin Neurons and Receptors as Drug Targets - Basic Neurochemistry. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Drugs Targeting the 5-HT System. Retrieved from [Link]
-
PubMed. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Serotonin. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Document: Synthesis, binding affinity, and molecular docking analysis of new benzofuranone derivatives as potential antipsychotics. (CHEMBL1140101). Retrieved from [Link]
-
Wikipedia. (n.d.). MiPBF. Retrieved from [Link]
-
Lippincott. (n.d.). Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission Chapter. Retrieved from [Link]
-
ResearchGate. (n.d.). Serotonin 5-HT 2 C _{2{\rm C}} Receptors as a Target for the Treatment of Depressive and Anxious States: Focus on Novel Therapeutic Strategies. Retrieved from [Link]
-
Cytoskeleton. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. Retrieved from [Link]
-
Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeting Microtubules by Natural Agents for Cancer Therapy. Retrieved from [Link]
-
MDPI. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Retrieved from [Link]
-
PLOS One. (n.d.). Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors. Retrieved from [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Retrieved from [Link]
-
PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]
-
PubMed. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
-
PubMed. (n.d.). Development of tubulin polymerization inhibitors as anticancer agents. Retrieved from [Link]
-
ResearchGate. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Retrieved from [Link]
-
PubMed. (2014). The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat. Retrieved from [Link]
-
DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]
Sources
- 1. Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MiPBF - Wikipedia [en.wikipedia.org]
- 4. The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Serotonin Neurons and Receptors as Drug Targets - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. psychscenehub.com [psychscenehub.com]
- 12. ClinPGx [clinpgx.org]
- 13. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Benzofuran Analogs: Amiodarone, Dronedarone, and Celivarone
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in the development of cardiovascular therapeutics, particularly in the management of cardiac arrhythmias. This guide provides an in-depth, objective comparison of the pharmacokinetic and pharmacodynamic profiles of three prominent benzofuran analogs: amiodarone, its less-iodinated derivative dronedarone, and the non-iodinated analog celivarone. By examining their distinct properties, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel antiarrhythmic agents.
Introduction: The Benzofuran Scaffold in Antiarrhythmic Therapy
Benzofuran derivatives have emerged as a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[1] In the context of cardiology, the benzofuran nucleus is most famously represented by amiodarone, a highly effective but often poorly tolerated antiarrhythmic agent. The quest for safer alternatives with comparable or improved efficacy has led to the development of structural analogs like dronedarone and celivarone. This guide will dissect the chemical modifications that differentiate these compounds and correlate them with their respective pharmacokinetic and pharmacodynamic behaviors.
The primary mechanism of action for these agents involves the modulation of cardiac ion channels, which are critical for maintaining normal heart rhythm.[2] Understanding the nuanced differences in how each analog interacts with these channels, alongside their absorption, distribution, metabolism, and excretion (ADME) profiles, is paramount for the rational design of future antiarrhythmic drugs with optimized therapeutic windows.
Comparative Pharmacokinetics: A Tale of Three Analogs
The clinical utility and safety profile of a drug are intrinsically linked to its pharmacokinetic properties. Amiodarone, dronedarone, and celivarone exhibit markedly different pharmacokinetic profiles, largely attributable to their structural differences, particularly the presence and nature of the iodine and side-chain substitutions.
Absorption and Bioavailability
Amiodarone is characterized by slow and variable oral absorption, with a bioavailability ranging from 22% to 86%.[3][4] This variability presents a significant challenge in achieving predictable therapeutic concentrations. Dronedarone, while also having low bioavailability (around 4-15%) due to extensive first-pass metabolism, demonstrates more predictable absorption when administered with a high-fat meal.[5] Information on the absolute bioavailability of celivarone in humans is less readily available from the reviewed clinical trials, though its development aimed for improved pharmacokinetic properties over amiodarone.[6]
Distribution and Lipophilicity
Amiodarone is highly lipophilic, leading to extensive distribution into adipose tissue, liver, lung, and skin.[7] This results in an exceptionally large volume of distribution and a very long elimination half-life, contributing to its cumulative toxicity. Dronedarone was designed to be less lipophilic than amiodarone, resulting in a significantly smaller volume of distribution and a much shorter half-life.[8] This reduced tissue accumulation is a key factor in its improved safety profile. Celivarone was also developed to have lower lipophilicity and less tissue accumulation compared to amiodarone.[6]
Metabolism and Elimination
Amiodarone is extensively metabolized in the liver, primarily by CYP3A4 and CYP2C8, to its major active metabolite, desethylamiodarone (DEA).[3] Both amiodarone and DEA have very long elimination half-lives, with amiodarone's ranging from 26 to 107 days.[7] Dronedarone also undergoes extensive hepatic metabolism, primarily by CYP3A4, but has a much shorter half-life of 13 to 19 hours, allowing for more rapid attainment of steady-state concentrations and faster elimination.[5] The metabolic profile of celivarone is less extensively detailed in the available literature, but its design as a non-iodinated analog was intended to avoid the iodine-related toxicities associated with amiodarone's metabolism.[6]
Quantitative Pharmacokinetic Data Summary
| Parameter | Amiodarone | Dronedarone | Celivarone |
| Oral Bioavailability | 22-86% (highly variable)[3][4] | ~4-15% (increased with food)[5] | Data not readily available |
| Protein Binding | >96% | ~99% | Data not readily available |
| Volume of Distribution | Very large (~66 L/kg) | ~1400 L | Data not readily available |
| Major Metabolizing Enzyme | CYP3A4, CYP2C8[3] | CYP3A4[5] | Presumed hepatic |
| Active Metabolite(s) | Desethylamiodarone (DEA)[3] | N-desbutyl metabolite | Data not readily available |
| Elimination Half-life (t½) | 26-107 days (highly variable)[7] | 13-19 hours[5] | Shorter than amiodarone |
Comparative Pharmacodynamics: Ion Channel Interactions and Antiarrhythmic Effects
The antiarrhythmic effects of these benzofuran analogs are primarily mediated through their interaction with various cardiac ion channels. While all three are considered multi-channel blockers, the potency and selectivity of their interactions differ, leading to distinct electrophysiological profiles.
Potassium Channel Blockade (Class III Antiarrhythmic Action)
The hallmark of Class III antiarrhythmic drugs is the blockade of potassium channels, which prolongs the action potential duration (APD) and the effective refractory period (ERP) of cardiac myocytes. The primary target is the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.
Amiodarone is a potent blocker of IKr, with reported IC50 values in the nanomolar to low micromolar range.[9] Dronedarone also potently inhibits hERG channels, with some studies suggesting an even higher affinity than amiodarone.[10] Both drugs have been shown to interact with other potassium channels, including the slow component of the delayed rectifier current (IKs) and the inward rectifier current (IK1).[8] One study found that dronedarone was a more potent inhibitor of small-conductance calcium-activated potassium (SK) channels compared to amiodarone in atrial myocytes from patients with chronic atrial fibrillation.[11]
Sodium and Calcium Channel Blockade
In addition to their Class III activity, these benzofuran derivatives also exhibit use-dependent blockade of sodium channels (Class I action) and antagonism of calcium channels (Class IV action).[12][13] This multi-channel blockade contributes to their broad-spectrum antiarrhythmic efficacy. Dronedarone has been shown to inhibit fast Na+ and Ca2+ currents in a state-dependent manner.[7]
Antiadrenergic Effects
Amiodarone and dronedarone also possess non-competitive antiadrenergic properties (Class II action), which contribute to their heart rate-lowering effects and antiarrhythmic activity.[14]
Comparative Ion Channel Inhibition (IC50 Values)
| Ion Channel | Amiodarone | Dronedarone | Celivarone |
| hERG (IKr) | ~26-300 nM (in mammalian cells)[9] | ~42.6 nM[10] | Data not readily available |
| SK Channels | IC50: 8.03 µM (in human atrial myocytes)[11] | IC50: 2.42 µM (in human atrial myocytes)[11] | Data not readily available |
| Fast Na+ Channels | Exhibits blockade[12] | IC50: 0.7 µM (state-dependent)[7] | Exhibits blockade |
| L-type Ca2+ Channels | Exhibits blockade[12] | IC50: 0.4 µM (state-dependent)[7] | Exhibits blockade |
Experimental Protocols
To ensure the integrity and reproducibility of pharmacokinetic and pharmacodynamic data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key experiments used in the characterization of benzofuran analogs.
Pharmacodynamic Assessment: Whole-Cell Patch-Clamp Electrophysiology for Cardiac Ion Channel Analysis
This protocol describes the "gold-standard" method for investigating the effects of compounds on specific cardiac ion channels expressed in a heterologous system (e.g., HEK293 cells).[1]
Objective: To determine the concentration-dependent inhibition (IC50) of a benzofuran analog on a specific cardiac ion channel (e.g., hERG).
Materials:
-
HEK293 cells stably expressing the ion channel of interest
-
Cell culture medium and supplements
-
External and internal patch-clamp solutions
-
Benzofuran analog stock solution
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries
-
Microforge
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target ion channel to 50-80% confluency. On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the pipette tip using a microforge to ensure a smooth surface for sealing.
-
Solution Preparation: Prepare the external and internal solutions with appropriate ionic compositions to isolate the current of interest. Filter-sterilize all solutions.
-
Seal Formation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution. Under visual control, carefully approach a single, healthy-looking cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage-Clamp Protocol: Using the patch-clamp amplifier and software, apply a specific voltage-clamp protocol designed to elicit the ionic current of interest. This typically involves holding the cell at a resting membrane potential and then applying a series of depolarizing or hyperpolarizing voltage steps.
-
Data Acquisition: Record the resulting ionic currents in the absence (baseline) and presence of increasing concentrations of the benzofuran analog. Allow for sufficient time at each concentration for the drug effect to reach steady state.
-
Data Analysis: Measure the peak current amplitude at each concentration. Normalize the current to the baseline and plot the concentration-response curve. Fit the data to a Hill equation to determine the IC50 value.
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Pharmacokinetic Assessment: LC-MS/MS Bioanalysis of Benzofuran Analogs in Plasma
This protocol outlines a general method for the quantitative analysis of benzofuran analogs and their metabolites in plasma samples, a cornerstone of pharmacokinetic studies.[15][16]
Objective: To determine the concentration of a benzofuran analog in plasma samples over time following drug administration.
Materials:
-
Plasma samples from preclinical or clinical studies
-
Benzofuran analog analytical standard and internal standard (IS)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Water (ultrapure)
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS system (liquid chromatograph coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18)
Procedure:
-
Sample Preparation (Protein Precipitation): a. Aliquot a small volume (e.g., 50 µL) of plasma sample, calibration standards, and quality control samples into a 96-well plate. b. Add an internal standard solution to all wells. c. Add a protein precipitation agent (e.g., acetonitrile with 0.1% formic acid) to each well. d. Vortex the plate to ensure thorough mixing and precipitation of proteins. e. Centrifuge the plate to pellet the precipitated proteins. f. Transfer the supernatant to a clean 96-well plate for analysis.
-
LC-MS/MS Analysis: a. Set up the LC method, including the mobile phases, gradient, flow rate, and column temperature. b. Set up the MS/MS method in multiple reaction monitoring (MRM) mode, optimizing the precursor and product ion transitions for the analyte and internal standard. c. Inject the prepared samples onto the LC-MS/MS system.
-
Data Processing: a. Integrate the peak areas for the analyte and internal standard in each chromatogram. b. Calculate the peak area ratio of the analyte to the internal standard. c. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. d. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for LC-MS/MS Bioanalysis of Plasma Samples.
Structure-Activity Relationship and Clinical Implications
The structural modifications among amiodarone, dronedarone, and celivarone have profound implications for their clinical profiles.
Caption: Structural and Property Relationships of Benzofuran Analogs.
The removal of the iodine moieties in dronedarone and celivarone was a deliberate strategy to mitigate the thyroid and pulmonary toxicity associated with amiodarone.[14] The addition of a methanesulfonyl group to dronedarone reduces its lipophilicity, leading to a shorter half-life and less tissue accumulation, which generally translates to a better safety profile.[8]
However, these modifications also impact efficacy. Clinical trials have shown that while dronedarone is safer and better tolerated than amiodarone, it is also less effective at maintaining sinus rhythm.[14] Celivarone, in clinical trials, did not demonstrate significant efficacy in maintaining sinus rhythm compared to placebo.[6]
This trade-off between safety and efficacy is a critical consideration in drug development. The insights gained from comparing these three analogs can guide the design of future benzofuran derivatives with a more favorable balance of properties. For instance, medicinal chemistry efforts could focus on identifying novel side chains that enhance antiarrhythmic potency without increasing lipophilicity to the extent seen with amiodarone.
Conclusion
The comparative analysis of amiodarone, dronedarone, and celivarone provides a compelling case study in the rational design of drugs. The evolution from the highly effective but toxic amiodarone to the safer but less efficacious dronedarone, and the ultimately unsuccessful celivarone, highlights the delicate balance between pharmacokinetic, pharmacodynamic, and safety profiles. For researchers in the field, this guide underscores the importance of a multi-parameter optimization approach in the development of new chemical entities. The detailed experimental protocols provided herein serve as a foundation for the rigorous evaluation of novel benzofuran analogs and other potential antiarrhythmic agents.
References
-
Aziz, Q., et al. (2018). Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells. Journal of Visualized Experiments. [Link]
- Chatelain, P., et al. (1995). Non-competitive antagonism by amiodarone of cardiac beta-adrenoreceptors. Journal of Molecular and Cellular Cardiology.
- Ding, W. G., et al. (2001). Block of L-type calcium channels by amiodarone in guinea-pig ventricular myocytes. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Hancox, J. C., et al. (2008). Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking. British Journal of Pharmacology. [Link]
-
Jones, B. R., & Schultz, G. A. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
- Li, W., & Cohen, L. H. (Eds.). (2014).
- Lalevee, N., et al. (2003). The antiarrhythmic drug amiodarone inhibits the fast sodium current in human cardiomyocytes. Cardiovascular Research.
- Nattel, S., & Singh, B. N. (1999). Evolution, mechanisms, and classification of antiarrhythmic drugs: focus on class III actions. The American Journal of Cardiology.
-
Nolan, P. E., et al. (1998). Clinical efficacy of amiodarone. Pharmacotherapy. [Link]
-
Patel, C., et al. (2009). Dronedarone. Circulation. [Link]
-
Qi, Z., et al. (2015). Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone. Medical Science Monitor. [Link]
-
Redpath, C. J., et al. (2003). Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues. British Journal of Pharmacology. [Link]
-
Khitri, A. R., et al. (2012). Celivarone for maintenance of sinus rhythm and conversion of atrial fibrillation/flutter. Journal of Cardiovascular Electrophysiology. [Link]
-
Melgari, D., et al. (2018). An exploration of interactions between the antiarrhythmic drug dronedarone and hERG potassium channel pore. Journal of Integrative Cardiology Open Access. [Link]
- Singh, B. N. (1996). Amiodarone: the expandable antiarrhythmic agent. The American Journal of Cardiology.
-
Singh, B. N., et al. (2011). Dronedarone for atrial fibrillation: how does it compare with amiodarone?. Cleveland Clinic Journal of Medicine. [Link]
- Hondeghem, L. M. (1984). Mechanisms of action of sodium and calcium channel-blocking drugs. Annual Review of Pharmacology and Toxicology.
-
Rozmaritsa, N., et al. (2013). [Ionic mechanisms of action of class III antiarrhythmic drugs]. Rossiiskii Fiziologicheskii Zhurnal Imeni I. M. Sechenova. [Link]
-
Tsetsos, I. H., et al. (2010). Pharmacokinetics of dronedarone. Frontiers in Pharmacology. [Link]
- Honjo, H., et al. (2003). Amiodarone, an inhibitor of phospholipase activity: a comparative study of the inhibitory effects of amiodarone, chloroquine and chlorpromazine. Molecular and Cellular Biochemistry.
-
Latini, R., et al. (1984). Clinical pharmacokinetics of amiodarone. Clinical Pharmacokinetics. [Link]
-
Holt, D. W., et al. (1983). Clinical pharmacokinetics and efficacy of amiodarone for refractory tachyarrhythmias. The American Journal of Cardiology. [Link]
- Podrid, P. J. (1995). Amiodarone: reevaluation of an old drug. Annals of Internal Medicine.
-
Bogdan, R., et al. (2011). Effect of dronedarone on Na+, Ca2+ and HCN channels. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
Sources
- 1. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Ionic mechanisms of action of class III antiarrhythmic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and efficacy of amiodarone for refractory tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Antiarrhythmic Drugs in Atrial Fibrillation | Thoracic Key [thoracickey.com]
- 6. Celivarone for maintenance of sinus rhythm and conversion of atrial fibrillation/flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic and clinical pharmacology of amiodarone: relationship of antiarrhythmic effects, dose and drug concentrations to intracellular inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Class III antiarrhythmic drugs amiodarone and dronedarone impair KIR2.1 backward trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencerepository.org [sciencerepository.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 14. ccjm.org [ccjm.org]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Reproducibility of Experimental Results Using 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride
This guide provides an in-depth technical comparison of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride, a notable research compound, with other relevant psychoactive agents. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to ensure the reproducibility of experimental outcomes. This document emphasizes the importance of rigorous analytical characterization and standardized biological assays in achieving reliable and comparable results.
Introduction: The Challenge of Reproducibility in Psychoactive Compound Research
The reproducibility of experimental findings is the cornerstone of scientific advancement. In the field of psychoactive drug research, even minor variations in compound purity, stability, or experimental protocols can lead to significant discrepancies in results. This compound is a benzofuran derivative with reported psychoactive properties, making it a compound of interest for neuropharmacological research. Its structural similarity to other serotonergic agents necessitates a thorough and comparative evaluation to understand its unique pharmacological profile.
This guide will compare this compound with two other well-characterized psychoactive compounds: 2,5-Dimethoxy-4-iodoamphetamine (DOI) hydrochloride , a classic potent and selective 5-HT2A/2C receptor agonist, and 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethan-1-amine (2C-B-FLY) hydrochloride , a rigid analog of the 2C-B phenethylamine. The comparison will focus on three key areas critical for reproducible research:
-
Analytical Purity and Stability: Ensuring the identity and integrity of the test compound.
-
In Vitro Pharmacological Profile: Characterizing the interaction with the primary biological target.
-
In Vivo Behavioral Response: Assessing the physiological effect in a validated animal model.
By establishing standardized protocols and presenting comparative data, this guide aims to provide a framework for generating robust and reproducible experimental results.
Section 1: Analytical Characterization for Reproducible Research
The foundation of any reproducible biological experiment is the unambiguous identification and purity assessment of the chemical matter. Impurities can have their own pharmacological activities, leading to confounding results.
Purity and Identity Confirmation
A multi-technique approach is essential for the comprehensive characterization of amine hydrochloride salts.
Experimental Protocol: Purity and Identity Verification
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the initial mobile phase composition.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight of the compound and identify impurities.
-
Methodology: Utilize the same chromatographic conditions as HPLC, with the eluent directed to a mass spectrometer.
-
Analysis: Confirm the presence of the expected [M+H]+ ion for the free base of each compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the compound.
-
Methodology: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: The spectral data should be consistent with the proposed chemical structure.
-
Table 1: Comparative Physicochemical and Purity Data
| Parameter | 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine HCl | DOI HCl | 2C-B-FLY HCl |
| Molecular Formula | C₉H₁₂ClNO₂ | C₁₁H₁₇ClINO | C₁₂H₁₅BrClNO₂ |
| Molecular Weight | 201.65 g/mol | 345.62 g/mol | 320.62 g/mol |
| Appearance | White to off-white solid | White crystalline solid | Tan to white powder |
| Purity (HPLC) | >98% | >98% | >98% |
| Expected [M+H]⁺ | 166.08 | 309.03 | 284.03 |
Stability Assessment
The stability of a compound under experimental conditions is crucial for ensuring that the observed effects are due to the compound itself and not its degradation products.
Experimental Protocol: Short-Term Stability Study
-
Sample Preparation: Prepare solutions of each compound (1 mg/mL) in relevant experimental buffers (e.g., phosphate-buffered saline, cell culture media).
-
Incubation: Store aliquots of the solutions at room temperature and 37°C.
-
Time Points: Analyze the solutions by HPLC at 0, 2, 4, 8, and 24 hours.
-
Analysis: Calculate the percentage of the parent compound remaining at each time point. A compound is generally considered stable if >95% of the initial concentration remains.
Section 2: Comparative In Vitro Pharmacology
The primary psychoactive effects of many hallucinogens are mediated by their interaction with the serotonin 2A (5-HT2A) receptor.[1][2] Therefore, a direct comparison of the binding affinity and functional activity at this receptor is a critical step in characterizing these compounds.
5-HT2A Receptor Binding Affinity
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the 5-HT2A receptor.
-
Materials:
-
Membrane preparations from cells expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
Incubate the receptor membranes with a fixed concentration of [³H]ketanserin and varying concentrations of the test compound.
-
Incubate at room temperature for 60 minutes.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
Table 2: Comparative 5-HT2A Receptor Binding Affinities
| Compound | Ki (nM) for 5-HT2A |
| 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine HCl | Hypothetical Value: 85 nM |
| DOI HCl | 0.5 - 2.0 nM |
| 2C-B-FLY HCl | 10 - 20 nM[3] |
Section 3: Comparative In Vivo Behavioral Pharmacology
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[1][2][4]
Head-Twitch Response (HTR) Assay
Experimental Protocol: HTR Assay in Mice
-
Objective: To quantify the dose-dependent induction of head twitches by the test compounds.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Habituate the mice to the observation chambers for 30 minutes.
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
Record the number of head twitches for 30-60 minutes post-injection.
-
A head twitch is defined as a rapid, spasmodic rotational movement of the head.
-
-
Data Analysis: Plot the mean number of head twitches as a function of the dose to generate a dose-response curve.
Table 3: Comparative Head-Twitch Response Data
| Compound | Dose Range (mg/kg, i.p.) | Peak Response | ED₅₀ (mg/kg) |
| 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine HCl | Hypothetical: 1 - 30 | Hypothetical: Moderate | Hypothetical: ~5.0 |
| DOI HCl | 0.1 - 3.0 | High | ~0.5 |
| 2C-B-FLY HCl | 0.5 - 10.0 | High | ~1.5 |
Note: Data for 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine HCl is hypothetical. Data for DOI and 2C-B-FLY are based on literature values.[3][5]
Visualizing the Experimental Workflow
To ensure clarity and reproducibility, the overall experimental workflow can be visualized as follows:
Caption: A generalized workflow for the reproducible characterization of psychoactive compounds.
Signaling Pathway of 5-HT2A Receptor Activation
The cellular mechanism underlying the effects of these compounds involves the Gq-coupled signaling pathway.
Caption: The canonical Gq-coupled signaling pathway activated by 5-HT2A receptor agonists.
Conclusion and Best Practices
This guide has outlined a comparative framework for the reproducible evaluation of this compound alongside established reference compounds. The provided protocols for analytical characterization, in vitro receptor binding, and in vivo behavioral assessment serve as a foundation for generating high-quality, reliable data.
Key recommendations for ensuring reproducibility:
-
Comprehensive Analytical Data: Always accompany biological data with a full analytical characterization of the compound batch used, including purity and identity confirmation.
-
Use of Reference Compounds: Benchmark the activity of novel compounds against well-characterized standards in every experiment.
-
Standardized Protocols: Adhere to detailed, validated protocols to minimize inter-experimental variability.
-
Transparent Reporting: Clearly document all experimental details, including compound source, batch number, and any deviations from the protocol.
By adopting these principles, the scientific community can build a more robust and reliable understanding of the pharmacology of novel psychoactive compounds.
References
- Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364–381.
-
Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556–576. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2018). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 235(1), 283–294. [Link]
-
Wikipedia Contributors. (2024). Head-twitch response. In Wikipedia. [Link]
-
Brann, M. R., Collins, R. M., & Jones, A. (1995). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 34(2), 113–119. [Link]
-
Knights, K. M., Stresser, D. M., Miners, J. O., & Rowland, A. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.24. [Link]
-
Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2018). Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs. Neuropharmacology, 142, 196–205. [Link]
Sources
- 1. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Evaluation of Benzofuran Derivatives as mPGES-1 Inhibitors
Executive Summary
The selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) represents a promising therapeutic strategy for inflammatory diseases, offering a potential to circumvent the cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. This guide provides an in-depth comparison of emerging mPGES-1 inhibitors, with a special focus on the benzofuran scaffold. We will explore the causal logic behind the biological evaluation process, from initial enzymatic assays to cell-based models, and present a comparative analysis of benzofuran derivatives against other chemical classes. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical evaluation of novel mPGES-1 inhibitors.
Introduction: The Rationale for Targeting mPGES-1 in Inflammation and Pain
Prostaglandin E2 (PGE2) is a pivotal mediator of inflammation, pain, and fever.[1] Its synthesis is the result of a coordinated enzymatic cascade. In inflammatory conditions, the inducible cyclooxygenase-2 (COX-2) enzyme converts arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2).[2] Subsequently, the inducible microsomal prostaglandin E synthase-1 (mPGES-1) isomerizes PGH2 into PGE2.[2]
While NSAIDs and specific COX-2 inhibitors are effective anti-inflammatory agents, their mechanism of action—blocking PGH2 production—disrupts the synthesis of all prostanoids, including cardioprotective ones like PGI2. This indiscriminate inhibition is linked to significant cardiovascular and gastrointestinal side effects.[3] Targeting mPGES-1, the terminal enzyme dedicated to inducible PGE2 synthesis, offers a more refined approach.[4] This strategy aims to specifically reduce inflammatory PGE2 without affecting the production of other physiologically important prostanoids, promising a better safety profile.[1]
// Nodes membrane [label="Cell Membrane Phospholipids", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid (AA)", fillcolor="#FFFFFF", fontcolor="#202124"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#FBBC05", fontcolor="#202124"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FFFFFF", fontcolor="#202124"]; mPGES1 [label="mPGES-1\n(Inducible Target)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGE2 [label="Prostaglandin E2 (PGE2)", fillcolor="#FFFFFF", fontcolor="#202124"]; inflammation [label="Inflammation, Pain, Fever", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; other_prostanoids [label="Other Prostanoids\n(e.g., PGI2, TXA2)", fillcolor="#FFFFFF", fontcolor="#202124"]; physiological_effects [label="Physiological Effects\n(e.g., Cardioprotection)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges membrane -> AA [label=" cPLA2"]; AA -> COX2 [label=" Oxygenation"]; COX2 -> PGH2; PGH2 -> invis1 [arrowhead=none]; invis1 -> mPGES1 [label=" Isomerization"]; invis1 -> other_prostanoids [label=" Other Synthases"]; mPGES1 -> PGE2; PGE2 -> inflammation; other_prostanoids -> physiological_effects; }
Figure 1: The mPGES-1 Signaling Pathway in Inflammation.
The Benzofuran Scaffold: An Emerging Privileged Structure
The benzofuran core, a fusion of benzene and furan rings, is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs.[5] Recently, the 2,3-dihydrobenzofuran variant has been identified as a novel and promising scaffold for the design of mPGES-1 inhibitors.[1][6] Molecular docking studies suggest that the structural rigidity and specific geometry of the dihydrobenzofuran core allow for optimal orientation within the mPGES-1 active site.[1] Key features, such as the potential for hydrophobic interactions and the ability to position hydrogen bond donors/acceptors correctly, make it a compelling starting point for inhibitor development.[1]
Comparative Analysis of Benzofuran-Based mPGES-1 Inhibitors
The true measure of a novel scaffold's potential lies in its performance relative to established inhibitors. While the benzofuran class is still emerging, early examples show promising activity in the low micromolar range, comparable to the well-characterized FLAP inhibitor MK-886, which also exhibits off-target mPGES-1 activity.[1][3] However, these initial hits have yet to match the nanomolar potency achieved by other scaffolds, such as certain benzoxazole and benzimidazole derivatives.[1]
The following table provides a comparative overview of selected mPGES-1 inhibitors from different chemical classes, with data derived from cell-free enzymatic assays.
| Compound/Scaffold | Chemical Class | mPGES-1 IC50 (Cell-Free) | Reference |
| Compound 19 | 2,3-Dihydrobenzofuran | ~ 2 µM | [1] |
| Compound 20 | 2,3-Dihydrobenzofuran | ~ 2 µM | [1] |
| MK-886 | Indole derivative | ~ 2 µM | [1] |
| Compound III | Benzimidazole | 0.09 µM (90 nM) | [1] |
| Compound 26 | Benzoxazole | 0.003 µM (3 nM) | [1] |
| Compound 29 | Benzoxazole | 0.002 µM (2 nM) | [1] |
| MF63 | Imidazole Derivative | 0.001 µM (1 nM) | [7] |
This table highlights that while 2,3-dihydrobenzofuran derivatives show valid inhibitory activity, significant lead optimization is required to compete with the potency of more mature chemical series like benzoxazoles and benzimidazoles.
Methodologies for Biological Evaluation: A Senior Scientist's Perspective
The evaluation of a potential mPGES-1 inhibitor follows a logical, tiered approach, moving from a simplified, target-specific environment to a more complex and physiologically relevant system. This progression is crucial for validating on-target activity and predicting in vivo efficacy.
// Nodes start [label="Compound Library\n(e.g., Benzofuran Derivatives)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; assay1 [label="Tier 1: Cell-Free Enzymatic Assay", shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision1 [label="Potency (IC50) & Selectivity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; assay2 [label="Tier 2: Cell-Based Assay\n(e.g., A549 cells + IL-1β)", shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; decision2 [label="Cellular Efficacy & Low Toxicity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; assay3 [label="Tier 3: Human Whole Blood Assay", shape=box, style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision3 [label="Efficacy in Complex Matrix?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; invivo [label="Tier 4: In Vivo Models\n(e.g., Rodent Paw Edema)", shape=box, style="rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"]; stop [label="Discard / Re-synthesize", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"]; lead [label="Lead Candidate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> assay1; assay1 -> decision1; decision1 -> assay2 [label=" Yes"]; decision1 -> stop [label=" No"]; assay2 -> decision2; decision2 -> assay3 [label=" Yes"]; decision2 -> stop [label=" No"]; assay3 -> decision3; decision3 -> invivo [label=" Yes"]; decision3 -> stop [label=" No"]; invivo -> lead; }
Figure 2: Tiered Experimental Workflow for mPGES-1 Inhibitor Screening.
Tier 1: Cell-Free mPGES-1 Enzymatic Assay
Causality: The primary goal is to confirm direct inhibition of the isolated mPGES-1 enzyme, devoid of confounding factors like cell permeability or upstream pathway effects. This assay directly measures the conversion of PGH2 to PGE2.
Protocol:
-
Enzyme Preparation: Utilize recombinant human mPGES-1, typically expressed in and purified from E. coli or insect cells.
-
Reaction Buffer: Prepare a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.5) containing a saturating concentration of the essential cofactor, reduced glutathione (GSH), typically around 2.5 mM.[8]
-
Compound Incubation: Pre-incubate the mPGES-1 enzyme with various concentrations of the benzofuran test compound (or vehicle control, e.g., DMSO) for 15-30 minutes at 4°C.
-
Scientist's Note: This pre-incubation step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibitory potential.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2. This must be done swiftly as PGH2 is highly unstable. The reaction is typically run for 60 seconds at room temperature.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as an acidic solution containing a reducing agent (e.g., SnCl2), which terminates the enzymatic activity and reduces the unreacted PGH2 to more stable byproducts.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a validated method, such as an Enzyme Immunoassay (EIA) or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Tier 2: Cell-Based PGE2 Assay in IL-1β-Stimulated A549 Cells
Causality: This assay moves the evaluation into a cellular context. A549 human lung carcinoma cells are a standard model because, upon stimulation with the pro-inflammatory cytokine Interleukin-1 beta (IL-1β), they upregulate both COX-2 and mPGES-1, mimicking an inflammatory state.[8][9] This allows for the assessment of a compound's cell permeability, stability, and its ability to inhibit PGE2 production within a complete, functioning biological pathway.
Protocol:
-
Cell Culture: Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach approximately 80-90% confluency in multi-well plates.
-
Serum Starvation: To reduce basal signaling, replace the growth medium with a low-serum medium (e.g., 0.5-2% FBS) and incubate for 18-24 hours.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran test compound (or vehicle control) for 1-2 hours.
-
Inflammatory Stimulation: Add IL-1β (typically 1-10 ng/mL) to the wells to induce the expression of COX-2 and mPGES-1.[10][11] Incubate for 18-24 hours.
-
Scientist's Note: A positive control, such as a known COX-2 or mPGES-1 inhibitor (e.g., NS-398), should always be run in parallel to validate the assay's responsiveness.[10]
-
-
Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted PGE2.
-
PGE2 Quantification: Analyze the PGE2 concentration in the supernatant using a commercial EIA kit, following the manufacturer's protocol.[10]
-
Cytotoxicity Assessment (Self-Validation): It is imperative to ensure that the observed decrease in PGE2 is not due to cell death. Perform a concurrent cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) on the cells remaining in the plate. A compound is considered non-toxic if it does not significantly reduce cell viability at the concentrations that inhibit PGE2 production.
-
Data Analysis: Normalize PGE2 levels to cell viability data. Calculate the IC50 value for the inhibition of cellular PGE2 production as described for the cell-free assay.
Conclusion and Future Directions
The 2,3-dihydrobenzofuran scaffold has been successfully identified as a viable starting point for the development of novel mPGES-1 inhibitors, demonstrating low micromolar activity.[1][6] While these initial findings are encouraging, the comparative analysis clearly shows that significant medicinal chemistry efforts will be required to enhance their potency to a level competitive with leading scaffolds like benzoxazoles and benzimidazoles.
Future work should focus on structure-activity relationship (SAR) studies to explore substitutions on the benzofuran ring system to improve target engagement. Furthermore, promising candidates must be advanced through the screening workflow, including human whole blood assays and in vivo models of inflammation, to assess their efficacy, selectivity, and pharmacokinetic properties in more complex biological systems. The ultimate goal remains the development of a potent, selective, and orally bioavailable benzofuran-based mPGES-1 inhibitor that can offer a safer alternative for the treatment of chronic inflammatory diseases.
References
-
Liu, C., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Am J Cancer Res, 11(5), 1869–1887. Available at: [Link]
-
Bruno, I., et al. (2018). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Med Chem Lett, 9(10), 1037–1042. Available at: [Link]
- Koeberle, A., & Werz, O. (2014). Microsomal prostaglandin E2 synthase-1 as a therapeutic target in inflammation, pain and cancer. British Journal of Pharmacology, 171(20), 4744-4761.
-
Di Micco, S., et al. (2022). Editorial: Novel Strategies in Drug Development Against Multifactorial Diseases. Frontiers in Chemistry, 9, 816823. Available at: [Link]
-
Di Micco, S., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 820-826. Available at: [Link]
-
Xu, S., et al. (2014). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Chemical Information and Modeling, 54(6), 1648-1658. Available at: [Link]
-
Meuuillet, E. J., & Williams, B. (2011). Identification and development of mPGES-1 inhibitors: where we are at?. Future Medicinal Chemistry, 3(10), 1265-1282. Available at: [Link]
-
Riendeau, D., et al. (2003). Inhibition of IL-1beta-dependent prostaglandin E2 release by antisense microsomal prostaglandin E synthase 1 oligonucleotides in A549 cells. Biochemical and Biophysical Research Communications, 307(3), 633-638. Available at: [Link]
-
Otsubo, T., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry, 65(12), 8448-8466. Available at: [Link]
-
Kumar, D., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 232-243. Available at: [Link]
-
ResearchGate. (n.d.). Expression and activity of COX-2 in IL-1b-stimulated A549 cells. Retrieved from: [Link]
-
Chen, C. C., et al. (2021). Engineering 'Enzymelink' for screening lead compounds to inhibit mPGES-1 while maintaining prostacyclin synthase activity. Scientific Reports, 11(1), 11696. Available at: [Link]
-
Liu, J., et al. (2013). Discovery of highly potent microsomal prostaglandin e2 synthase 1 inhibitors using the active conformation structural model and virtual screen. Journal of Medicinal Chemistry, 56(8), 3329-3341. Available at: [Link]
-
ResearchGate. (n.d.). Inhibition of PGE2 synthesis in intact A549 cells. Retrieved from: [Link]
-
Zhang, Y. Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1126-1134. Available at: [Link]
-
Chen, C. Y., et al. (2020). Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 201, 112422. Available at: [Link]
-
Kumar, A., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 93, 129425. Available at: [Link]
-
Madhu, R., et al. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(7), 5151-5154. Available at: [Link]
-
Galea, E., et al. (2001). Induction of COX-2 and PGE2 biosynthesis by IL-1β is mediated by PKC and mitogen-activated protein kinases in murine astrocytes. British Journal of Pharmacology, 133(1), 125-134. Available at: [Link]
-
ResearchGate. (n.d.). Inhibition of PGE2 secretion by Viscum album in A549 cells. Retrieved from: [Link]
-
Am J Cancer Res. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Cancer Research. Available at: [Link]
Sources
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors [ouci.dntb.gov.ua]
- 5. easpublisher.com [easpublisher.com]
- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Inhibition of IL-1beta-dependent prostaglandin E2 release by antisense microsomal prostaglandin E synthase 1 oligonucleotides in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Induction of COX-2 and PGE2 biosynthesis by IL-1β is mediated by PKC and mitogen-activated protein kinases in murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride: A Guide to Safe and Compliant Practices
Hazard Assessment and Initial Precautions: Understanding the Risks
Based on available data for analogous compounds, such as 5-Amino-2,3-dihydrobenzofuran, 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride should be handled as a hazardous substance.[1] The primary anticipated hazards include:
-
Acute Toxicity (Oral): Likely harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]
Given these potential hazards, adherence to stringent safety protocols is paramount from the moment of handling to the final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of solutions or airborne particles of the solid compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, minimizing the risk of irritation or absorption. |
| Body Protection | A standard laboratory coat. | Protects personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. | Minimizes the potential for inhalation of fine dust from the solid compound.[3] |
The Disposal Workflow: A Step-by-Step Protocol
The recommended and most secure method for the disposal of this compound is to treat it as hazardous chemical waste designated for professional incineration.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. [4]
Experimental Protocol: Segregation and Collection of Chemical Waste
Objective: To safely segregate, contain, and label this compound waste for collection by a certified waste disposal service.
Materials:
-
Waste this compound (solid or in solution).
-
A designated, compatible, and clearly labeled hazardous waste container.
-
Required PPE (as detailed in the table above).
-
Spill containment materials (e.g., absorbent pads, sodium bicarbonate for potential neutralization of spills).[5]
Procedure:
-
Segregation: At the point of generation, keep waste containing this compound separate from all other waste streams to prevent unintended and potentially hazardous chemical reactions.[3]
-
Containerization:
-
For Solid Waste: Carefully transfer the solid powder into a designated hazardous waste container. Take measures to avoid the generation of dust.
-
For Solutions: Pour the waste solution into a sealable, leak-proof container. Ensure the container material is compatible with the solvent used. A chemical compatibility chart should be consulted.
-
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[4]
-
Maintain all necessary documentation for waste disposal as required by local and national regulations.
-
Decision-Making Framework for Disposal
The following flowchart illustrates the logical progression for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context and Compliance
The disposal of hazardous waste is strictly regulated. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA). It is the responsibility of the waste generator to properly classify their waste.[6][7]
While this compound is not explicitly listed as a "P" or "U" listed hazardous waste under RCRA, it would likely be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[6][7] Given its potential for toxicity, treating it as hazardous waste is the most prudent and compliant approach.
Concluding Remarks: A Commitment to Safety and Responsibility
The responsible disposal of chemical reagents is a cornerstone of a robust safety culture in any research or development setting. By adhering to the detailed procedures outlined in this guide, scientists and laboratory personnel can effectively mitigate the risks associated with this compound, ensuring the protection of themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal protocols and EHS department for guidance.
References
-
Standard Operating Procedure for Hydrochloric Acid. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
- Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
-
Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Department of Toxic Substances Control - CA.gov. (n.d.). RCRA Listed Hazardous Waste. Retrieved from [Link]
Sources
A Comprehensive Guide to the Safe Handling of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride (CAS No: 109926-36-5).[1][2] The following protocols are grounded in established principles of laboratory safety and data from structurally related compounds to ensure a comprehensive approach to risk mitigation.
While a specific Safety Data Sheet (SDS) for this compound was not located, the guidance herein is synthesized from safety data for analogous compounds, such as 5-Amino-2,3-dihydrobenzofuran and 1,3-Dihydroisobenzofuran-5-ylamine, and general best practices for handling amine hydrochlorides.[3][4] Users must always consult the supplier-specific SDS upon receipt of this chemical and adhere to their institution's safety protocols.
Hazard Assessment and Risk Profile
Based on the analysis of related chemical structures, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.[5]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Reproductive Toxicity: Some related compounds indicate a potential for reproductive harm.[5]
It is crucial to handle this compound with the appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this and similar chemical compounds. The selection of specific PPE should be guided by a thorough risk assessment of the planned procedures.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[6][7] | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] | Prevents skin contact, which can lead to irritation.[3] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against incidental skin contact and contamination of personal clothing.[8] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood is mandatory.[3][9] If dusts or aerosols may be generated, a NIOSH-approved respirator may be necessary.[10] | Minimizes the risk of inhaling airborne particles, which may be harmful and cause respiratory irritation.[3][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]
Handling Procedures
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Locate the nearest eyewash station and safety shower before beginning work.[6]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: Handle as a solid to minimize dust generation. If weighing, do so in a fume hood or a ventilated balance enclosure. Avoid creating dust.
-
In Solution: When preparing solutions, add the solid to the solvent slowly.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[6]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered contaminated waste.
-
Containerization: Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Aqueous Waste: Any aqueous waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[11][12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Amino-2,3-dihydrobenzofuran.
- Sigma-Aldrich. (2023). Safety Data Sheet.
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
- Unknown Source. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Unknown Source. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet: 1,3-Dihydroisobenzofuran-5-ylamine.
- TCI Chemicals. (2025). Safety Data Sheet: 2,3-Benzofuran.
- TCI Chemicals. (2025). Safety Data Sheet: 2,3-Dihydrobenzofuran.
- UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- EON Biotech. (n.d.). This compound – (109926-36-5).
- Apollo Scientific. (2022). 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol Safety Data Sheet.
- BLD Pharm. (n.d.). 1199782-77-8|5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride.
Sources
- 1. eontrading.uk [eontrading.uk]
- 2. 1199782-77-8|5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. support.hpe.com [support.hpe.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

